molecular formula C5H6N2O B432524 2-Amino-6-hydroxypyridine CAS No. 59315-47-8

2-Amino-6-hydroxypyridine

Cat. No.: B432524
CAS No.: 59315-47-8
M. Wt: 110.11g/mol
InChI Key: DMIHQARPYPNHJD-UHFFFAOYSA-N
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Description

2-Amino-6-hydroxypyridine, also known as this compound, is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60205. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6N2O/c6-4-2-1-3-5(8)7-4/h1-3H,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIHQARPYPNHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40965861
Record name 6-Imino-1,6-dihydropyridin-2-ol
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Molecular Weight

110.11 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

59315-47-8, 59315-50-3, 5154-00-7
Record name 6-Amino-2-pyridinol
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Foundational & Exploratory

Tautomerism of 2-Amino-6-hydroxypyridine in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tautomeric state of a molecule, particularly within heterocyclic scaffolds common in pharmaceuticals, can profoundly influence its physicochemical properties, including solubility, lipophilicity, and target-binding interactions. This guide provides a detailed examination of the tautomerism of 2-amino-6-hydroxypyridine in solution, a crucial consideration for drug design and development. While direct quantitative data for this specific molecule is limited in publicly accessible literature, this document extrapolates from the extensively studied and closely related 2-hydroxypyridine/2-pyridone system to provide a robust predictive framework.

Introduction to Tautomerism in Heterocyclic Compounds

Tautomers are constitutional isomers of organic compounds that readily interconvert. This process, known as tautomerization, most commonly involves the migration of a proton.[1] In the context of this compound, several potential tautomeric forms can exist, primarily the amino-hydroxy, imino-hydroxy, amino-oxo, and imino-oxo forms. The equilibrium between these tautomers is a dynamic process influenced by factors such as solvent polarity, pH, and temperature.[1][2] Understanding the predominant tautomeric form in a given environment is critical for predicting a molecule's behavior in biological systems.

Potential Tautomeric Forms of this compound

The tautomerism of this compound involves both the amino/imino and hydroxy/oxo functional groups. The principal equilibrium is expected to be between the aromatic amino-hydroxy form and the non-aromatic but potentially more stable pyridone (oxo) forms.

G Potential Tautomeric Equilibria of this compound cluster_0 Amino-Hydroxy Form cluster_1 Amino-Oxo (Pyridone) Form cluster_2 Imino-Hydroxy Form cluster_3 Imino-Oxo Form A This compound (Aromatic) B 6-Amino-1,2-dihydropyridin-2-one A->B Proton Transfer (O to N) C 6-Imino-1,6-dihydropyridin-2-ol A->C Proton Transfer (Amino N to Ring N) D 6-Imino-1,2,3,6-tetrahydropyridin-2-one B->D Proton Transfer (Amino N to Ring N) C->D Proton Transfer (O to N)

Caption: Potential tautomeric forms of this compound.

Influence of Solvent on Tautomeric Equilibrium

The solvent plays a pivotal role in determining the position of the tautomeric equilibrium. This is primarily due to the differing polarities of the tautomers and their capacities for hydrogen bonding.

  • Non-polar Solvents: In non-polar environments, the less polar tautomer is generally favored. For the related 2-hydroxypyridine, the hydroxy form is more prevalent in the gas phase and non-polar solvents.[3][4] By analogy, the amino-hydroxy form of this compound is expected to be significant in such conditions.

  • Polar Solvents: Polar solvents, particularly protic solvents like water and alcohols, tend to stabilize the more polar tautomer. The 2-pyridone tautomer of 2-hydroxypyridine has a significantly larger dipole moment than the 2-hydroxypyridine form and is thus better solvated and stabilized in polar solvents.[1] In aqueous solution, the equilibrium for 2-hydroxypyridine strongly favors the 2-pyridone form.[3] Consequently, the amino-oxo (pyridone) tautomer of this compound is predicted to be the dominant species in aqueous and other polar media. This stabilization arises from both dipole-dipole interactions and hydrogen bonding with solvent molecules.[5]

Table 1: Predicted Predominant Tautomer of this compound in Various Solvents (based on analogy with 2-hydroxypyridine)

SolventDielectric Constant (approx.)Expected Predominant TautomerRationale
Gas Phase1Amino-HydroxyLower intrinsic polarity.
Cyclohexane2.0Amino-Hydroxy / Amino-Oxo MixtureLow polarity, minimal stabilization of the polar form.
Chloroform4.8Amino-OxoModerate polarity, begins to favor the more polar tautomer.
Ethanol24.6Amino-OxoHigh polarity and protic nature strongly stabilize the pyridone form.
Water80.1Amino-OxoVery high polarity and strong hydrogen bonding capacity provide significant stabilization.[3]

Experimental Protocols for Tautomerism Investigation

Several spectroscopic and computational techniques are employed to study tautomeric equilibria. The following protocols are standard in the field and are directly applicable to the study of this compound.

UV-Vis Spectroscopy

Principle: Different tautomers possess distinct electronic structures and will therefore exhibit different UV-Vis absorption spectra. By analyzing the absorption maxima (λmax) in various solvents, the predominant tautomeric form can be identified.[6]

Experimental Protocol:

  • Sample Preparation: Prepare dilute solutions (e.g., 10-4 to 10-5 M) of this compound in a range of solvents with varying polarities (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm) using a double-beam spectrophotometer.

  • Data Analysis: Compare the spectra. A significant shift in λmax with increasing solvent polarity is indicative of a shift in the tautomeric equilibrium. The pyridone form typically absorbs at longer wavelengths compared to the hydroxy form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: 1H and 13C NMR spectroscopy can distinguish between tautomers based on their different chemical shifts. The chemical shifts of ring protons and carbons are sensitive to the aromaticity and electronic distribution within the pyridine ring.

Experimental Protocol:

  • Sample Preparation: Dissolve a sufficient amount of this compound in various deuterated solvents (e.g., CDCl3, DMSO-d6, D2O).

  • Spectral Acquisition: Acquire 1H and 13C NMR spectra for each solution.

  • Data Analysis: Analyze the chemical shifts. For instance, the protons attached to the sp2 carbons in the aromatic hydroxy form will have different chemical shifts compared to the protons on the sp3 and sp2 carbons in the non-aromatic pyridone ring. The presence of a single set of peaks indicates that one tautomer is dominant or that the interconversion is fast on the NMR timescale. The presence of multiple sets of peaks suggests a mixture of tautomers in slow exchange.

Computational Chemistry

Principle: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the relative energies and stabilities of the different tautomers in the gas phase and in solution (using a Polarizable Continuum Model, PCM).[3][7]

Computational Protocol:

  • Structure Optimization: Build the 3D structures of all potential tautomers of this compound.

  • Energy Calculation: Perform geometry optimization and energy calculations for each tautomer using a suitable level of theory (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).[3]

  • Solvent Effects: Incorporate the effects of different solvents using a PCM.

  • Data Analysis: Compare the calculated free energies (ΔG) of the tautomers in each environment. The tautomer with the lowest free energy is predicted to be the most stable and therefore the most abundant.

G Experimental Workflow for Tautomer Analysis cluster_0 Experimental Methods cluster_1 Computational Methods cluster_2 Sample Preparation cluster_3 Data Analysis and Interpretation UV_Vis UV-Vis Spectroscopy Analysis Spectral Comparison & Energy Analysis UV_Vis->Analysis NMR NMR Spectroscopy NMR->Analysis DFT DFT Calculations DFT->Analysis Solvents Solutions in a Range of Solvents Solvents->UV_Vis Solvents->NMR Conclusion Determination of Predominant Tautomer and Equilibrium Constant Analysis->Conclusion

Caption: Workflow for the investigation of tautomerism.

Impact of the Amino Group

The presence of the 2-amino group, in addition to the 6-hydroxy group, introduces further complexity. The amino group is a strong electron-donating group, which can influence the electronic properties of the pyridine ring and the acidity/basicity of the N-H and O-H protons. It is generally established that amino-substituted heteroaromatic compounds predominantly exist in the amino form rather than the imino form under normal conditions.[8] Therefore, the equilibria involving the imino tautomers are expected to be minor contributors. However, the amino group will influence the equilibrium between the major amino-hydroxy and amino-oxo forms by altering the electron density in the ring and potentially participating in intramolecular hydrogen bonding.

Conclusion

The tautomeric behavior of this compound in solution is of significant interest in medicinal chemistry. Based on extensive studies of the analogous 2-hydroxypyridine system, it is predicted that the amino-oxo (pyridone) tautomer will be the predominant form in polar solvents such as water, which is most relevant for biological systems. In contrast, the amino-hydroxy form may be more significant in non-polar environments. A combination of UV-Vis spectroscopy, NMR spectroscopy, and computational modeling provides a powerful and comprehensive approach to experimentally validate these predictions and quantify the tautomeric equilibrium. A thorough understanding of the tautomeric preferences of this and related scaffolds is essential for accurate structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

References

Spectroscopic Analysis of 2-Amino-6-hydroxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Amino-6-hydroxypyridine, a molecule of interest in pharmaceutical and chemical research. This document details the experimental protocols for key spectroscopic techniques and presents available data to aid in the characterization of this compound.

Introduction

This compound is a heterocyclic organic compound with the molecular formula C₅H₆N₂O. Its structure, featuring both an amino and a hydroxyl group on a pyridine ring, makes it a versatile building block in medicinal chemistry and materials science. A critical aspect of its chemistry is the potential for tautomerism, existing in equilibrium between the this compound form and its 6-Amino-2-pyridone tautomer. The position of this equilibrium can be influenced by factors such as solvent polarity and solid-state packing. Spectroscopic analysis is paramount in elucidating the dominant tautomeric form and confirming the structural integrity of the compound.

This guide will cover the application of four primary spectroscopic techniques for the analysis of this compound:

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To investigate electronic transitions and determine the absorption maxima.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and vibrational modes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical environment of hydrogen and carbon atoms, providing detailed structural information.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Tautomerism

This compound can exist in two primary tautomeric forms: the hydroxy form and the pyridone form. The equilibrium between these two forms is a key characteristic of this molecule.

Tautomeric equilibrium of this compound.

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic analysis of this compound. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

UV-Vis Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar absorptivity (ε) of the compound in a given solvent.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). From the stock solution, prepare a series of dilutions to determine the linear range of absorbance.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum of the solvent using a quartz cuvette.

    • Record the UV-Vis spectrum of each dilution of the sample solution from approximately 200 to 400 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Using the absorbance value at λmax for a solution of known concentration within the linear range, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

UV_Vis_Workflow prep Prepare Stock Solution (Known Concentration) dilute Prepare Serial Dilutions prep->dilute measure Measure Absorbance of Dilutions (200-400 nm) dilute->measure baseline Record Solvent Baseline baseline->measure analyze Determine λmax and ε measure->analyze

Workflow for UV-Vis Spectroscopic Analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of the compound to identify its functional groups and characteristic vibrational frequencies.

Methodology (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use an FTIR spectrometer.

  • Measurement:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the FTIR spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

FTIR_Workflow grind Grind Sample with KBr press Press into a Pellet grind->press measure Record Sample Spectrum (4000-400 cm⁻¹) press->measure background Record Background Spectrum background->measure analyze Identify Characteristic Bands measure->analyze

Workflow for FTIR Spectroscopic Analysis (KBr Pellet Method).
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) in an NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrumentation: Use a high-resolution NMR spectrometer.

  • Measurement:

    • Acquire the ¹H NMR spectrum, noting the chemical shifts (δ), integration values, and coupling patterns (multiplicity).

    • Acquire the ¹³C NMR spectrum, noting the chemical shifts of the carbon atoms.

    • Additional experiments, such as COSY, HSQC, and HMBC, can be performed to further elucidate the structure.

NMR_Workflow dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire ¹H NMR Spectrum transfer->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum transfer->acquire_13C analyze Analyze Chemical Shifts, Couplings, and Integrals acquire_1H->analyze acquire_13C->analyze

Workflow for NMR Spectroscopic Analysis.
Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the solid or a solution of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

  • Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce structural information.

MS_Workflow introduce Introduce Sample ionize Ionize and Fragment (e.g., Electron Ionization) introduce->ionize separate Separate Ions by m/z ionize->separate detect Detect Ion Abundance separate->detect analyze Analyze Molecular Ion and Fragmentation Pattern detect->analyze

Workflow for Mass Spectrometric Analysis.

Spectroscopic Data Summary

Due to the limited availability of comprehensive experimental spectra for this compound, the following tables summarize available data for its tautomer, 6-amino-2-pyridinol, and provide expected ranges based on analogous compounds.

UV-Vis Spectroscopy Data
CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
2-AminopyridineNot specified235, 290Not specifiedEstimated from literature
2-Amino-6-methylpyridineVapor~293Not specifiedEstimated from literature
This compound Ethanol ~230, ~300 Not available Expected

Note: The expected λmax values are based on the electronic transitions of similar aminopyridine derivatives. The presence of the hydroxyl/keto group is expected to influence these values.

FTIR Spectroscopy Data
Functional GroupTautomeric FormExpected Wavenumber (cm⁻¹)
N-H Stretch (amine)Both3400 - 3200
O-H Stretch (hydroxyl)Hydroxy3600 - 3200 (broad)
N-H Stretch (pyridone)Pyridone3200 - 3000
C=O Stretch (amide)Pyridone1680 - 1640
C=C and C=N StretchBoth1650 - 1450
C-N StretchBoth1350 - 1250

Note: The FTIR spectrum will be highly dependent on the dominant tautomeric form. The presence of a strong carbonyl absorption around 1650 cm⁻¹ would be indicative of the pyridone tautomer being the major species.

NMR Spectroscopy Data (¹H and ¹³C)

¹H NMR (Expected Chemical Shifts in DMSO-d₆)

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
H35.5 - 6.0d
H47.0 - 7.5t
H56.0 - 6.5d
NH₂5.5 - 6.5br s
OH/NH9.0 - 11.0br s

¹³C NMR (Expected Chemical Shifts in DMSO-d₆)

CarbonExpected Chemical Shift (δ, ppm)
C2158 - 165
C395 - 105
C4135 - 145
C5100 - 110
C6155 - 162

Note: The chemical shifts are highly dependent on the solvent and the tautomeric equilibrium. The values provided are estimates based on related pyridine derivatives.

Mass Spectrometry Data
TautomerIonization ModeMolecular Ion (m/z)Key Fragment Ions (m/z)
6-Amino-2-pyridinolGC-MS (EI)11082, 81, 55, 54

Data obtained from the SpectraBase entry for 6-amino-2-pyridinol.[1]

Conclusion

The spectroscopic characterization of this compound is crucial for its application in various scientific fields. This guide has provided an overview of the key spectroscopic techniques, detailed experimental protocols, and a summary of available and expected data. The tautomeric equilibrium between the hydroxy and pyridone forms is a central feature of this molecule and will significantly influence its spectroscopic properties. Further experimental work is required to obtain a complete and definitive set of spectroscopic data for this compound. Researchers are encouraged to use the protocols and data presented herein as a foundation for their own analytical investigations.

References

An In-depth Technical Guide on the Crystal Structure of 2-Amino-6-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystallographic data available for 2-Amino-6-hydroxypyridine (CAS 5154-00-7). The information presented herein is based on the seminal work published in Acta Crystallographica in 1966, which remains the primary source of experimental data on the crystal structure of this compound.[1] It is important to note that this early study provided initial crystal data but did not constitute a full structure determination with atomic coordinates.

Introduction

This compound, with the molecular formula C₅H₆N₂O, is a heterocyclic organic compound of interest in medicinal chemistry and materials science.[2][3] Its structure, featuring both an amino and a hydroxyl group on the pyridine ring, allows for diverse chemical interactions, making it a valuable building block in the synthesis of more complex molecules.[2] The compound can exist in tautomeric forms, as either this compound or 1,6-Dihydro-2-amino-6-oxopyridine.[1] Understanding its solid-state structure is crucial for predicting its physical and chemical properties, as well as its behavior in biological systems.

Crystallographic Data

The initial crystallographic investigation of this compound was performed by Brahama D. Sharma and published in 1966.[1] The study revealed that the compound crystallizes in a triclinic system with the presence of water of crystallization.[1] The key crystallographic parameters determined in this work are summarized in the table below.

Parameter Value
Crystal SystemTriclinic
a4.85 ± 0.02 Å
b9.30 ± 0.03 Å
c13.57 ± 0.05 Å
α98°
β91°
γ92°
Measured Density1.298 g/cm³
Formula Units per Unit Cell (Z)4 (for C₅H₆N₂O·½H₂O)
Calculated Density1.306 g/cm³

Data sourced from Sharma, B. D. (1966). Acta Crystallographica, 20(6), 921.[1]

Experimental Protocols

The experimental methodologies employed in the 1966 study, while foundational, are described with less detail than contemporary crystallographic reports. The key procedures are outlined below.

3.1. Crystal Growth

Acicular crystals, elongated along the a-axis, were obtained through the recrystallization of this compound from an ethanol solution.[1] The presence of water of crystallization was confirmed by elemental analysis and by drying the recrystallized material.[1][4]

3.2. X-ray Diffraction Data Collection

The crystallographic data were determined from the analysis of rotation and Weissenberg (zero and upper level) photographs taken about the a and b axes.[1] The study noted a significant decrease in intensity beyond a d-value of 1 Å in heavily exposed (72 hours, unfiltered radiation) Weissenberg photographs.[1][4]

3.3. Density Measurement

The density of the crystals was measured using the flotation method in a mixture of methylchloroform and benzene.[1][4]

Structural Commentary

The author of the 1966 study noted that no further crystallographic work on the compound was contemplated at the time.[1] A comprehensive search of subsequent literature does not reveal a more recent, complete crystal structure determination with refined atomic coordinates for this compound. Therefore, detailed information on bond lengths, bond angles, and intermolecular interactions remains undetermined from experimental data. The original study proposed two possible tautomeric structures: the enol form (2-Amino-6-hydroxy-pyridine) and the keto form (1,6-Dihydro-2-amino-6-oxo-pyridine).[1]

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the workflow for the crystallographic analysis of this compound as described in the 1966 study.

experimental_workflow cluster_synthesis Crystal Preparation cluster_data_collection X-ray Diffraction Analysis cluster_characterization Physical Characterization cluster_results Results recrystallization Recrystallization from Ethanol crystal_formation Formation of Acicular Crystals recrystallization->crystal_formation rotation_photo Rotation Photographs crystal_formation->rotation_photo weissenberg_photo Weissenberg Photographs crystal_formation->weissenberg_photo density_measurement Density Measurement (Flotation) crystal_formation->density_measurement elemental_analysis Elemental Analysis crystal_formation->elemental_analysis data_analysis Analysis of Photographs rotation_photo->data_analysis weissenberg_photo->data_analysis crystal_data Determination of Unit Cell Parameters data_analysis->crystal_data

Workflow for the crystallographic analysis of this compound.

Conclusion

The crystal structure of this compound was first investigated in 1966, providing foundational crystallographic data that classified the crystal system as triclinic and determined the unit cell parameters.[1] To date, a complete crystal structure with atomic coordinates has not been published in the scientific literature. For professionals in drug development and materials science, this presents both a challenge and an opportunity. A full structure elucidation would provide invaluable insights into the intermolecular interactions and solid-state packing of this molecule, which are critical for understanding its solubility, stability, and bioavailability. Further research employing modern single-crystal X-ray diffraction techniques is warranted to complete the structural picture of this important heterocyclic compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-6-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-hydroxypyridine is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development.[1] Its pyridine scaffold, substituted with both an electron-donating amino group and a hydroxyl group, imparts a unique combination of chemical properties and potential for biological activity. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential applications.

Physical and Chemical Properties

This compound is typically a white to light yellow crystalline solid.[1] It is soluble in water due to the presence of polar amino and hydroxyl groups, which can participate in hydrogen bonding.[1] The compound can exist as a hemihydrate, with crystal data available for this form.

Tautomerism

A critical aspect of the chemistry of this compound is its existence in tautomeric forms: the amino-hydroxy form and the amino-pyridone form. The equilibrium between these tautomers is influenced by factors such as the solvent and the solid-state packing.[2][3] The pyridone form is often favored in polar solvents and in the solid state due to intermolecular hydrogen bonding.[2]

Tautomerism cluster_0 This compound cluster_1 6-Amino-2(1H)-pyridone This compound 6-Amino-2(1H)-pyridone This compound->6-Amino-2(1H)-pyridone Tautomerization 6-Amino-2(1H)-pyridone->this compound

Caption: Tautomeric equilibrium of this compound.
Data Presentation

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

PropertyValueReference
Molecular FormulaC₅H₆N₂O[4]
Molar Mass110.12 g/mol [4]
AppearanceWhite to light yellow crystalline solid[1]
Melting Point207-209 °C
SolubilitySoluble in water[1]

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Boiling Point358.7 ± 35.0 °C
Density1.208 ± 0.06 g/cm³
pKa10.32 ± 0.10

Experimental Protocols

Synthesis of this compound

A plausible synthesis route for this compound can be adapted from methods used for similar substituted pyridines, such as the hydrolysis of 2,6-diaminopyridine or the amination of 2,6-dihydroxypyridine. A general synthetic workflow is outlined below.

Synthesis_Workflow Start Starting Material (e.g., 2,6-Dichloropyridine) Step1 Nucleophilic Substitution (e.g., with Sodium Methoxide) Start->Step1 Intermediate1 Intermediate (2,6-Dimethoxypyridine) Step1->Intermediate1 Step2 Amination (e.g., with Sodamide) Intermediate1->Step2 Intermediate2 Intermediate (2-Amino-6-methoxypyridine) Step2->Intermediate2 Step3 Demethylation (e.g., with HBr or HI) Intermediate2->Step3 Product This compound Step3->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: A potential synthetic workflow for this compound.

Protocol for Synthesis from 2,6-Dichloropyridine (Illustrative):

  • Step 1: Synthesis of 2,6-Dimethoxypyridine. To a solution of 2,6-dichloropyridine in anhydrous methanol, add sodium methoxide portion-wise at room temperature. The reaction mixture is then refluxed for several hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield 2,6-dimethoxypyridine.

  • Step 2: Synthesis of 2-Amino-6-methoxypyridine. In a sealed tube, 2,6-dimethoxypyridine is heated with a solution of ammonia in methanol at high temperature and pressure. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the product is purified by column chromatography.

  • Step 3: Demethylation to this compound. The 2-amino-6-methoxypyridine is treated with a strong acid such as hydrobromic acid or hydroiodic acid and heated to reflux. The reaction mixture is then cooled, and the pH is adjusted to neutral with a base, leading to the precipitation of this compound.

Purification by Recrystallization

The crude this compound can be purified by recrystallization.

  • Dissolve the crude solid in a minimum amount of hot solvent (e.g., ethanol or water).[5][6]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated briefly and then filtered hot to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[5][6]

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[7]

Spectral Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.5 - 6.0Doublet1HH4
~6.4 - 6.8Singlet (broad)2H-NH₂
~7.2 - 7.6Triplet1HH5
~9.5 - 10.5Singlet (broad)1H-OH

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

Chemical Shift (ppm)Assignment
~95 - 105C4
~110 - 120C5
~140 - 150C3
~155 - 165C2
~160 - 170C6

Experimental Protocol for NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.

  • Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
3400 - 3200O-H, N-HStretching (broad)
3100 - 3000C-H (aromatic)Stretching
1650 - 1580C=C, C=NRing stretching
1620 - 1550N-HBending
1260 - 1000C-OStretching

Experimental Protocol for IR Spectroscopy:

  • Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide.

  • Alternatively, for a Nujol mull, grind the sample with a drop of Nujol oil.

  • Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Record a background spectrum of the pure KBr pellet or Nujol to subtract from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the pyridine ring. The position and intensity of these bands can be influenced by the solvent polarity due to solvatochromic effects.[8][9][10]

Experimental Protocol for UV-Vis Spectroscopy:

  • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or water).

  • Record the UV-Vis absorption spectrum over a range of 200-400 nm using a spectrophotometer.

  • Use the pure solvent as a blank for background correction.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of the pyridine ring and its substituents.[11][12]

Expected Fragmentation:

  • Molecular Ion (M⁺): m/z = 110

  • Common Fragments: Loss of small molecules such as HCN, CO, and radicals from the amino and hydroxyl groups. The presence of a nitrogen atom will result in an even molecular weight, and fragmentation will follow the nitrogen rule.[13]

Experimental Protocol for Mass Spectrometry:

  • Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization or electron impact).

  • Acquire the mass spectrum over an appropriate m/z range.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways involving this compound are not extensively documented, its structural motifs are present in many biologically active molecules. The amino and hydroxyl groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors. Pyridine-based compounds are known to act as scaffolds for kinase inhibitors, and the substituents on this compound could be tailored to achieve specific binding.

Biological_Interaction Molecule This compound Binding Binding Interaction Molecule->Binding Target Biological Target (e.g., Kinase ATP Binding Site) Target->Binding HBond_Amino H-Bond Donor/Acceptor (Amino Group) HBond_Hydroxyl H-Bond Donor/Acceptor (Hydroxyl Group) Binding->HBond_Amino Binding->HBond_Hydroxyl Signaling Modulation of Signaling Pathway Binding->Signaling Response Cellular Response Signaling->Response

Caption: Potential interaction of this compound with a biological target.

Conclusion

This compound is a versatile molecule with a rich chemical profile. Its physical and chemical properties, particularly its tautomeric nature, make it an interesting subject for chemical and biological research. The experimental protocols provided in this guide offer a starting point for its synthesis, purification, and characterization, which are essential steps for its further exploration in drug discovery and materials science.

References

An In-depth Technical Guide to 2-Amino-6-hydroxypyridine (CAS 5154-00-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-6-hydroxypyridine (CAS 5154-00-7), a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document outlines its chemical and physical properties, tautomeric nature, synthesis, and its role as a scaffold in the development of biologically active molecules.

Chemical and Physical Properties

This compound is an organic compound featuring a pyridine ring substituted with both an amino and a hydroxyl group.[1] It typically appears as a white to light yellow crystalline solid and is soluble in water.[1] The presence of both a basic amino group and an acidic hydroxyl group allows it to participate in a variety of chemical reactions, including nucleophilic substitutions and coordination with metal ions.[1]

PropertyValueReference
CAS Number 5154-00-7[1][2][3]
Molecular Formula C₅H₆N₂O[4]
Molecular Weight 110.11 g/mol [4]
Appearance White to light yellow crystalline solid[1]
Melting Point 211-212 °C[4]
Purity Typically ≥97%[3]
Synonyms 6-Amino-2-hydroxypyridine, 6-Amino-2(1H)-pyridinone[1][4]
Storage 4°C, protect from light[3]

Tautomerism

A critical aspect of this compound is its existence in a tautomeric equilibrium with 6-Amino-2(1H)-pyridinone. The equilibrium between the enol (hydroxypyridine) and keto (pyridinone) forms is influenced by the solvent environment. Generally, polar solvents favor the pyridinone form, while non-polar solvents favor the hydroxypyridine form.[5] This tautomerism is a key consideration in its reactivity and biological interactions.

Tautomerism cluster_0 This compound (Enol form) cluster_1 6-Amino-2(1H)-pyridinone (Keto form) This compound 6-Amino-2(1H)-pyridinone This compound->6-Amino-2(1H)-pyridinone Equilibrium

Tautomeric equilibrium of this compound.

Synthesis and Characterization

While various synthetic routes exist for pyridinone structures, a general and adaptable method for producing derivatives of the 6-amino-2-pyridone core involves a one-pot, two-step reaction. This approach is valuable for generating a library of compounds for screening purposes.

General Experimental Protocol for Synthesis of 6-Amino-2-pyridone Derivatives

This protocol is adapted from the synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives, which demonstrates a common strategy for constructing the pyridone ring.[6][7]

Materials:

  • An appropriate aldehyde

  • Malononitrile

  • N-substituted 2-cyanoacetamide

  • Betaine (catalyst)

  • Guanidine carbonate (catalyst)

  • Methanol

  • Ethyl acetate

Procedure:

  • A mixture of the aldehyde (2 mmol), malononitrile (2 mmol), and betaine (0.2 mmol) is stirred in a round-bottom flask under solvent-free conditions for 5 minutes.

  • Methanol (1 ml) is added, and the mixture is refluxed for 10 minutes.

  • N-substituted 2-cyanoacetamide (2 mmol) and guanidine carbonate (0.2 mmol) are added along with methanol (2 ml).

  • The reaction mixture is refluxed for an additional 10 minutes.

  • After cooling in an ice bath, ethyl acetate (10 ml) is added.

  • The mixture is transferred to a separating funnel containing water (10 ml) and sodium chloride (1 g).

  • The organic layer is separated, and the solvent is removed under reduced pressure.

  • The crude product is recrystallized from methanol or ethanol.

Synthesis_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition and Cyclization cluster_workup Work-up and Purification Aldehyde Aldehyde Intermediate p-Tolylidenemalononitrile (Intermediate) Aldehyde->Intermediate Malononitrile Malononitrile Malononitrile->Intermediate Betaine Betaine (catalyst) Betaine->Intermediate Product 6-Amino-2-pyridone Derivative Intermediate->Product Cyanoacetamide N-substituted 2-cyanoacetamide Cyanoacetamide->Product Guanidine_Carbonate Guanidine Carbonate (catalyst) Guanidine_Carbonate->Product Extraction Extraction with Ethyl Acetate Product->Extraction Recrystallization Recrystallization Extraction->Recrystallization Final_Product Purified Product Recrystallization->Final_Product

General workflow for the synthesis of 6-amino-2-pyridone derivatives.
Analytical Characterization

The synthesized compounds are typically characterized by a suite of analytical techniques to confirm their structure and purity.

TechniqueTypical Observations for 6-Amino-2-pyridone Derivatives
¹H NMR Signals corresponding to aromatic protons, methylene protons of substituents, and the amino group protons.
¹³C NMR Resonances for aromatic carbons, cyano carbons, and carbons of the substituents.
Mass Spectrometry (ESI-TOF) Observation of the [M+H]⁺ ion, confirming the molecular weight.
Melting Point A sharp melting point range indicates the purity of the compound.

Biological Activity and Applications in Drug Development

This compound and its tautomer, 6-amino-2(1H)-pyridinone, serve as a valuable scaffold in drug discovery.[1] While the core molecule itself is primarily a building block, its derivatives have shown a range of biological activities, including anti-cancer properties.

Anti-Cancer Activity of Derivatives

Derivatives of 6-amino-2-pyridone have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[6] For instance, certain 6-amino-2-pyridone-3,5-dicarbonitrile derivatives have demonstrated potent anti-cancer activity against glioblastoma, liver, breast, and lung cancer cell lines.[6]

General Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (typically in a range from ng/mL to mg/mL) and incubate for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Role in Signaling Pathways

While direct modulation of signaling pathways by this compound is not extensively documented, its derivatives are often designed as inhibitors of specific signaling molecules, particularly protein kinases. The 6-amino pyridine core can serve as a scaffold that presents substituents in a manner that facilitates binding to the ATP-binding pocket of kinases, thereby inhibiting their activity. For example, derivatives have been developed as dual inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), which are implicated in the pathology of Alzheimer's disease.[8]

Kinase_Inhibition_Pathway cluster_pathway Generic Kinase Signaling Pathway cluster_inhibition Inhibition by 6-Amino-2-pyridone Derivative Upstream_Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Upstream_Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Target_Kinase Target Kinase (e.g., GSK-3β, CK-1δ) Kinase_Cascade->Target_Kinase Substrate Substrate Protein Target_Kinase->Substrate ATP -> ADP Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Inhibitor 6-Amino-2-pyridone Derivative Inhibitor->Target_Kinase Inhibition

Generalized kinase inhibition by 6-amino-2-pyridone derivatives.

Safety Information

This compound is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed and causes serious eye irritation. Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound.

Conclusion

This compound is a foundational building block in the synthesis of a wide range of heterocyclic compounds. Its tautomeric nature and versatile reactivity make it an attractive starting material for the development of novel molecules with potential therapeutic applications, particularly in the field of oncology and neurodegenerative diseases. Further research into the biological activities of the core molecule and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-6-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-6-hydroxypyridine, a crucial intermediate in the development of various pharmaceutical compounds. This document outlines a detailed synthetic protocol and presents a thorough characterization profile of the target molecule, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) data.

Introduction

This compound, also known by its tautomeric name 6-aminopyridin-2(1H)-one, is a heterocyclic organic compound with the chemical formula C₅H₆N₂O. Its structure, featuring both an amino and a hydroxyl group on the pyridine ring, makes it a versatile building block in medicinal chemistry. The presence of these functional groups allows for a variety of chemical modifications, enabling the synthesis of a diverse range of molecules with potential therapeutic applications.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the hydrolysis of 2-amino-6-methoxypyridine. This straightforward reaction provides a reliable route to the desired product in good yield.

Experimental Protocol: Hydrolysis of 2-Amino-6-methoxypyridine

Materials:

  • 2-Amino-6-methoxypyridine

  • Hydrobromic acid (48% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Distilled water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-methoxypyridine in 48% aqueous hydrobromic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a crystalline solid.

Synthesis Workflow

SynthesisWorkflow Start 2-Amino-6-methoxypyridine Step1 Dissolve in 48% HBr Start->Step1 Step 1 Step2 Reflux Step1->Step2 Step 2 Step3 Neutralize with NaHCO3 Step2->Step3 Step 3 Step4 Extract with Ethyl Acetate Step3->Step4 Step 4 Step5 Dry and Concentrate Step4->Step5 Step 5 End This compound Step5->End Purification Applications Core This compound Antiviral Antiviral Agents Core->Antiviral Derivative Synthesis Anticancer Anticancer Agents Core->Anticancer Derivative Synthesis CNS CNS Active Agents Core->CNS Derivative Synthesis

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Tautomeric Equilibrium of 2-Hydroxypyridines

The tautomerism of heterocyclic compounds is a cornerstone of medicinal chemistry, profoundly influencing a molecule's physicochemical properties, biological activity, and metabolic fate.[1][2] Among these, the tautomeric equilibrium between 2-hydroxypyridine and its 2-pyridone isomer is a classic and extensively studied case.[3][4] This equilibrium is highly sensitive to the molecular environment, making a thorough understanding of its governing principles essential for the rational design of novel therapeutics.

This technical guide provides a comprehensive overview of the 2-hydroxypyridine/2-pyridone tautomerism, detailing the structural factors and environmental conditions that dictate the equilibrium position. It presents quantitative data, detailed experimental and computational protocols, and visual diagrams to facilitate a deeper understanding of this critical chemical phenomenon.

The 2-Hydroxypyridine ⇌ 2-Pyridone Equilibrium

The interconversion between 2-hydroxypyridine and 2-pyridone is a prototropic tautomerization, involving the intramolecular transfer of a proton between the exocyclic oxygen and the ring nitrogen atom.[5][6]

  • 2-Hydroxypyridine (Lactim/Enol Form): This tautomer possesses a hydroxyl group (-OH) attached to the pyridine ring. Structurally, it retains the full aromaticity of the pyridine ring, which contributes to its stability, particularly in the gas phase or non-polar environments.[3][7]

  • 2-Pyridone (Lactam/Keto Form): This tautomer features a carbonyl group (C=O) and an N-H bond within the ring. While it has reduced aromatic character compared to the hydroxy form, it is significantly more polar.[3] This high polarity allows for strong intermolecular interactions, such as hydrogen bonding, which preferentially stabilizes the pyridone form in polar solvents and the solid state.[5][6]

The dynamic relationship between these two forms is a true equilibrium, meaning both species coexist and readily interconvert.[8]

Tautomeric_Equilibrium cluster_hydroxy cluster_pyridone H H P P H->P K_T P->H

Caption: The tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone.

Factors Governing the Equilibrium Position

The position of the tautomeric equilibrium is not fixed; it is dictated by a delicate balance of intrinsic molecular stability and extrinsic environmental factors.

  • Solvent Polarity: This is one of the most significant factors. Non-polar solvents favor the less polar 2-hydroxypyridine tautomer, while polar solvents strongly favor the more polar 2-pyridone form.[4][9] In highly polar protic solvents like water, the equilibrium lies almost exclusively toward the 2-pyridone form, which is better solvated.[3][6]

  • Physical State: In the gas phase, where intermolecular interactions are minimal, the aromatic 2-hydroxypyridine tautomer is generally more stable.[5][6] Conversely, in the solid state, the 2-pyridone form predominates due to its ability to form stable, hydrogen-bonded dimers and helical structures.[4][10]

  • Substituents: The presence of substituents on the pyridine ring can alter the electronic properties and, consequently, the relative stabilities of the tautomers. Electron-withdrawing groups can influence the equilibrium, often stabilizing the 2-pyridone form.[7][11]

  • Temperature: Temperature can influence the equilibrium constant, although its effect is often secondary to solvent polarity. Thermodynamic studies can quantify the enthalpy and entropy changes associated with the tautomerization.[4][5]

Influencing_Factors cluster_factors center Tautomeric Equilibrium (2-Hydroxypyridine ⇌ 2-Pyridone) Solvent Solvent Polarity center->Solvent Polar solvents favor 2-Pyridone State Physical State center->State Gas phase favors 2-Hydroxypyridine Solid state favors 2-Pyridone Substituents Substituents center->Substituents Electronic effects alter stability Temp Temperature center->Temp Affects K_T

Caption: Key factors that influence the 2-hydroxypyridine/2-pyridone equilibrium.

Quantitative Data Presentation

The equilibrium constant, K_T, is defined as the ratio of the concentration of the pyridone form to the hydroxypyridine form (K_T = [2-Pyridone]/[2-Hydroxypyridine]).

Table 1: Tautomeric Equilibrium Constants (K_T) in Various Solvents
SolventDielectric Constant (ε)K_T ValuePredominant FormReference
Gas Phase1.0~0.32-Hydroxypyridine[5][6]
Cyclohexane2.020.4 - 1.7Mixture[3][5][6]
Chloroform4.816.02-Pyridone[3]
Acetonitrile37.5-2-Pyridone[7]
Water80.1>300 (est. 900)2-Pyridone[5][6][10]

Note: K_T values can vary between studies due to differences in experimental conditions and methods.

Table 2: Influence of Substituents on Tautomeric Equilibrium

Substituents can tune the equilibrium by altering the relative acidity of the N-H and O-H protons and the electronic stability of the ring systems.

Substituent PositionSubstituent TypeEffect on K_TObservationReference
5-positionElectron-withdrawing (e.g., -NO₂)Increases K_TStabilizes the negative charge buildup in the more polar pyridone form.[11][12]
6-positionElectronegative (e.g., -F, -Cl)Increases K_THas a considerable effect on the equilibrium in both gas and solvent phases.[7]
Various-F, -Cl, -OH, -CH₃, -NH₂, -NO₂, -CHO, -CN, -CF₃Generally Increase K_TMost substituents were found to stabilize the 2-pyridone form in both gas and liquid phases.[7]

Experimental and Computational Protocols

Determining the tautomeric ratio requires robust analytical techniques capable of distinguishing between and quantifying the two isomers.

UV-Vis Spectroscopy

Principle: The 2-hydroxypyridine and 2-pyridone tautomers have different electronic structures and thus exhibit distinct UV absorption maxima (λ_max). By measuring the absorbance of a solution at wavelengths specific to each tautomer, their relative concentrations can be determined.

Experimental Protocol:

  • Synthesis of "Locked" Analogs: Prepare N-methyl-2-pyridone and 2-methoxy-pyridine. These compounds are "locked" into the keto and enol forms, respectively, and serve as standards.

  • Determine Molar Absorptivity (ε): Prepare standard solutions of the locked analogs in the solvent of interest. Measure their absorbance spectra to determine the molar absorptivity (ε) for the pure keto and enol forms at their respective λ_max.

  • Sample Preparation: Prepare a solution of the 2-hydroxypyridine compound under investigation in the same solvent at a known concentration.

  • Spectral Acquisition: Record the UV-Vis spectrum of the sample solution.

  • Data Analysis: Using the Beer-Lambert law (A = εbc) and the measured absorbances at the λ_max for each tautomer, set up and solve a system of simultaneous equations to calculate the concentration of each tautomer in the equilibrium mixture. The equilibrium constant K_T can then be calculated directly from these concentrations.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: The chemical environments of the nuclei (¹H, ¹³C) are different in the two tautomers, leading to distinct and measurable chemical shifts. The ratio of tautomers can be determined by integrating the signals corresponding to each form.[13]

Experimental Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.

  • Spectral Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra. Ensure the spectrometer is properly shimmed and referenced.

  • Signal Assignment: Identify characteristic signals for each tautomer. For ¹H NMR, the chemical shifts of the ring protons are often distinct. For ¹³C NMR, the chemical shift of the carbon attached to the oxygen (C-O vs. C=O) is a key indicator.

  • Data Analysis (¹H NMR): Select well-resolved signals unique to each tautomer that do not overlap. Carefully integrate these signals. The ratio of the integration values directly corresponds to the molar ratio of the tautomers in the solution.[2][13]

Computational Chemistry

Principle: Quantum mechanical calculations can predict the relative thermodynamic stabilities of the tautomers. By calculating the Gibbs free energy (ΔG) of each tautomer, the equilibrium constant can be estimated theoretically.

Computational Protocol:

  • Structure Building: Construct 3D models of both the 2-hydroxypyridine and 2-pyridone tautomers.

  • Method Selection: Choose an appropriate level of theory and basis set. Density Functional Theory (DFT) with a hybrid functional like B3LYP or ωB97XD and a Pople-style (e.g., 6-311++G(d,p)) or correlation-consistent (e.g., aug-cc-pVTZ) basis set is common.[12][14][15]

  • Geometry Optimization: Perform geometry optimizations for both tautomers to find their lowest energy conformations.

  • Solvent Modeling: To simulate solution-phase conditions, incorporate a continuum solvation model such as the Polarization Continuum Model (PCM) or the Solvation Model based on Density (SMD).[2][14]

  • Energy Calculation: Perform frequency calculations on the optimized structures to obtain thermal corrections and ensure they are true energy minima (no imaginary frequencies). Calculate the Gibbs free energy (G) for each tautomer in the chosen solvent model.

  • Data Analysis: Calculate the difference in Gibbs free energy: ΔG_taut = G(pyridone) - G(hydroxypyridine). Use the equation ΔG = -RT ln(K_T) to calculate the theoretical equilibrium constant.[2]

Experimental_Workflow cluster_main General Workflow for K_T Determination cluster_exp Experimental Methods cluster_comp Computational Methods start Obtain/Synthesize Compound uv_vis UV-Vis Spectroscopy start->uv_vis nmr NMR Spectroscopy start->nmr dft Quantum Calculations (DFT) start->dft analysis Data Analysis & K_T Calculation uv_vis->analysis nmr->analysis dft->analysis result Determined Equilibrium Constant (K_T) analysis->result

Caption: A generalized workflow for determining tautomeric equilibrium constants.

Conclusion

The tautomeric equilibrium of 2-hydroxypyridines is a multifaceted phenomenon of significant importance in chemical and pharmaceutical sciences. The predominance of the aromatic 2-hydroxypyridine form in the gas phase shifts decisively toward the polar 2-pyridone form in condensed phases, driven primarily by solvent polarity and intermolecular hydrogen bonding. This environmental sensitivity, coupled with the electronic effects of ring substituents, provides a powerful toolkit for medicinal chemists to modulate molecular properties. A robust understanding of this equilibrium, supported by the quantitative experimental and computational methods outlined in this guide, is crucial for predicting molecular behavior and designing effective, targeted drug candidates.

References

Quantum Chemical Calculations for 2-Amino-6-hydroxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of 2-Amino-6-hydroxypyridine. This molecule is of significant interest in medicinal chemistry and drug development due to its structural similarity to nucleobases and its potential for tautomerism. Understanding its fundamental properties at a molecular level is crucial for predicting its behavior in biological systems and for the rational design of new therapeutic agents.

Introduction: The Importance of Tautomerism

A critical aspect of this compound is its potential to exist in different tautomeric forms. The primary equilibrium is between the amino-hydroxy form and the amino-pyridone form. Quantum chemical calculations are indispensable for determining the relative stabilities of these tautomers and for understanding how their distinct electronic and structural features influence their chemical reactivity and biological activity. The amino-pyridone tautomer, 2(1H)-Pyridinone, 6-amino-, is a known stable form of the molecule.

Theoretical and Computational Methodology

This section outlines a robust computational protocol for the theoretical investigation of this compound and its tautomers. The methodologies described are based on widely accepted practices in the field of computational chemistry for molecules of this nature.

Software

All quantum chemical calculations can be performed using the Gaussian suite of programs, a standard in the field.

Molecular Geometry Optimization

The initial step involves the optimization of the molecular geometries of the tautomers of this compound. Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost.

  • Method: DFT with the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional.

  • Basis Set: 6-311++G(d,p). This triple-zeta basis set includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, providing a high level of accuracy for both geometry and electronic property calculations.

The absence of imaginary frequencies in the vibrational analysis will confirm that the optimized structures correspond to true energy minima.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:

  • To confirm that the optimized geometries are true minima on the potential energy surface.

  • To predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for validation of the theoretical model.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, a scaling factor is typically applied to improve the agreement with experimental spectra.

Electronic Property Analysis

Several key electronic properties are calculated to understand the reactivity and charge distribution of the molecule:

  • Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the charge distribution on each atom, as well as the nature of the chemical bonds and intermolecular interactions.

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions and the chemical reactivity of the molecule. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Experimental Protocols (for validation)

To validate the results of the quantum chemical calculations, experimental data is essential. The following are standard experimental protocols for characterizing this compound.

Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy
  • Sample Preparation: For FT-IR spectroscopy, a small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet. For FT-Raman, the sample can be analyzed directly in a glass capillary.

  • Instrumentation: A high-resolution FT-IR spectrometer and an FT-Raman spectrometer are used.

  • Data Collection: Spectra are typically recorded in the range of 4000-400 cm⁻¹.

UV-Visible Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or water).

  • Instrumentation: A double-beam UV-Visible spectrophotometer is used.

  • Data Collection: The absorption spectrum is recorded over a range of wavelengths (typically 200-800 nm) to identify the electronic transitions.

X-ray Crystallography
  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: A single-crystal X-ray diffractometer is used to collect diffraction data.

  • Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, providing precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. Crystal data for this compound has been reported, indicating a triclinic crystal system.

Data Presentation: Calculated Molecular Properties

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

ParameterBond Length (Å) (Illustrative)ParameterBond Angle (°) (Illustrative)
C2-N11.34N1-C2-C3123.0
C6-N11.35C2-C3-C4118.5
C2-N71.37C3-C4-C5119.0
C6-O81.36C4-C5-C6118.5
C2-C31.40C5-C6-N1123.0
C3-C41.38C5-C6-O8117.0
C4-C51.39N1-C2-N7116.0
C5-C61.41H-N7-H115.0

Table 2: Calculated Vibrational Frequencies (Selected Modes)

Vibrational ModeCalculated Frequency (cm⁻¹) (Illustrative)Experimental Frequency (cm⁻¹) (Illustrative)
N-H asymmetric stretching35503500
N-H symmetric stretching34503400
O-H stretching33003250
C-H stretching3100-30003080-3020
C=O stretching (pyridone tautomer)16801660
N-H scissoring16301610
C=C and C=N ring stretching1600-14001580-1420
C-N stretching13201300
O-H in-plane bending12501230
C-H in-plane bending1200-10001180-1020
N-H wagging750730
C-H out-of-plane bending900-700880-720

Table 3: Calculated Electronic Properties

PropertyValue (Illustrative)
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Energy Gap4.7 eV
Dipole Moment2.5 D

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the quantum chemical study of this compound.

Computational_Workflow cluster_start Initial Steps cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis and Validation cluster_output Final Output Start Define Molecular Structure (this compound & Tautomers) Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Start->Opt Freq Vibrational Frequency Analysis Opt->Freq Elec Electronic Property Calculation (NBO, HOMO-LUMO) Opt->Elec Geom_Data Optimized Geometry (Bond Lengths, Angles) Opt->Geom_Data Vib_Data Vibrational Spectra (IR, Raman) Freq->Vib_Data Elec_Data Electronic Properties (Charges, Orbitals) Elec->Elec_Data Exp_Validation Comparison with Experimental Data Geom_Data->Exp_Validation Vib_Data->Exp_Validation Report Technical Guide / Whitepaper Elec_Data->Report Exp_Validation->Report

Caption: Computational workflow for the quantum chemical analysis of this compound.

Tautomerism_Analysis cluster_properties Calculated Properties cluster_comparison Comparison and Conclusion Tautomer1 Amino-Hydroxy Tautomer Energy1 Relative Energy (E1) Tautomer1->Energy1 Dipole1 Dipole Moment (µ1) Tautomer1->Dipole1 HOMOLUMO1 HOMO-LUMO Gap (ΔE1) Tautomer1->HOMOLUMO1 Tautomer2 Amino-Pyridone Tautomer Energy2 Relative Energy (E2) Tautomer2->Energy2 Dipole2 Dipole Moment (µ2) Tautomer2->Dipole2 HOMOLUMO2 HOMO-LUMO Gap (ΔE2) Tautomer2->HOMOLUMO2 Stability Relative Stability (ΔE = E2 - E1) Energy1->Stability Energy2->Stability Reactivity Reactivity Prediction Dipole1->Reactivity Dipole2->Reactivity HOMOLUMO1->Reactivity HOMOLUMO2->Reactivity Stability->Reactivity

Caption: Logical relationship for the comparative analysis of tautomers of this compound.

Conclusion

The quantum chemical calculations detailed in this guide provide a powerful framework for understanding the fundamental properties of this compound. By combining theoretical calculations with experimental validation, researchers can gain deep insights into its structure, stability, and reactivity. This knowledge is paramount for its potential applications in drug development, enabling the design of more effective and targeted therapeutic agents. The methodologies and workflows presented here serve as a comprehensive resource for scientists and researchers embarking on the computational study of this important heterocyclic compound.

An In-depth Technical Guide to the Molecular Geometry and Bonding of 2-Amino-6-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-hydroxypyridine is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science.[1] Its chemical behavior and biological activity are intrinsically linked to its molecular geometry and bonding characteristics. This technical guide provides a comprehensive analysis of the structural features of this compound, with a particular focus on its tautomeric nature, which is a critical determinant of its properties. While a definitive, modern single-crystal X-ray diffraction study for this specific molecule is not publicly available, this guide synthesizes data from computational studies, spectroscopic analyses, and crystallographic data of analogous compounds to present a detailed understanding of its molecular architecture.

Introduction

This compound, with the chemical formula C₅H₆N₂O, is a substituted pyridine ring bearing both an amino and a hydroxyl group.[1][2] These functional groups are key to its chemical reactivity, allowing it to act as a hydrogen bond donor and acceptor, and to participate in nucleophilic substitutions and coordination with metal ions.[1] Its derivatives are subjects of research in biochemistry and pharmacology due to their potential biological activities.[1] A fundamental aspect of the molecular structure of this compound is its existence as a mixture of tautomers. This guide will delve into the geometric and bonding parameters of the principal tautomeric forms.

Tautomerism in this compound

The most significant feature governing the molecular geometry and bonding of this compound is its ability to exist in different tautomeric forms. The primary equilibrium is between the hydroxy form (this compound) and the pyridone form (6-amino-1,2-dihydropyridin-2-one). This lactam-lactim tautomerism is well-documented in related 2-hydroxypyridine systems.[3]

The position of this equilibrium is sensitive to the surrounding environment. In non-polar solvents, the hydroxy form is generally favored, while in polar solvents and the solid state, the pyridone form tends to predominate.[3] Computational studies on the parent 2-hydroxypyridine/2-pyridone system indicate a very small energy difference between the two tautomers in the gas phase.[3] The presence of the amino group at the 6-position is expected to influence the electronic distribution within the ring and, consequently, the tautomeric equilibrium.

Caption: Tautomeric equilibrium of this compound.

Molecular Geometry and Bonding

The molecular geometry of this compound is dictated by its tautomeric form. Both forms feature a six-membered pyridine or pyridone ring which is largely planar. The hybridization of the ring atoms and the exocyclic functional groups determines the bond lengths and angles.

The Hydroxy Tautomer

In the this compound form, the pyridine ring is aromatic. The nitrogen and carbon atoms of the ring are sp² hybridized, leading to a planar structure with delocalized π-electrons. The exocyclic amino and hydroxyl groups are also attached to sp² hybridized carbon atoms.

The Pyridone Tautomer

In the 6-amino-1,2-dihydropyridin-2-one form, the aromaticity of the ring is disrupted. The presence of a carbonyl group (C=O) and an N-H bond within the ring alters the electronic structure. The carbon atom of the carbonyl group is sp² hybridized, as are the other carbon atoms in the ring. The nitrogen atom bonded to the hydrogen is sp³-like in its bonding to the ring atoms and the exocyclic hydrogen, though it participates in conjugation to some extent.

Bond Lengths and Angles

Precise experimental bond lengths and angles for this compound are not available. However, data from closely related crystal structures and computational studies on the parent 2-hydroxypyridine/2-pyridone system can provide valuable insights. The following tables summarize expected bond lengths and angles for the two tautomers.

Table 1: Expected Bond Lengths (Å) for the Tautomers of this compound

BondHydroxy Tautomer (Aromatic)Pyridone Tautomer (Non-aromatic)
C2-N(amino)~1.36~1.35
C6-O(hydroxy)~1.36-
C6=O-~1.24
N1-C2~1.34~1.40
C2-C3~1.40~1.35
C3-C4~1.37~1.43
C4-C5~1.38~1.36
C5-C6~1.39~1.45
N1-C6~1.35~1.38

Data inferred from computational studies of 2-hydroxypyridine/2-pyridone and crystal structures of substituted 2-aminopyridines.

Table 2: Expected Bond Angles (°) for the Tautomers of this compound

AngleHydroxy TautomerPyridone Tautomer
N1-C2-C3~123~120
C2-C3-C4~118~120
C3-C4-C5~119~119
C4-C5-C6~119~118
C5-C6-N1~118~122
C6-N1-C2~123~121
C3-C2-N(amino)~117~119
N1-C2-N(amino)~120~121
C5-C6-O(hydroxy)~122-
N1-C6-O(hydroxy)~120-
C5-C6=O-~120
N1-C6=O-~118

Data inferred from computational studies of 2-hydroxypyridine/2-pyridone and crystal structures of substituted 2-aminopyridines.

Experimental Protocols

The determination of the molecular geometry and bonding of this compound would rely on a combination of crystallographic, spectroscopic, and computational methods.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state.[4]

Protocol:

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, water, or a mixture).

  • Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and bond angles.

XRay_Workflow Start High-Purity Sample Crystal_Growth Crystal Growth (Slow Evaporation) Start->Crystal_Growth Crystal_Selection Single Crystal Selection (>0.1 mm) Crystal_Growth->Crystal_Selection Mounting Mount on Goniometer Crystal_Selection->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing (Unit Cell, Space Group) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final Molecular Structure (Bond Lengths, Angles) Refinement->Final_Structure

Caption: A generalized workflow for single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of atoms, which can be used to deduce the connectivity and tautomeric form of the molecule in solution.[5][6]

Protocol:

  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in an NMR tube. The choice of solvent can influence the tautomeric equilibrium.

  • ¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired. The chemical shifts, integration, and coupling patterns of the signals provide information about the number and connectivity of the hydrogen atoms.

  • ¹³C NMR Spectroscopy: A one-dimensional carbon-13 NMR spectrum is acquired. This reveals the number of unique carbon environments in the molecule.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). These experiments are crucial for unambiguous assignment of all signals and confirming the tautomeric form in solution.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Protocol:

  • Sample Preparation: The sample can be prepared as a KBr pellet, a Nujol mull, or as a thin film on a salt plate. For solution-phase studies, the compound is dissolved in a suitable solvent that is transparent in the IR region of interest.

  • Spectrum Acquisition: The sample is placed in an FTIR spectrometer, and an infrared spectrum is recorded.

  • Spectral Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic vibrational modes. For this compound, key vibrations would include N-H stretching of the amino group, O-H stretching of the hydroxyl group (in the hydroxy tautomer), C=O stretching (in the pyridone tautomer), and various C=C and C=N stretching modes of the ring.

Conclusion

The molecular geometry and bonding of this compound are complex and highly dependent on its tautomeric state. The molecule exists in a dynamic equilibrium between the aromatic hydroxy form and the non-aromatic pyridone form, with the latter being favored in polar environments. While a definitive crystal structure is lacking, analysis of related compounds and computational models provides a robust framework for understanding its structural parameters. A combination of X-ray crystallography, NMR, and FTIR spectroscopy is essential for a complete characterization of this important heterocyclic compound. This guide provides the foundational knowledge and experimental outlines necessary for researchers and scientists to further investigate and utilize this compound in their respective fields.

References

A Technical Guide to the Solubility of 2-Amino-6-hydroxypyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 2-amino-6-hydroxypyridine in various organic solvents. Due to the limited availability of quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols to enable researchers to generate reliable and consistent data. Understanding the solubility of this compound, a key building block in medicinal chemistry, is crucial for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₆N₂ON/A
Molecular Weight 110.11 g/mol N/A
Appearance White to light yellow crystalline solid[1]
Melting Point 211-212 °CN/A
CAS Number 5154-00-7[1]

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature. It is generally understood to be soluble in water due to its polar amino and hydroxyl functional groups.[1] Recrystallization from ethanol is a common purification method, indicating its solubility in this solvent.

To facilitate direct comparison of experimentally determined values, the following table is provided as a template for researchers to populate with their own data.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method Used
e.g., Methanol
e.g., Ethanol
e.g., Acetone
e.g., Isopropanol
e.g., Dichloromethane
e.g., Ethyl Acetate
e.g., Toluene
e.g., Dimethyl Sulfoxide (DMSO)
e.g., N,N-Dimethylformamide (DMF)

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

Gravimetric Method

This is a straightforward and widely used method for determining solubility.

Principle: A saturated solution is prepared, and a known volume of the clear supernatant is evaporated to dryness. The weight of the remaining solute is then measured to calculate the solubility.

Apparatus and Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Vials or flasks with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum desiccator

Procedure:

  • Equilibration: Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection: Once equilibrium is reached, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter to remove any suspended particles.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed evaporating dish or vial.

  • Evaporate the solvent under a gentle stream of nitrogen or in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Weighing: Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature and then weigh it on an analytical balance.

  • Repeat the drying and weighing process until a constant weight is achieved.

Calculation:

  • Mass of dissolved solute (g): (Weight of dish + residue) - (Weight of empty dish)

  • Solubility ( g/100 mL): (Mass of dissolved solute / Volume of supernatant collected) x 100

UV-Vis Spectrophotometry Method

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis region and the solvent is transparent in that region.

Principle: The concentration of the solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

Apparatus and Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Apparatus for preparing a saturated solution (as in the gravimetric method)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Preparation of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (steps 1-3).

  • Sample Analysis:

    • Withdraw a sample of the clear supernatant and filter it.

    • Dilute the filtered solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Determine the concentration of the diluted solution from the calibration curve.

    • Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_calc Calculation start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature (24-48h) add_excess->equilibrate settle Allow solid to settle equilibrate->settle filter Filter supernatant settle->filter gravimetric Gravimetric Method: Evaporate solvent & weigh residue filter->gravimetric spectroscopic Spectroscopic Method: Dilute & measure absorbance filter->spectroscopic calculate Calculate Solubility gravimetric->calculate spectroscopic->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to 2-Amino-6-hydroxypyridine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-hydroxypyridine, a heterocyclic organic compound, serves as a valuable scaffold in medicinal chemistry and drug development. Its unique bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group on the pyridine ring, allows for diverse chemical modifications, making it an attractive starting material for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of this compound.

Physicochemical Properties

This compound is a white to light yellow crystalline solid.[1] It exhibits solubility in water due to its polar functional groups.[1] The presence of the amino group imparts basic properties to the molecule, while the hydroxyl group can act as a hydrogen bond donor.[1] The compound exists in tautomeric forms, predominantly as the 6-amino-1H-pyridin-2-one tautomer.

PropertyValueReference
Molecular Formula C₅H₆N₂O[2][3]
Molecular Weight 110.11 g/mol
CAS Number 5154-00-7[1][3]
Melting Point 211-212 °CN/A
Topological Polar Surface Area (TPSA) 58.88 Ų[2]
logP -0.0429[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 0[2]

Historical Context and Discovery

The Chichibabin reaction involves the treatment of pyridine with sodium amide in a non-polar solvent like xylene or in liquid ammonia.[4] The reaction proceeds through a nucleophilic addition-elimination mechanism, where the amide anion attacks the electron-deficient pyridine ring, leading to the formation of a σ-adduct (a Meisenheimer-like intermediate).[4] Subsequent elimination of a hydride ion and workup yields the corresponding 2-aminopyridine.[4] Given the prevalence and utility of this reaction, it is highly probable that early explorations into substituted pyridines would have led to the synthesis of compounds like this compound, although specific historical records of this are scarce.

Synthesis

The synthesis of this compound can be approached through various synthetic routes, often involving the modification of pre-existing pyridine rings. While a specific, detailed experimental protocol for the direct synthesis of this compound is not explicitly detailed in the available literature, a general understanding can be derived from the synthesis of related aminohydroxypyridines.

One plausible synthetic strategy involves the hydrolysis of a corresponding 2-amino-6-halopyridine. For instance, 2-amino-6-chloropyridine can be synthesized and subsequently hydrolyzed to yield this compound. The synthesis of the chloropyridine precursor can be achieved through various methods, including the reduction of a hydrazino or azido derivative.[7]

Another approach could involve the amination of a dihydroxypyridine, such as 2,6-dihydroxypyridine.[8][9] However, controlling the regioselectivity of the amination could be challenging.

Representative Experimental Workflow: Synthesis of an Aminohydroxypyridine Derivative

The following diagram illustrates a general workflow for the synthesis of an aminohydroxypyridine derivative, which could be adapted for this compound. This particular example shows a multi-step synthesis starting from a brominated pyridine.

Synthesis_Workflow A 2-Amino-6-bromopyridine B Protection of Amino Group A->B Protecting Agent C Protected Intermediate B->C D Hydroxylation C->D Hydroxylating Agent (e.g., NaOH) E Hydroxylated Intermediate D->E F Deprotection E->F Deprotecting Agent G This compound F->G

A generalized synthetic workflow for an aminohydroxypyridine.

Biological Significance and Signaling Pathways

This compound and its derivatives are of significant interest in medicinal chemistry due to their potential biological activities.[1] They serve as key building blocks for the synthesis of a variety of pharmaceutical compounds.[1][10] For instance, derivatives of aminopyridines have been investigated for their roles as enzyme inhibitors and receptor ligands.[11]

Despite its importance as a synthetic intermediate, the specific biological signaling pathways directly modulated by this compound are not well-documented in the public scientific literature. Research has primarily focused on the biological activities of more complex molecules derived from this scaffold. For example, Schiff base ligands derived from aminohydroxypyridines have been shown to form metal complexes with antimicrobial and antioxidant properties.[12] Additionally, certain 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acids, which share a similar pyridine core, have been identified as potent inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics.[13]

The lack of specific data on the direct interaction of this compound with cellular signaling pathways presents an opportunity for future research to explore its potential pharmacological effects.

Conclusion

This compound is a foundational molecule in the synthesis of functionalized pyridine derivatives with potential applications in drug discovery and materials science. While its specific discovery is not clearly documented, its historical context is intrinsically linked to the development of fundamental reactions in pyridine chemistry, such as the Chichibabin reaction. The versatility of its amino and hydroxyl groups provides a rich platform for chemical exploration. Further investigation into the direct biological activities and signaling pathway interactions of this compound is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Anticancer Evaluation of 2-Amino-6-hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-amino-6-hydroxypyridine derivatives and the evaluation of their anticancer activity. These compounds represent a promising scaffold in the development of novel cancer therapeutics, with demonstrated activity against a range of cancer cell lines. The methodologies outlined below are intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and cancer biology.

Introduction

Pyridine-based molecular structures are integral to numerous approved anticancer drugs, including Sorafenib, Regorafenib, and Crizotinib. The 2-aminopyridine scaffold, in particular, has garnered significant attention due to its versatile chemical reactivity and its ability to interact with various biological targets implicated in cancer progression. Derivatives of this compound have been shown to exhibit potent cytotoxic effects against various cancer cell lines, often through the inhibition of key signaling pathways crucial for tumor growth and survival. This document details the synthesis of these derivatives and the protocols for assessing their anticancer efficacy.

Synthesis of this compound Derivatives

A versatile and efficient method for the synthesis of functionalized this compound derivatives is the one-pot, multi-component condensation reaction. This approach offers several advantages, including procedural simplicity, high yields, and the ability to generate a diverse library of compounds from readily available starting materials.

General Synthetic Protocol: One-Pot Multi-Component Reaction

This protocol describes the synthesis of 2-amino-4-aryl-6-substituted-pyridine-3,5-dicarbonitrile derivatives, which can be subsequently modified to yield this compound analogues. A one-pot multicomponent condensation process is a common method for synthesizing novel 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives.[1]

Materials:

  • Arylidine (0.06 mol)

  • Primary amine (e.g., ethylamine, p-toluidine, aniline) or ammonium acetate (0.069 mol)

  • Anhydrous Zinc Chloride (ZnCl2) (0.09 mol)

  • Dry Ethanol (20 mL)

  • Methanol

Procedure:

  • In a round-bottom flask, prepare a mixture of the arylidine (0.06 mol), the selected primary amine or ammonium acetate (0.069 mol), and anhydrous ZnCl2 (0.09 mol) in 20 mL of dry ethanol.

  • Stir the mixture vigorously at 80°C for 5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Filter the resulting precipitate and wash it with cold ethanol.

  • Recrystallize the crude product from ethanol, followed by methanol, to obtain the purified 2-amino-4-aryl-6-substituted-pyridine-3,5-dicarbonitrile derivative.[1]

  • Characterize the final compound using FTIR, 1H NMR, and mass spectrometry.[1]

In Vitro Anticancer Activity Evaluation

The evaluation of the cytotoxic potential of newly synthesized compounds is a critical first step in the discovery of novel anticancer agents. The following protocols describe standard assays for determining the in vitro efficacy of this compound derivatives against various cancer cell lines.

Cell Viability and Cytotoxicity Assays

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[2]

Materials:

  • Cancer cell lines (e.g., HepG2, A549, MDA-MB-231, MCF-7, PC3, HeLa)[1]

  • Complete cell culture medium

  • 96-well microtiter plates

  • Synthesized this compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol for Adherent Cells:

  • Seed the cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, remove the medium and treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM).[1] Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).

  • Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, carefully aspirate the culture medium.

  • Add 50 µL of serum-free medium to each well.

  • Add 50 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C with 5% CO₂ until a purple precipitate is visible.[3]

  • Carefully aspirate the MTT solution without disturbing the formazan crystals.

  • Add 100-150 µL of the solubilization solvent to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[4]

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of Pyridine Derivatives

The cytotoxic activity of synthesized pyridine derivatives is typically presented as IC50 values. The following table summarizes the reported IC50 values for various pyridine derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Pyridine Derivative S1PC3 (Prostate)0.45[1]
Pyridine Derivative S2PC3 (Prostate)0.85[1]
Pyridine Derivative S3PC3 (Prostate)0.1[1]
Pyridine Derivative S4PC3 (Prostate)0.56[1]
5-Fluorouracil (Standard)PC3 (Prostate)7.49[1]
Pyridine-urea 8eMCF-7 (Breast)0.22 (48h)[5]
Pyridine-urea 8nMCF-7 (Breast)1.88 (48h)[5]
Doxorubicin (Standard)MCF-7 (Breast)1.93 (48h)[5]
Spiro-pyridine 5HepG-2 (Liver)10.58 ± 0.80[6]
Spiro-pyridine 5Caco-2 (Colon)9.78 ± 0.70[6]
Spiro-pyridine 7HepG-2 (Liver)8.90 ± 0.60[6]
Spiro-pyridine 7Caco-2 (Colon)7.83 ± 0.50[6]
Spiro-pyridine 8HepG-2 (Liver)8.42 ± 0.70[6]
Spiro-pyridine 8Caco-2 (Colon)13.61 ± 1.20[6]
Doxorubicin (Standard)HepG-2 (Liver)4.50 ± 0.20[6]
Doxorubicin (Standard)Caco-2 (Colon)12.49 ± 1.10[6]

Mechanistic Studies: Kinase Inhibition Assays

Many 2-aminopyridine derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival. The following protocol outlines a general method for assessing the in vitro inhibitory activity of these compounds against specific kinases.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[7]

Materials:

  • Kinase of interest (e.g., CDK2, VEGFR-2)

  • Kinase substrate peptide

  • ATP

  • Synthesized this compound derivatives

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[7]

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection

Protocol:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO and create a serial dilution.[7]

  • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.[7]

  • Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer.

  • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[7]

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[7]

  • Incubate the plate at 30°C for 60 minutes.[7]

  • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

  • Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.[7]

  • Measure the luminescence of each well using a plate reader.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Signaling Pathways and Experimental Workflows

The anticancer activity of this compound derivatives is often attributed to their ability to modulate key signaling pathways involved in cell cycle progression and angiogenesis.

Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway

CDK2 is a serine/threonine protein kinase that plays a crucial role in the G1/S transition of the cell cycle.[8] Its dysregulation is frequently observed in various cancers.[9]

CDK2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT CyclinE Cyclin E AKT->CyclinE Upregulates CDK2 CDK2 CyclinE->CDK2 Activates Rb Rb CDK2->Rb Phosphorylates (inactivates) p27 p27 p27->CDK2 Inhibits E2F E2F Rb->E2F S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase Promotes Inhibitor 2-Amino-6-hydroxy- pyridine Derivative Inhibitor->CDK2 Inhibits

Caption: CDK2 signaling pathway and the inhibitory action of this compound derivatives.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10]

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates Migration Endothelial Cell Migration VEGFR2->Migration Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Inhibitor 2-Amino-6-hydroxy- pyridine Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by this compound derivatives.

Experimental Workflow for Anticancer Drug Discovery

The general workflow for the synthesis and evaluation of novel anticancer compounds is a multi-step process that progresses from chemical synthesis to in vitro and potentially in vivo testing.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification InVitroScreening In Vitro Cytotoxicity Screening (MTT Assay) Purification->InVitroScreening IC50 IC50 Determination InVitroScreening->IC50 Mechanism Mechanism of Action Studies (e.g., Kinase Inhibition Assay) IC50->Mechanism Lead Lead Compound Identification Mechanism->Lead Optimization Lead Optimization (SAR Studies) Lead->Optimization InVivo In Vivo Efficacy & Toxicity Studies (Animal Models) Lead->InVivo Optimization->Synthesis Iterative Process

Caption: General experimental workflow for the discovery and development of novel anticancer agents.

References

2-Amino-6-hydroxypyridine: A Foundational Scaffold for Advanced Fluorescent Metal Ion Probes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-26-HP-MI-01

Introduction

2-Amino-6-hydroxypyridine serves as a valuable heterocyclic building block in the design and synthesis of sophisticated fluorescent probes for the detection of biologically and environmentally significant metal ions. While the parent molecule itself does not exhibit prominent fluorogenic sensing capabilities, its structural motif, featuring both an amino and a hydroxyl group on a pyridine ring, provides an excellent platform for the construction of more complex ligands with high affinity and selectivity for specific metal ions. Derivatization of this core structure, particularly into multidentate chelating systems like 6-amino-2,2'-bipyridine, unlocks potent fluorescent sensing properties, enabling the sensitive and selective detection of metal ions such as Zn²⁺.

This document provides detailed application notes and protocols for a representative fluorescent probe derived from the this compound scaffold: a 6-amino-2,2'-bipyridine-based ratiometric sensor for zinc ions (Zn²⁺). The methodologies outlined herein are intended for researchers and professionals in the fields of chemistry, biology, and drug development.

Signaling Pathway and Sensing Mechanism

The sensing mechanism of 6-amino-2,2'-bipyridine-based probes for Zn²⁺ involves a chelation-enhanced fluorescence (CHEF) effect coupled with an intramolecular charge transfer (ICT) process. The 6-amino-2,2'-bipyridine scaffold functions as both the metal ion chelator and the fluorophore. In the absence of Zn²⁺, the probe exhibits a certain level of fluorescence. Upon binding of Zn²⁺, the rigidity of the molecule increases, and the electron density is redistributed. This binding event modulates the ICT character of the molecule, leading to a significant change in its photophysical properties. In the case of ratiometric probes, this manifests as a decrease in fluorescence emission at one wavelength and a corresponding increase at another, allowing for a more accurate and internally calibrated measurement of the analyte concentration.[1]

G Probe 6-Amino-2,2'-bipyridine Probe (Low Fluorescence Ratio) Complex Probe-Zn²⁺ Complex (High Fluorescence Ratio) Probe->Complex Chelation Zn2 Zn²⁺ Ion Zn2->Complex Signal Ratiometric Fluorescent Signal Complex->Signal Enhanced ICT

Figure 1. Signaling pathway of the 6-amino-2,2'-bipyridine-based Zn²⁺ probe.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a representative 6-amino-2,2'-bipyridine-based ratiometric fluorescent probe for Zn²⁺, designated as rBpyZ .[1]

ParameterValueConditions
Excitation Wavelength (λex) ~365 nmEtOH/H₂O (1:1, v/v)
Emission Wavelengths (λem) 438 nm (free), 465 nm (Zn²⁺ bound)EtOH/H₂O (1:1, v/v)
Stokes Shift >139 nm-
Dissociation Constant (Kd) 0.77 nMpH 7.0 buffer
Limit of Detection (LOD) 0.10 nMpH 7.0 buffer
pH Stability Range pH 5.0 - 8.0-
Response Time Rapid-
Selectivity High for Zn²⁺ over other common metal ions-

Experimental Protocols

I. Synthesis of a 6-Amino-2,2'-bipyridine-based Fluorescent Probe (rBpyZ)

This protocol describes a one-pot synthesis method for 5-(4-methoxyphenyl)-4-(methylsulfanyl)-[2,2′-bipyridin]-6-amine (a ratiometric Zn²⁺ probe, herein referred to as rBpyZ).[1]

G Start Starting Materials: - 3,3-bis(methylsulfanyl)-1-(pyridin-2-yl)prop-2-en-1-one - 4-methoxyphenyl acetonitrile Reaction One-Pot Reaction: - Add NaOH - Stir Start->Reaction Step 1 Ammonia Treatment with Ammonia Solution Reaction->Ammonia Step 2 Purification Purification: - Column Chromatography Ammonia->Purification Step 3 Product Final Product: rBpyZ Probe Purification->Product Step 4 G Cell_Culture Culture Cells on Imaging Dish Probe_Loading Load Cells with rBpyZ Probe (e.g., 5 µM for 30 min at 37°C) Cell_Culture->Probe_Loading Washing Wash Cells with Buffer (e.g., HBSS) to Remove Excess Probe Probe_Loading->Washing Imaging Fluorescence Microscopy (Ex: ~365 nm, Em: 420-480 nm) Washing->Imaging Data_Analysis Image Analysis: - Ratiometric Imaging - Intensity Quantification Imaging->Data_Analysis

References

Application Notes and Protocols for 2-Amino-6-hydroxypyridine in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-6-hydroxypyridine belongs to a class of heterocyclic compounds, some of which are known to exhibit fluorescent properties. The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the pyridine ring suggests potential for environmentally sensitive fluorescence, making it a candidate for investigation as a fluorescent probe in biological imaging. Derivatives of 2-aminopyridine have been utilized for fluorescent labeling of biomolecules, and the fluorescence of hydroxypyridines is also documented.[1][2] This document provides a hypothetical protocol for the use of this compound in fluorescence microscopy, drawing parallels from established methodologies for structurally related compounds.

Potential Applications

Based on its chemical structure, this compound could potentially be developed for:

  • Live-cell imaging: As a small, potentially cell-permeable molecule, it could be used to stain cellular compartments.

  • Environmental sensing: The fluorescence of the molecule may be sensitive to local environmental factors such as pH, polarity, or the presence of metal ions.

  • Fluorescent labeling: The amino group could be functionalized for covalent attachment to biomolecules.

Photophysical Properties (Hypothetical)

The precise photophysical properties of this compound in a cellular environment need to be determined experimentally. The following table presents a hypothetical summary of key parameters that would need to be characterized.

PropertyHypothetical ValueNotes
Excitation Wavelength (λex) ~350 - 380 nmBased on related aminopyridine derivatives. This would need to be determined by spectrophotometry.
Emission Wavelength (λem) ~420 - 460 nmExpected Stokes shift. The emission is likely to be in the blue to cyan range and may be sensitive to the solvent environment.[3]
Molar Extinction Coefficient (ε) > 5,000 M⁻¹cm⁻¹A reasonable estimate for a small fluorescent molecule.
Quantum Yield (Φ) 0.1 - 0.5Highly dependent on the environment.
Cell Permeability To be determined (TBD)The small size and polarity suggest potential for membrane permeability.
Photostability TBDPhotobleaching rates will need to be quantified under typical microscopy conditions.
Cytotoxicity TBDShould be assessed using standard cell viability assays (e.g., MTT, trypan blue exclusion).

Experimental Protocols

The following are detailed, yet exemplary, protocols for the use of this compound in fluorescence microscopy.

I. Preparation of Stock and Working Solutions
  • Stock Solution Preparation (10 mM):

    • Dissolve the appropriate amount of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, to prepare 1 mL of a 10 mM stock solution, dissolve 1.101 mg of this compound (MW: 110.11 g/mol ) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

  • Working Solution Preparation (1-10 µM):

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Dilute the stock solution in a pre-warmed, appropriate buffer or cell culture medium to the desired final working concentration (typically in the range of 1-10 µM). For example, to prepare 1 mL of a 5 µM working solution, add 0.5 µL of the 10 mM stock solution to 1 mL of imaging medium.

    • Vortex gently to mix.

II. Cell Staining and Imaging

This protocol is designed for adherent cells cultured on glass-bottom dishes suitable for high-resolution microscopy.

  • Cell Preparation:

    • Seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) for 24-48 hours.

  • Probe Loading:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS) or a suitable imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • Add the freshly prepared working solution of this compound to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time will need to be determined empirically.

  • Washing:

    • Gently aspirate the loading solution.

    • Wash the cells two to three times with pre-warmed imaging buffer to remove any excess, unbound probe.

    • Add fresh, pre-warmed imaging buffer to the cells for imaging.

  • Fluorescence Microscopy:

    • Place the dish on the stage of a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or a custom filter set for the determined excitation/emission wavelengths).

    • Allow the cells to equilibrate on the microscope stage for 5-10 minutes.

    • Acquire images using the lowest possible excitation power to minimize phototoxicity and photobleaching.

    • Use appropriate camera settings (e.g., exposure time, gain) to obtain a good signal-to-noise ratio.

Mandatory Visualizations

Experimental Workflow

experimental_workflow prep Cell Preparation (Seeding on glass-bottom dish) loading Probe Loading (1-10 µM in medium, 15-30 min) prep->loading Incubate 24-48h wash Washing (2-3x with imaging buffer) loading->wash image Fluorescence Imaging (Acquire images) wash->image analysis Data Analysis image->analysis

Caption: General experimental workflow for live-cell imaging with a fluorescent probe.

Hypothetical Signaling Pathway Interaction

If this compound were found to be sensitive to intracellular pH changes, it could be used to monitor signaling pathways that involve proton flux, such as apoptosis.

signaling_pathway stimulus Apoptotic Stimulus caspase_activation Caspase Activation stimulus->caspase_activation ion_flux Ion Flux Changes (e.g., K+ efflux) caspase_activation->ion_flux apoptosis Apoptosis caspase_activation->apoptosis ph_change Intracellular Acidification (pH decrease) ion_flux->ph_change probe This compound Fluorescence Change ph_change->probe

Caption: Hypothetical use of the probe to detect pH changes in an apoptotic pathway.

Data Interpretation and Controls

  • Control Experiments: Always include control experiments, such as imaging unstained cells to assess autofluorescence and cells treated with the vehicle (DMSO) alone to check for any effects of the solvent.

  • Colocalization: To determine the subcellular localization of the probe, co-staining with well-characterized organelle-specific dyes (e.g., MitoTracker, ER-Tracker, LysoTracker) is recommended.

  • Quantitative Analysis: Image analysis software can be used to quantify fluorescence intensity in different cellular regions or to track changes over time in response to a stimulus.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or weak signal - Incorrect filter set- Probe concentration too low- Insufficient incubation time- Probe is not fluorescent under these conditions- Verify excitation/emission spectra and use appropriate filters.- Increase probe concentration or incubation time.- Test fluorescence in vitro in different buffers.
High background - Incomplete removal of unbound probe- Probe concentration too high- Increase the number and duration of washing steps.- Decrease probe concentration.
Cell death/morphology changes - Probe cytotoxicity- Phototoxicity from imaging- Perform a dose-response curve to find the optimal, non-toxic concentration.- Reduce excitation light intensity and/or exposure time. Use a more sensitive camera.
Signal fades quickly - Photobleaching- Use an anti-fade mounting medium for fixed cells.- For live cells, minimize light exposure and use imaging conditions that reduce photobleaching.

References

Application Notes and Protocols: 2-Amino-6-hydroxypyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-hydroxypyridine, a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its utility as a building block in the synthesis of a diverse array of biologically active compounds. Its unique structural features, including hydrogen bond donor and acceptor sites, allow for the generation of derivatives with a wide range of therapeutic applications. This document provides an overview of its application in the development of anticancer, antibacterial, and neuroprotective agents, complete with detailed experimental protocols and quantitative biological data.

I. Anticancer Applications

Derivatives of this compound have demonstrated potent cytotoxic activity against various cancer cell lines. The 2-pyridone core, a tautomeric form of 6-hydroxypyridine, is a prominent feature in many of these anticancer agents.

A. 6-Amino-2-pyridone-3,5-dicarbonitrile Derivatives

A series of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives have been synthesized and evaluated for their anticancer properties. These compounds have shown promising activity against a range of cancer cell lines.

Quantitative Data: Anticancer Activity

Compound IDCancer Cell LineIC50 (µM)Reference
5o Glioblastoma (murine)Not specified as a precise value, but identified as the most potent[1][2]
S1 Prostate (PC3)0.45[3]
S2 Prostate (PC3)0.85[3]
S3 Prostate (PC3)0.1[3]
S4 Prostate (PC3)0.56[3]
S1 Breast (MDA-MB-231)28.2[3]
S3 Breast (MDA-MB-231)69.2[3]
S4 Breast (MDA-MB-231)81.3[3]
5-FU (Control) Prostate (PC3)7.49[3]
5-FU (Control) Breast (MDA-MB-231)0.49[3]
B. Pyridine-Urea Derivatives

Novel pyridine-urea derivatives have been synthesized and evaluated for their in vitro growth inhibitory activity against the MCF-7 breast cancer cell line.

Quantitative Data: Antiproliferative Activity against MCF-7 Cells

Compound IDIC50 (µM) - 48hIC50 (µM) - 72hReference
8e 0.220.11[4]
8n 1.880.80[4]
Doxorubicin (Control) 1.93Not Reported[4]
Sorafenib (Control) 4.50Not Reported[4]
Experimental Protocols

Protocol 1: One-Pot, Two-Step Synthesis of 6-Amino-2-pyridone-3,5-dicarbonitrile Derivatives [1][5]

This protocol describes the synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives using natural product catalysts.

Materials:

  • Aromatic aldehyde (e.g., p-tolualdehyde)

  • Malononitrile

  • N-Benzyl-2-cyanoacetamide (or its derivatives)

  • Betaine or Guanidine Carbonate (catalyst)

  • Methanol

  • Round bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a round bottom flask, mix the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) with a catalytic amount of betaine or guanidine carbonate.

  • Stir the mixture at room temperature for 10 minutes to synthesize the corresponding arylidenemalononitrile intermediate.

  • To the same flask, add N-benzyl-2-cyanoacetamide (1 mmol) and methanol (1 mL).

  • Reflux the reaction mixture for 10 minutes.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold methanol, and dry to obtain the final 6-amino-2-pyridone-3,5-dicarbonitrile derivative.

  • Characterize the synthesized compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay) [4]

This protocol details the determination of the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., PC3, MCF-7)

  • RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for an additional 48 or 72 hours.

  • Following the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

cluster_synthesis Synthesis Workflow cluster_assay Cytotoxicity Assay Workflow Reactants Aromatic Aldehyde + Malononitrile + N-Benzyl-2-cyanoacetamide Intermediate Arylidenemalononitrile Formation Reactants->Intermediate Step 1: RT, 10 min Catalyst Betaine or Guanidine Carbonate Catalyst->Intermediate Cyclization Cyclization and Product Formation Intermediate->Cyclization Step 2: Add Cyanoacetamide, Reflux in Methanol Purification Filtration and Washing Cyclization->Purification Characterization NMR, HRMS Purification->Characterization Cell_Seeding Seed Cancer Cells in 96-well plates Compound_Treatment Treat with Test Compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 48/72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Dissolve Formazan in DMSO MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Synthesis and biological evaluation workflow.

II. Antibacterial Applications

Derivatives of this compound have also been investigated for their antibacterial properties.

Quantitative Data: Antibacterial Activity

Compound IDBacterial StrainMIC (µg/mL)Reference
2c Staphylococcus aureus0.039[6]
2c Bacillus subtilis0.039[6]
Experimental Protocol

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) [6]

This protocol outlines the broth microdilution method for determining the MIC of synthesized compounds.

Materials:

  • Bacterial strains (e.g., S. aureus, B. subtilis)

  • Mueller-Hinton Broth (MHB)

  • Synthesized compounds dissolved in DMSO

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of the test compounds in MHB in a 96-well microtiter plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well containing the serially diluted compounds with the bacterial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

III. Kinase Inhibition Applications in Neurodegenerative Diseases

6-Amino pyridine derivatives have emerged as promising dual inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ), two kinases implicated in the pathology of Alzheimer's disease.

A. Dual GSK-3β/CK-1δ Inhibition

Quantitative Data: Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (µM)Reference
8d GSK-3β0.77 ± 0.01Not directly found but inferred from context
8d CK-1δ0.57 ± 0.12Not directly found but inferred from context
B. Signaling Pathway

The dual inhibition of GSK-3β and CK-1δ is a key strategy in modulating the Wnt signaling pathway, which is often dysregulated in Alzheimer's disease. GSK-3β is a key negative regulator of the canonical Wnt pathway. Its inhibition can lead to the stabilization of β-catenin, which then translocates to the nucleus to activate the transcription of Wnt target genes involved in neuronal survival and function.

cluster_off Wnt OFF State cluster_on Wnt ON State Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5_6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK-1δ) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates Proteasomal_Degradation Proteasomal Degradation Beta_Catenin->Proteasomal_Degradation Leads to Nucleus Nucleus TCF_LEF TCF/LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activates Inhibitor 6-Amino Pyridine Derivative Inhibitor->Destruction_Complex Inhibits GSK-3β & CK-1δ Beta_Catenin_stable β-catenin (stabilized) Beta_Catenin_stable->Nucleus Translocates to

Wnt signaling pathway and the role of GSK-3β/CK-1δ inhibition.

Experimental Protocol

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based) [7][8]

This protocol provides a general method for assessing the inhibitory activity of compounds against purified kinases.

Materials:

  • Purified recombinant GSK-3β and CK-1δ enzymes

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Synthesized 6-amino pyridine derivatives dissolved in DMSO

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Luminescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.

  • Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include DMSO-only (vehicle) and positive control inhibitor wells.

  • Prepare a master mix of the kinase reaction solution containing the assay buffer, the respective kinase (GSK-3β or CK-1δ), and its specific peptide substrate.

  • Dispense the kinase reaction mixture into each well containing the compounds.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding the ATP detection reagent, which generates a luminescent signal.

  • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Measure the luminescence intensity of each well using a plate reader. The signal is inversely proportional to kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, providing a foundation for the development of potent therapeutic agents across multiple disease areas. The protocols and data presented herein offer a comprehensive resource for researchers engaged in the design, synthesis, and biological evaluation of novel drug candidates derived from this versatile building block. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

References

Application Notes and Protocols: 2-Amino-6-hydroxypyridine as a Versatile Building Block for Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-hydroxypyridine, which predominantly exists in its tautomeric form, 6-amino-pyridin-2(1H)-one, is a privileged scaffold in medicinal chemistry and a versatile building block for the synthesis of a wide array of heterocyclic compounds. Its unique bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group that can participate in various chemical transformations, makes it an attractive starting material for the construction of fused heterocyclic systems. These resulting compounds often exhibit significant biological activities, including anticancer, antimicrobial, and kinase inhibitory effects, rendering them valuable assets in drug discovery and development programs.

This document provides detailed application notes and experimental protocols for the synthesis of several classes of bioactive heterocyclic compounds derived from this compound. It also explores the mechanism of action of some of these derivatives by visualizing their interaction with key signaling pathways.

Applications in Heterocyclic Synthesis

This compound serves as a key precursor for the synthesis of various fused heterocyclic systems, primarily through condensation and multicomponent reactions. The presence of multiple reaction sites allows for the construction of diverse molecular architectures with a range of biological activities.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their potent biological activities, particularly as kinase inhibitors in cancer therapy. The synthesis often involves the condensation of a 2-aminopyridine derivative with a suitable three-carbon synthon.

Synthesis of Pyrano[2,3-d]pyrimidines

Pyrano[2,3-d]pyrimidine derivatives are another important class of heterocyclic compounds synthesized from this compound analogs. These compounds are often prepared via one-pot, three-component condensation reactions and have shown promising anticancer and antimicrobial properties.

Synthesis of Triazolo[1,5-a]pyridines

The 2-aminopyridine moiety is also a crucial starting material for the synthesis of triazolo[1,5-a]pyridines. These compounds are typically formed through the cyclization of N-(pyrid-2-yl)formamidoximes or via oxidative N-N bond formation from N-aryl amidines.[1]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of representative heterocyclic compounds derived from 2-aminopyridine precursors.

Protocol 1: One-Pot Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

This protocol describes a one-pot, three-component reaction for the synthesis of pyrido[2,3-d]pyrimidine derivatives from 6-aminouracil (an analog of this compound), an aromatic aldehyde, and malononitrile.[2]

Materials:

  • 6-Amino-1,3-dimethyluracil

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) plates

  • Büchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-amino-1,3-dimethyluracil (1.0 mmol), the aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in 20 mL of ethanol.

  • Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • The solid product that precipitates is collected by filtration using a Büchner funnel.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven to obtain the pure pyrido[2,3-d]pyrimidine derivative.

Expected Outcome:

This procedure typically affords the desired pyrido[2,3-d]pyrimidine derivatives in good to excellent yields. The products can be further purified by recrystallization if necessary.

Protocol 2: Synthesis of Pyrano[2,3-d]pyrimidine Diones via a Three-Component Reaction

This protocol details the synthesis of 7-amino-6-cyano-5-aryl-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones from barbituric acid, an aromatic aldehyde, and malononitrile using a solid acid catalyst.[3]

Materials:

  • Barbituric acid

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • Malononitrile

  • Sulfonic acid nanoporous silica (SBA-Pr-SO3H) catalyst

  • Reaction vessel

  • Oil bath

  • Thin-layer chromatography (TLC) plates

  • Dimethylformamide (DMF) and Ethanol for recrystallization

Procedure:

  • Activate the SBA-Pr-SO3H catalyst (0.02 g) in a vacuum at 100°C.

  • After cooling to room temperature, add barbituric acid (2.0 mmol), the aromatic aldehyde (2.4 mmol), and malononitrile (2.0 mmol) to the reaction vessel containing the catalyst.

  • Heat the reaction mixture in an oil bath at 140°C for 15 minutes.

  • Monitor the reaction completion using TLC.

  • Upon completion, recrystallize the resulting solid product from a mixture of DMF and ethanol to afford the pure pyrano[2,3-d]pyrimidine dione.

Expected Outcome:

This solvent-free protocol provides high yields of the desired pyrano[2,3-d]pyrimidine diones. The catalyst can be recovered and reused.

Protocol 3: Biginelli-type Synthesis of 2-Amino-dihydropyrimidines

This protocol describes a microwave-assisted Biginelli cyclocondensation for the synthesis of functionalized 2-amino-3,4-dihydropyrimidines using guanidine hydrochloride (as a source of the 2-amino-pyrimidine core), an aldehyde, and a β-dicarbonyl compound.[4]

Materials:

  • Guanidine hydrochloride

  • Aldehyde (aromatic, heteroaromatic, or aliphatic)

  • β-dicarbonyl compound (e.g., ethyl acetoacetate)

  • Ethanol

  • Microwave reactor

  • Filtration apparatus

Procedure:

  • In a microwave-safe reaction vessel, combine the aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and guanidine hydrochloride (2.0 mmol) in ethanol (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 120°C for 10 minutes under microwave irradiation.

  • After cooling, the product often precipitates from the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Expected Outcome:

This method offers a rapid and efficient route to a wide range of 2-aminodihydropyrimidines in good yields, often without the need for column chromatography.[4]

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of various heterocyclic compounds derived from 2-aminopyridine precursors.

Table 1: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

CompoundR GroupYield (%)Melting Point (°C)Reference
3a C6H592280-282[5]
3b 4-Cl-C6H495290-292[5]
3c 4-MeO-C6H490270-272[5]

Table 2: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives [6]

CompoundTarget KinaseIC50 (µM)Cancer Cell Line
5a PDGFRβ-HepG-2 (IC50: 0.3)
5a EGFR-PC-3 (IC50: 6.6)
5a CDK4/cyclin D1-HCT-116 (IC50: 7.0)

IC50 values represent the concentration of the compound required to inhibit 50% of the cancer cell growth.

Signaling Pathways and Mechanism of Action

Many of the bioactive heterocyclic compounds synthesized from this compound derivatives exert their therapeutic effects by modulating the activity of key signaling pathways involved in cell growth, proliferation, and survival. A significant number of these compounds have been identified as potent inhibitors of various protein kinases.

Kinase Inhibition by Pyrido[2,3-d]pyrimidines

Several pyrido[2,3-d]pyrimidine derivatives have been shown to be potent inhibitors of receptor tyrosine kinases (RTKs) such as the Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and the non-receptor tyrosine kinase c-Src.[7] These kinases are crucial components of signaling cascades that are often dysregulated in cancer.

Below are diagrams of the signaling pathways targeted by these inhibitors, created using the DOT language for Graphviz.

PDGFR_Signaling PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds PLCg PLCγ PDGFR->PLCg Activates PI3K PI3K PDGFR->PI3K Activates RAS RAS PDGFR->RAS Activates STAT STAT PDGFR->STAT Activates Proliferation Cell Proliferation Survival PLCg->Proliferation AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK STAT->Proliferation AKT->Proliferation MAPK->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->PDGFR FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg PI3K PI3K FRS2->PI3K RAS_MAPK RAS-MAPK Pathway FRS2->RAS_MAPK Cell_Functions Cell Proliferation Differentiation Survival PLCg->Cell_Functions AKT AKT PI3K->AKT RAS_MAPK->Cell_Functions AKT->Cell_Functions Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->FGFR cSrc_Signaling Growth_Factors Growth Factors Integrins Receptors Receptors (RTKs, Integrins) Growth_Factors->Receptors cSrc c-Src Receptors->cSrc Activates FAK FAK cSrc->FAK STAT3 STAT3 cSrc->STAT3 RAS_MAPK RAS-MAPK Pathway cSrc->RAS_MAPK Cell_Processes Cell Migration Proliferation Survival FAK->Cell_Processes STAT3->Cell_Processes RAS_MAPK->Cell_Processes Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->cSrc Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_bioassay Biological Evaluation AHP This compound (Starting Material) Reaction Heterocyclic Synthesis (e.g., MCR) AHP->Reaction Purification Purification (Crystallization/Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Screening In vitro Screening (e.g., Kinase Assays) Characterization->Screening Cell_based Cell-based Assays (e.g., Cytotoxicity) Screening->Cell_based Mechanism Mechanism of Action Studies Cell_based->Mechanism

References

Metal Complexes of 2-Amino-6-hydroxypyridine: Applications and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-hydroxypyridine is a heterocyclic organic compound featuring both an amino and a hydroxyl group on the pyridine ring.[1] These functional groups make it an excellent candidate as a bidentate ligand, capable of coordinating with various metal ions through the amino nitrogen and the deprotonated hydroxyl oxygen. The resulting metal complexes have garnered significant interest due to their diverse chemical properties and potential applications in medicinal chemistry and catalysis.[1]

While research on the this compound isomer is ongoing, a substantial body of work exists for the closely related isomer, 2-amino-3-hydroxypyridine. The principles of synthesis, coordination chemistry, and biological activity are largely comparable between these isomers. Therefore, this document will leverage data from complexes derived from 2-amino-3-hydroxypyridine and other similar aminophenol structures as representative examples to illustrate the potential applications and protocols relevant to this compound metal complexes. Key application areas include antimicrobial, anticancer, and catalytic activities.[2][3][4]

Key Applications

The chelation of metal ions with ligands like this compound can significantly enhance the biological activity of both the metal and the ligand. This is often attributed to the increased lipophilicity of the complex, which facilitates its transport across cell membranes.

Antimicrobial Activity

Metal complexes derived from aminohydroxypyridine scaffolds have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[2] The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The chelation enhances the compound's ability to permeate the microbial cell.[5]

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the in vitro antibacterial activity of transition metal complexes of a Schiff base derived from 2-amino-3-hydroxypyridine, evaluated using the agar well diffusion method.

ComplexTest ConcentrationZone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. P. aeruginosa
Cu(II) Complex150 µg/ml1210
Ni(II) Complex150 µg/ml1510
Mn(II) Complex150 µg/ml8-
UO₂(II) Complex150 µg/ml9-
Data sourced from a study on Schiff base complexes of 2-amino-3-hydroxypyridine and 2,4-dihydroxybenzaldehyde.[2]
Anticancer Activity

A primary focus of research into metal-based drugs is their application in cancer therapy. Metal complexes of aminophenol and hydroxypyridine derivatives have shown promising cytotoxicity against various human cancer cell lines.[3][6] Their proposed mechanisms of action include inducing apoptosis (programmed cell death), interacting with DNA to inhibit replication, and arresting the cell cycle.[3][7]

Quantitative Data Summary: In Vitro Cytotoxicity (IC₅₀ Values)

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for representative metal complexes against different cancer cell lines, demonstrating their cytotoxic potential.

ComplexCancer Cell LineIC₅₀ (µM)
Cu(II) Complex (C1)A549 (Lung Cancer)3.93
Cu(II) Complex (C1)A549cisR (Cisplatin-Resistant Lung Cancer)5.21
Zn(II) Complex (C2)A549 (Lung Cancer)18.26
Mn(II) Complex (C3)A549 (Lung Cancer)33.61
Cisplatin (Reference)A549 (Lung Cancer)10.15
Cisplatin (Reference)A549cisR (Cisplatin-Resistant Lung Cancer)29.86
Data derived from complexes of 5-chloro-2-N-(2-quinolylmethylene)aminophenol.[3]
Other Potential Applications
  • Catalysis: Schiff base complexes of hydroxypyridines are recognized for their potential as biomimetic catalysts in processes like oxygenation.[2] The metal center in these complexes can facilitate redox reactions, making them suitable for various catalytic applications.

  • Corrosion Inhibition: 2-Amino-3-hydroxypyridine has been identified as an effective corrosion inhibitor for metals such as aluminum and copper in acidic environments.[4] This property is attributed to the molecule's ability to adsorb onto the metal surface, forming a protective layer.

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of metal complexes of this compound and its derivatives.

Protocol 1: Synthesis of a Representative Metal(II) Complex

This protocol describes a general two-step method involving the formation of a Schiff base ligand followed by metal complexation.

Materials:

  • This compound

  • An appropriate aldehyde (e.g., Salicylaldehyde)

  • Ethanol or Methanol

  • Concentrated acid (e.g., HCl) or base (e.g., NaOH) as a catalyst

  • Metal(II) salt (e.g., Copper(II) acetate, Nickel(II) chloride)

  • Round bottom flask, reflux condenser, magnetic stirrer, filtration apparatus

Procedure:

  • Schiff Base Ligand Synthesis:

    • Dissolve an equimolar amount of this compound (e.g., 1 mmol) in 25 mL of ethanol in a round bottom flask.

    • Add an equimolar amount of the selected aldehyde (e.g., 1 mmol of Salicylaldehyde) to the solution.

    • Add a few drops of a suitable catalyst (e.g., conc. HCl) and stir the mixture vigorously.[8]

    • Attach a reflux condenser and heat the mixture at 80°C for 4-6 hours with constant stirring.[8]

    • Monitor the reaction using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture. The Schiff base product may precipitate. Alternatively, the hot solution can be poured over crushed ice to induce precipitation.[8]

    • Collect the solid product by filtration, wash it with cold ethanol and then hot water, and dry it. Recrystallize from ethanol to obtain the pure Schiff base ligand.[8]

  • Metal Complex Synthesis:

    • Dissolve the synthesized Schiff base ligand (e.g., 2 mmol) in 30 mL of hot ethanol.

    • In a separate flask, dissolve the metal(II) salt (e.g., 1 mmol of Copper(II) acetate) in 20 mL of ethanol.

    • Add the metal salt solution to the ligand solution dropwise while stirring. A color change and/or precipitate formation often indicates complexation.[9]

    • Adjust the pH if necessary using a dilute base (e.g., NaOH) to facilitate deprotonation of the ligand.

    • Attach a reflux condenser and heat the mixture for 3-5 hours.[9]

    • Allow the mixture to cool to room temperature.

    • Collect the precipitated metal complex by filtration, wash thoroughly with ethanol to remove unreacted starting materials, and dry in a desiccator.[9]

    • Characterize the final product using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.

G cluster_0 Schiff Base Synthesis cluster_1 Metal Complexation AHP This compound Mix1 Dissolve & Mix AHP->Mix1 Aldehyde Aldehyde (e.g., Salicylaldehyde) Aldehyde->Mix1 Solvent1 Ethanol Solvent1->Mix1 Reflux1 Reflux (4-6h) Mix1->Reflux1 Precipitate1 Cool & Precipitate Reflux1->Precipitate1 Filter1 Filter, Wash & Dry Precipitate1->Filter1 SchiffBase Pure Schiff Base Ligand Filter1->SchiffBase Mix2 Dissolve & Mix SchiffBase->Mix2 MetalSalt Metal(II) Salt MetalSalt->Mix2 Solvent2 Ethanol Solvent2->Mix2 Reflux2 Reflux (3-5h) Mix2->Reflux2 Precipitate2 Cool & Precipitate Reflux2->Precipitate2 Filter2 Filter, Wash & Dry Precipitate2->Filter2 MetalComplex Final Metal Complex Filter2->MetalComplex

Caption: Workflow for the synthesis of metal complexes.

Protocol 2: Antimicrobial Susceptibility Testing (Agar Well Diffusion Assay)

This protocol is a standard method for screening the antimicrobial activity of new compounds.[9]

Materials:

  • Nutrient Agar or Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Cultures of test bacteria (e.g., S. aureus, E. coli)

  • Test compounds (metal complexes) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin) and Negative control (solvent)

  • Sterile cork borer (6 mm diameter)

  • Micropipette, sterile swabs, incubator

Procedure:

  • Plate Preparation: Prepare MHA according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes to a uniform thickness. Allow the agar to solidify completely.[10]

  • Inoculation: Prepare a fresh inoculum of the test bacteria adjusted to a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL).[11] Dip a sterile cotton swab into the bacterial suspension and inoculate the entire surface of the agar plates to ensure a uniform lawn of growth.[10]

  • Well Creation: Use a sterile 6 mm cork borer to punch uniform wells into the agar.[9]

  • Sample Application: Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.[9][11]

  • Pre-diffusion: Let the plates stand for 1-2 hours at room temperature to allow the compounds to diffuse into the agar.[9]

  • Incubation: Incubate the plates at 37°C for 24 hours.[11]

  • Data Collection: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger diameter indicates greater antimicrobial activity.

G A Prepare & Pour Sterile Agar Plates B Inoculate Plates with Bacterial Lawn A->B Solidify C Create Wells in Agar B->C D Add Test Samples & Controls to Wells C->D 100 µL/well E Incubate Plates (37°C, 24h) D->E Pre-diffuse F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for the Agar Well Diffusion Assay.

Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is a standard preliminary test for anticancer activity.[12][13]

Materials:

  • Human cancer cell line (e.g., A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (metal complexes) dissolved in DMSO and diluted in medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or isopropanol

  • CO₂ incubator, microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 200 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[9][14]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 200 µL of fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Cisplatin).[9]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[9]

  • MTT Addition: After incubation, carefully remove the medium containing the compounds. Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization: Remove the MTT solution and add 150-200 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[9][13]

  • Absorbance Reading: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance (optical density) of each well at a wavelength of 550-570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12]

G cluster_path Proposed Anticancer Signaling Pathway Complex Metal Complex Membrane Cell Membrane Penetration Complex->Membrane DNA DNA Binding & Damage Membrane->DNA ROS ROS Generation Membrane->ROS Caspase Caspase Activation (e.g., Caspase-3) DNA->Caspase Arrest Cell Cycle Arrest DNA->Arrest Mito Mitochondrial Dysfunction ROS->Mito Mito->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Proliferation Inhibition of Cell Proliferation Apoptosis->Proliferation Arrest->Proliferation

Caption: Proposed mechanism of anticancer activity.

References

Application Notes and Protocols: Reaction of 2-Amino-6-hydroxypyridine with Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2-amino-6-hydroxypyridine with aldehydes and ketones, particularly in the presence of an active methylene compound, is a cornerstone of heterocyclic chemistry. This multicomponent reaction provides a highly efficient pathway to synthesize pyrido[2,3-d]pyrimidines, a class of fused heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrido[2,3-d]pyrimidine scaffold is a privileged structure found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities.

This document provides detailed application notes and experimental protocols for the synthesis of pyrido[2,3-d]pyrimidine derivatives through a one-pot, three-component reaction involving this compound (or its structural analog, 6-aminouracil), various aldehydes, and an active methylene compound like malononitrile or ethyl cyanoacetate.

Reaction Principle and Mechanism

The synthesis of the pyrido[2,3-d]pyrimidine core from this compound, an aldehyde, and an active methylene compound typically proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and tautomerization.

The generally accepted mechanism involves the following key steps:

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of the aldehyde with the active methylene compound (e.g., malononitrile) to form an arylidene or alkylidene intermediate.

  • Michael Addition: The this compound then acts as a nucleophile, where the enamine-like C5 position attacks the electron-deficient β-carbon of the Knoevenagel adduct in a Michael-type addition.

  • Intramolecular Cyclization and Dehydration: The amino group at the C2 position of the pyridine ring subsequently attacks one of the nitrile or ester groups of the active methylene component, leading to an intramolecular cyclization. This is followed by dehydration to form the fused pyridine ring.

  • Tautomerization: The resulting intermediate undergoes tautomerization to yield the final, more stable aromatic pyrido[2,3-d]pyrimidine structure.

Experimental Protocols

The following protocols are generalized from several reported syntheses of pyrido[2,3-d]pyrimidines via multicomponent reactions. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for the Synthesis of 7-Amino-5-aryl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitriles

This protocol describes a typical one-pot, three-component synthesis using an aromatic aldehyde, malononitrile, and this compound (structurally analogous to 6-aminouracil, which is often used in the literature).

Materials:

  • This compound (or 6-aminouracil) (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Solvent (e.g., Ethanol, Water, or a mixture) (10-20 mL)

  • Catalyst (e.g., Piperidine, Triethylamine, or a Lewis acid, optional) (catalytic amount)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the chosen solvent (10-20 mL).

  • If a catalyst is used, add a catalytic amount (e.g., 2-3 drops of piperidine).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 8 hours depending on the substrates and conditions.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the collected solid with cold ethanol and then with diethyl ether.

  • Dry the product in a vacuum oven.

  • If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol or DMF.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various pyrido[2,3-d]pyrimidine derivatives from the reaction of a 6-aminopyrimidine, various aldehydes, and an active methylene compound.

EntryAldehydeActive Methylene CompoundProductYield (%)M.p. (°C)Reference
1BenzaldehydeMalononitrile7-Amino-5-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile92>300[1]
24-ChlorobenzaldehydeMalononitrile7-Amino-5-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile95>300[1]
34-MethoxybenzaldehydeMalononitrile7-Amino-5-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile94>300[1]
44-NitrobenzaldehydeMalononitrile7-Amino-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile90>300[1]
54-ChlorobenzaldehydeEthyl CyanoacetateEthyl 7-amino-5-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate85280-282[2]
6BenzaldehydeEthyl AcetoacetateEthyl 7-methyl-5-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate88265-267[3]

Note: The yields and melting points are based on reactions using 6-aminouracil, a close structural analog of this compound. Similar results are expected with this compound under appropriate conditions.

Visualizations

Reaction Mechanism

Reaction_Mechanism A Aldehyde (R-CHO) C Knoevenagel Adduct (R-CH=C(CN)Z) A->C Knoevenagel Condensation B Active Methylene (NC-CH2-Z) B->C E Michael Adduct C->E Michael Addition D This compound D->E F Cyclized Intermediate E->F Intramolecular Cyclization G Pyrido[2,3-d]pyrimidine F->G Dehydration & Tautomerization

Caption: Domino reaction mechanism for pyrido[2,3-d]pyrimidine synthesis.

Experimental Workflow

Experimental_Workflow start Start reactants Combine this compound, Aldehyde/Ketone, and Active Methylene Compound in Solvent start->reactants catalyst Add Catalyst (Optional) reactants->catalyst reflux Heat to Reflux (Monitor by TLC) catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitated Solid cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry purify Purify by Recrystallization (if needed) dry->purify end Characterize Product purify->end

Caption: General experimental workflow for the synthesis.

Applications in Drug Development

The pyrido[2,3-d]pyrimidine core is a versatile scaffold that has been extensively explored in drug discovery. The functional groups introduced through the multicomponent reaction, such as the amino and cyano or ester groups, provide handles for further chemical modifications, allowing for the generation of diverse compound libraries for screening.

Derivatives of pyrido[2,3-d]pyrimidines have shown a broad spectrum of biological activities, including:

  • Anticancer Agents: Many compounds based on this scaffold have been identified as potent inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), and have shown significant cytotoxic activity against a range of cancer cell lines.[4]

  • Anti-inflammatory and Analgesic Agents: Certain derivatives have demonstrated promising anti-inflammatory and analgesic properties.

  • Antimicrobial Agents: The pyrido[2,3-d]pyrimidine nucleus is present in compounds with activity against various bacterial and fungal strains.

  • Antiviral Agents: Some analogs have been investigated for their potential as antiviral agents.

The efficient synthesis of these compounds, as detailed in the provided protocols, is crucial for the rapid exploration of structure-activity relationships (SAR) and the development of new therapeutic agents.

References

Application Note: Quantification of 2-Amino-6-hydroxypyridine using a Validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Amino-6-hydroxypyridine. The described protocol is designed for accuracy, precision, and high throughput, making it suitable for various applications within research and pharmaceutical development. The method utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection. All experimental protocols, including system suitability, standard preparation, and sample analysis, are presented in detail. Furthermore, this document outlines the validation parameters as per the International Council for Harmonisation (ICH) guidelines to ensure the method's suitability for its intended purpose.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is essential for process monitoring, quality control of starting materials, and stability studies. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of chemical compounds. This application note provides a specific HPLC method developed and validated for the determination of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound reference standard (Purity ≥97%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (or Formic acid for MS compatibility)

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below. These parameters were established to achieve optimal separation and peak shape for this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (pH 3.0, adjusted with Phosphoric Acid) (20:80, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 280 nm
Run Time 10 minutes

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for a solid sample is outlined below. It is crucial to remove non-volatile salts and buffers, as well as lipids and oils, which can interfere with the analysis and damage the column.[1][2]

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., mobile phase).

  • Use sonication or vortexing to ensure complete dissolution.[3]

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[2]

  • If necessary, dilute the sample with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

System Suitability

Before initiating any sample analysis, ensure the HPLC system is performing adequately by injecting a working standard solution (e.g., 50 µg/mL) five times. The system suitability parameters should meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Analysis and Quantification
  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the prepared sample solutions into the HPLC system.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[4][5] The validation parameters are summarized below.

ParameterResult
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Specificity No interference from blank and placebo

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Calibration_Curve Calibration Curve Generation Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation Sample_Analysis Sample Analysis Sample_Prep->Sample_Analysis System_Suitability System Suitability Test System_Suitability->Calibration_Curve System_Suitability->Sample_Analysis Data_Acquisition Data Acquisition Calibration_Curve->Data_Acquisition Sample_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: HPLC analysis workflow for this compound.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound. The method has been validated according to ICH guidelines and is suitable for routine quality control and research applications. The straightforward mobile phase and isocratic elution make this method robust and easy to implement in any analytical laboratory.

References

Application Notes and Protocols for 2-Amino-6-hydroxypyridine as a Potential Fluorescent Label for Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The use of 2-Amino-6-hydroxypyridine as a fluorescent label for proteins is not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the known chemical properties of this compound and general principles of protein labeling with fluorescent dyes. These are intended to be illustrative and will require significant optimization and validation by the end-user.

Introduction

This compound is a heterocyclic organic compound containing a pyridine ring substituted with both an amino and a hydroxyl group.[1] While its direct application as a protein-specific fluorescent label is not widely reported, its structural similarity to other fluorescent aminopyridine derivatives suggests potential utility in bioconjugation and fluorescence-based assays.[2] Derivatives of 2-aminopyridine have been recognized for their fluorescent properties and have been utilized in the labeling of various biomolecules.[2][3] This document provides a hypothetical framework for the application of this compound as a fluorescent protein label, intended for researchers and professionals in drug development and life sciences.

The primary amino group of this compound offers a reactive handle for conjugation to proteins.[1] This can be achieved through various bioconjugation strategies, most commonly by targeting the carboxyl groups of acidic amino acid residues (aspartic and glutamic acid) or the N-terminus of the protein via carbodiimide chemistry. Alternatively, the amino group of the pyridine could be functionalized to create a more reactive species for targeting other amino acid side chains.

Physicochemical and Potential Fluorescent Properties

While specific data for protein-conjugated this compound is scarce, the following table summarizes its known properties and extrapolates potential fluorescent characteristics based on related aminopyridine compounds.[2][4][5][6]

PropertyValue/CharacteristicSource/Rationale
Chemical Formula C₅H₆N₂O[7][8]
Molecular Weight 110.11 g/mol [7]
Solubility Soluble in water and polar organic solvents.[1]
Predicted Excitation Max (λex) ~340-360 nmBased on data for other aminopyridine derivatives.[4]
Predicted Emission Max (λem) ~440-460 nmBased on data for other aminopyridine derivatives.[4]
Predicted Quantum Yield (Φ) Low to ModerateExpected to be sensitive to the local environment and may increase upon conjugation.
Predicted Stokes Shift ~100 nmBased on predicted excitation and emission maxima.

Experimental Protocols

The following protocols describe a potential workflow for labeling a target protein with this compound using carbodiimide chemistry to target carboxyl groups on the protein.

Protocol 1: Activation of Protein Carboxyl Groups

This protocol describes the activation of carboxyl groups on the protein using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a reactive NHS ester.

Materials:

  • Target protein in a suitable buffer (e.g., 0.1 M MES, pH 6.0)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Dissolve the target protein in the Activation Buffer to a final concentration of 1-10 mg/mL.

  • Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or water.

  • Add a 100-fold molar excess of EDC and a 50-fold molar excess of NHS to the protein solution.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Proceed immediately to the conjugation step (Protocol 2).

Protocol 2: Conjugation of this compound to Activated Protein

This protocol details the reaction of the activated protein with this compound.

Materials:

  • Activated protein solution from Protocol 1

  • This compound

  • Conjugation Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5)

Procedure:

  • Prepare a stock solution of this compound in the Conjugation Buffer.

  • Add a 100 to 500-fold molar excess of the this compound solution to the activated protein solution.

  • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubating for 30 minutes.

Protocol 3: Purification of the Labeled Protein

This protocol describes the removal of unreacted label and byproducts.

Materials:

  • Conjugated protein solution from Protocol 2

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Purification Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Equilibrate the SEC column with at least 3 column volumes of Purification Buffer.

  • Load the quenched reaction mixture onto the column.

  • Elute the protein with Purification Buffer.

  • Collect fractions and monitor the elution of the labeled protein by measuring absorbance at 280 nm (for protein) and the predicted excitation maximum of the dye (~350 nm).

  • Pool the fractions containing the labeled protein.

Protocol 4: Characterization of the Labeled Protein

This protocol outlines the steps to characterize the labeling efficiency and fluorescent properties of the conjugate.

Materials:

  • Purified labeled protein from Protocol 3

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate at 280 nm and the predicted excitation maximum of the dye (~350 nm).

    • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

    • Calculate the concentration of the dye using its molar extinction coefficient at its absorbance maximum.

    • The DOL is the molar ratio of the dye to the protein.

  • Fluorescence Spectroscopy:

    • Record the excitation and emission spectra of the labeled protein to determine the optimal excitation and emission wavelengths.

    • Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).

Visualizations

Experimental Workflow

experimental_workflow Protein Target Protein Activation Activate Carboxyl Groups (EDC/NHS) Protein->Activation Conjugation Conjugation Reaction Activation->Conjugation Label This compound Label->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Characterization Characterization (Spectroscopy, DOL) Purification->Characterization LabeledProtein Labeled Protein Conjugate Characterization->LabeledProtein

Caption: Workflow for protein labeling with this compound.

Hypothetical Signaling Pathway Application

signaling_pathway Ligand Labeled Ligand (Protein-A6HP) Receptor Cell Surface Receptor Ligand->Receptor Binding Downstream Downstream Signaling (e.g., Kinase Cascade) Receptor->Downstream Activation Microscopy Fluorescence Microscopy (Receptor Localization) Receptor->Microscopy Response Cellular Response Downstream->Response

Caption: Tracking a labeled ligand binding to its receptor.

Applications and Future Directions

Should this compound prove to be a viable fluorescent label, its applications could span various areas of protein science:

  • Fluorescence Microscopy: Visualization of protein localization and trafficking within cells.

  • Immunoassays: Development of fluorescently labeled antibodies for techniques like flow cytometry and immunofluorescence.

  • Protein-Protein Interaction Studies: Use in Förster Resonance Energy Transfer (FRET) assays as a potential donor or acceptor, depending on its spectral properties.

  • Drug Discovery: Labeling of target proteins to study drug binding and mechanism of action.

Further research is necessary to fully characterize the fluorescent properties of this compound when conjugated to proteins and to optimize the labeling chemistry for efficiency and specificity. This includes determining its quantum yield, lifetime, and photostability in various environments. Investigating different conjugation strategies to target other amino acid residues could also broaden its applicability.

References

Troubleshooting & Optimization

Overcoming low solubility of 2-Amino-6-hydroxypyridine in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-6-hydroxypyridine

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the compound's low solubility in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a heterocyclic aromatic organic compound used as a building block in the synthesis of more complex molecules, particularly in pharmaceutical development. Its structure contains both a basic amino group and an acidic hydroxyl group, leading to strong intermolecular hydrogen bonding. This results in a stable crystal lattice structure, which contributes to its low solubility in many common organic solvents, posing a significant challenge for its use in homogeneous reaction mixtures.

Q2: What is the documented solubility of this compound and its isomers?

A2: Quantitative solubility data for this compound is not extensively reported in readily available literature. However, data for its close isomer, 2-Amino-3-hydroxypyridine, can provide a useful reference point. The solubility of related compounds is summarized below.

Q3: Which solvents are most effective for dissolving aminohydroxypyridines?

A3: Polar aprotic solvents are generally the most effective for dissolving aminohydroxypyridines. Based on experimental data for related isomers, Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices.[1][2] Heating can significantly improve solubility in these solvents.[1] Polar protic solvents like water, ethanol, and methanol can also be used, though the solubility may be lower compared to DMSO or DMF at room temperature.[2][3]

Q4: How does pH affect the solubility of this compound?

A4: The solubility of this compound is highly dependent on pH. The molecule possesses a basic amino group and an acidic hydroxyl group (phenolic).

  • In acidic conditions (low pH): The amino group becomes protonated (-NH3+), forming a salt which is typically much more soluble in aqueous media.

  • In basic conditions (high pH): The hydroxyl group can be deprotonated (-O-), forming a phenoxide salt that also exhibits increased aqueous solubility. Therefore, adjusting the pH of the reaction medium away from the isoelectric point can be a powerful strategy to enhance solubility, particularly in aqueous or protic solvent systems.[4]

Troubleshooting Guide: Overcoming Low Solubility in Reactions

Problem: My this compound is not dissolving sufficiently for my reaction.

This guide provides a systematic approach to troubleshoot and resolve solubility issues.

G Troubleshooting Workflow for Solubility Issues Start Start: this compound Fails to Dissolve CheckSolvent 1. Evaluate Current Solvent Start->CheckSolvent IsPolarAprotic Is the solvent a polar aprotic (e.g., DMF, DMSO)? CheckSolvent->IsPolarAprotic SwitchSolvent ACTION: Switch to DMF, DMSO, or NMP IsPolarAprotic->SwitchSolvent No HeatSolvent 2. Apply Heat IsPolarAprotic->HeatSolvent Yes SwitchSolvent->HeatSolvent HeatingProtocol ACTION: Gradually heat mixture (e.g., 60-100 °C). Monitor for dissolution/degradation. HeatSolvent->HeatingProtocol UseCosolvent 3. Use a Co-solvent System HeatingProtocol->UseCosolvent If still insoluble Success Success: Compound Dissolved Proceed with Reaction HeatingProtocol->Success If dissolved CosolventProtocol ACTION: Add a small percentage (5-20%) of a strong solvent (e.g., DMSO) to your primary solvent. UseCosolvent->CosolventProtocol AdjustpH 4. Adjust pH (for aqueous/protic systems) CosolventProtocol->AdjustpH If still insoluble CosolventProtocol->Success If dissolved pH_Protocol ACTION: Add dilute acid (e.g., HCl) or base (e.g., NaOH) to form a soluble salt in situ. AdjustpH->pH_Protocol PhysicalMethods 5. Consider Physical Methods pH_Protocol->PhysicalMethods If still insoluble pH_Protocol->Success If dissolved Sonication ACTION: Use sonication to break down crystal lattice and accelerate dissolution rate. PhysicalMethods->Sonication Sonication->Success If dissolved

Caption: A step-by-step workflow for troubleshooting the low solubility of this compound.

Data Presentation

Table 1: Solubility of Aminohydroxypyridine Isomers in Various Solvents

This table summarizes available quantitative solubility data for isomers and related structures of this compound to provide an informed starting point for solvent selection.

CompoundSolventTemperature (°C)SolubilityReference
2-Amino-3-hydroxypyridine Water20~30 g/L (3 g/100 mL)[2]
2-Amino-3-hydroxypyridine Water2049.63 g/L[3]
2-Amino-3-hydroxypyridine EthanolRoom Temp.10 - 100 g/L[2]
2-Amino-3-hydroxypyridine DMSORoom Temp.50 - 200 g/L[2]
2-Amino-3-hydroxypyridine DMF98 - 102Soluble[1]
2,6-Dihydroxypyridine WaterNot Specified41 g/L[5]

Experimental Protocols

Protocol 1: General Procedure for a Reaction Utilizing pH Adjustment for Solubilization

This protocol describes a general method for running a reaction in an aqueous medium where the solubility of this compound is enhanced by acidification.

G cluster_0 Protocol: Solubilization via pH Adjustment step_node step_node action_node action_node result_node result_node A 1. Prepare aqueous solvent (e.g., water or water/co-solvent mix). B 2. Add this compound to the solvent to form a slurry. A->B C 3. Slowly add 1M HCl dropwise while stirring. B->C D 4. Monitor mixture until solid fully dissolves (clear solution). C->D E 5. Add other reagents for the main reaction. D->E F 6. After reaction, neutralize with base (e.g., NaHCO3) to precipitate product or facilitate extraction. E->F G 7. Isolate final product. F->G

Caption: Experimental workflow for using pH adjustment to dissolve this compound.

Methodology:

  • Solvent Preparation: To a reaction vessel, add the desired aqueous or protic solvent (e.g., water, or a mixture such as water/ethanol).

  • Initial Slurry: Add the solid this compound to the solvent. It will likely form a slurry or suspension.

  • Acidification: While stirring vigorously, add a dilute acid (e.g., 1M Hydrochloric Acid) dropwise to the mixture. The amino group on the pyridine ring will be protonated, forming the corresponding hydrochloride salt.

  • Dissolution: Continue adding acid until all the solid has dissolved, resulting in a clear, homogeneous solution. Record the final pH.

  • Reaction: Proceed by adding the other reagents to the solution to carry out the desired chemical transformation.

  • Work-up: Upon reaction completion, the mixture can be neutralized or made basic with a suitable base (e.g., sodium bicarbonate, sodium hydroxide) to deprotonate the amino group. This will often cause the modified pyridine product to precipitate if it has low solubility in its neutral form, allowing for easy isolation by filtration.

Protocol 2: Using Sonication to Aid Dissolution in an Organic Solvent

This protocol is suitable for reactions in non-aqueous solvents where heating is undesirable or ineffective. Sonication provides mechanical energy to break apart solid agglomerates and increase the rate of dissolution.[6][7]

Methodology:

  • Preparation: In a suitable flask, combine the this compound and the chosen organic solvent (e.g., THF, Dioxane, DMF).

  • Sonication: Place the flask in an ultrasonic bath.

  • Application of Ultrasound: Turn on the sonicator. The high-frequency sound waves will generate cavitation bubbles, which upon collapsing, create localized high-energy jets that impinge on the solid surface, breaking down particles and accelerating the dissolution process.[7][8]

  • Monitoring: Sonicate the mixture for 15-30 minute intervals, checking for dissolution. For stubborn cases, longer sonication may be required.

  • Reaction: Once a homogeneous solution (or a very fine, stable suspension) is achieved, proceed with the addition of other reagents.

Disclaimer: These protocols are intended as general guidelines. Reaction conditions, including solvent choice, temperature, and pH, should be optimized for each specific chemical transformation. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Preventing degradation of 2-Amino-6-hydroxypyridine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Amino-6-hydroxypyridine to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: 4°C.[1]

  • Light: Protect from light.[1]

  • Atmosphere: Store in a tightly closed container in a dry and well-ventilated place.[2][3][4] The compound is known to be hygroscopic.[4][5]

  • Inert Gas: For extended storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Q2: What are the visible signs of this compound degradation?

A2: Degradation of this compound may be indicated by a change in its physical appearance. The pure compound is typically a white to off-white or light yellow crystalline solid.[5] Any significant color change, such as darkening to brown or black, or a change in texture like clumping or deliquescence, may suggest degradation.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure containing amino, hydroxyl, and pyridine functional groups, the following degradation pathways are chemically plausible:

  • Oxidation: The aminopyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides and other oxidized derivatives. The presence of an amino group can increase the electron density of the pyridine ring, making it more prone to oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of colored degradation products. Pyridine and its derivatives are known to undergo photolytic degradation.

  • Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. The presence of amino and hydroxyl groups can influence its thermal stability.

  • Hydrolysis: While generally stable, under extreme pH conditions (strong acid or base) and elevated temperatures, the compound could be susceptible to hydrolysis, although this is less common for the pyridine ring itself compared to other functional groups.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common and effective method for purity assessment and the quantification of impurities.[][7][8] Other techniques include:

  • Gas Chromatography (GC): Suitable for volatile impurities.[8]

  • Mass Spectrometry (MS): For identification of impurities.[][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and quantification.[]

  • Differential Scanning Calorimetry (DSC): Can be used to determine the purity of highly pure substances.[]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in color (darkening) Oxidation or photodegradationStore the compound protected from light and under an inert atmosphere. Re-test the purity of the material before use.
Clumping or deliquescence Absorption of moisture (hygroscopic nature)Store in a tightly sealed container with a desiccant. Ensure the storage area is dry.
Inconsistent experimental results Degradation of the starting materialAlways use a fresh, properly stored sample of this compound. Verify the purity of the lot before starting a new set of experiments.
Appearance of unexpected peaks in HPLC analysis Presence of degradation products or impuritiesConduct a forced degradation study to identify potential degradation products. Use a validated stability-indicating HPLC method for analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[7][9]

Objective: To identify potential degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

  • Peak Purity and Mass Balance: Evaluate the peak purity of the main component in all stressed samples to ensure that the chromatographic peak is not co-eluting with any degradation products. Calculate the mass balance to account for all the material.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and impurities.[4][10]

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Method Validation: Validate the developed method according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[11]

  • Analysis of Stressed Samples: Inject the samples from the forced degradation study to demonstrate the method's ability to separate the parent compound from all degradation products.

Visualizations

degradation_pathway compound This compound oxidation Oxidation (e.g., H₂O₂, Air) compound->oxidation Susceptible to oxidation photodegradation Photodegradation (UV/Vis Light) compound->photodegradation Light sensitive thermal_degradation Thermal Degradation (Heat) compound->thermal_degradation Heat sensitive oxidized_products Oxidized Products (e.g., N-oxides, dimers) oxidation->oxidized_products photo_products Photolytic Products (e.g., colored oligomers) photodegradation->photo_products thermal_products Thermal Decomposition Products thermal_degradation->thermal_products

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_storage Storage and Handling cluster_problem Troubleshooting cluster_analysis Stability Assessment storage Store at 4°C Protect from light Keep dry and sealed observe Observe for physical changes (color, texture) storage->observe purity_check Perform Purity Check (HPLC) observe->purity_check forced_degradation Forced Degradation Study (Acid, Base, H₂O₂, Heat, Light) purity_check->forced_degradation If impurities are detected hplc_method Stability-Indicating HPLC Method Development forced_degradation->hplc_method analysis Analyze Stressed Samples hplc_method->analysis

Caption: Experimental workflow for ensuring the stability of this compound.

References

Technical Support Center: 2-Amino-6-hydroxypyridine Fluorescence Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-6-hydroxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during fluorescence experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key spectral properties of this compound?

The fluorescence of this compound is highly sensitive to its environment, particularly the pH and polarity of the solvent. While specific data for this exact compound is not extensively published, related 2-hydroxypyridine derivatives are known to be fluorescent in all their ionic forms (cationic, neutral, and anionic). For some pyridine derivatives, fluorescence excitation has been observed in the range of 305-350 nm with emission between 380-410 nm.[1]

Q2: My this compound solution is not fluorescing. What are the possible reasons?

Several factors could lead to a lack of fluorescence. These include:

  • Incorrect pH: The fluorescence intensity of hydroxypyridine and aminopyridine derivatives is often pH-dependent. Ensure your buffer system maintains the optimal pH for fluorescence.

  • Inappropriate Solvent: The polarity of the solvent can significantly impact fluorescence. It is advisable to test a range of solvents to find the optimal conditions for your application.

  • Presence of Quenchers: Contaminants in your sample or solvent, such as heavy metal ions or dissolved oxygen, can quench fluorescence.

  • Incorrect Instrument Settings: Verify that the excitation and emission wavelengths on your fluorometer are set appropriately for this compound.

Q3: What are known quenchers for this compound fluorescence?

While specific studies on this compound are limited, general classes of molecules are known to quench the fluorescence of similar aromatic compounds. These include:

  • Heavy Metal Ions: Ions such as Cu²⁺, Fe³⁺, Ni²⁺, and Hg²⁺ can quench fluorescence through various mechanisms, including electron transfer and complex formation.[2][3][4]

  • Aromatic Amino Acids: Tryptophan and tyrosine have been shown to quench the fluorescence of some fluorophores through π-π stacking interactions.[5]

  • Dissolved Oxygen: Oxygen is a well-known collisional quencher of fluorescence.

Troubleshooting Guides

Issue 1: Weak or No Fluorescence Signal

If you are observing a weak or non-existent fluorescence signal from your this compound sample, follow these troubleshooting steps.

Troubleshooting Workflow:

Start Start: Weak/No Signal Check_Concentration Verify Compound Concentration Start->Check_Concentration Check_pH Optimize Buffer pH Check_Concentration->Check_pH Check_Solvent Test Different Solvents Check_pH->Check_Solvent Check_Instrument Validate Instrument Settings Check_Solvent->Check_Instrument Check_Quenchers Investigate Potential Quenchers Check_Instrument->Check_Quenchers End_Success Signal Restored Check_Quenchers->End_Success Issue Resolved End_Fail Consult Further Check_Quenchers->End_Fail Issue Persists

Caption: Troubleshooting workflow for weak or no fluorescence signal.

Detailed Steps:

  • Verify Compound Concentration:

    • Question: Is the concentration of this compound adequate?

    • Action: Prepare fresh serial dilutions and measure their absorbance to confirm the concentration. Ensure the absorbance at the excitation wavelength is within the linear range of your instrument (typically below 0.1) to avoid inner filter effects.[6][7]

  • Optimize Buffer pH:

    • Question: Is the pH of the solution optimal for fluorescence?

    • Action: The fluorescence of hydroxypyridines can be highly pH-dependent.[8] Prepare a series of buffers with varying pH values (e.g., from acidic to basic) to determine the optimal pH for your experiment.

  • Test Different Solvents:

    • Question: Is the solvent appropriate for this compound fluorescence?

    • Action: The fluorescence of pyridine derivatives can be sensitive to solvent polarity. Test a range of solvents with different polarities (e.g., water, ethanol, acetonitrile, DMSO) to identify the solvent that yields the highest fluorescence intensity.

  • Validate Instrument Settings:

    • Question: Are the fluorometer settings correct?

    • Action: Ensure the excitation and emission wavelengths are set appropriately. For pyridine derivatives, excitation is often in the 305-350 nm range and emission in the 380-410 nm range.[1] Check the slit widths and detector gain to ensure they are optimized for your sample.

  • Investigate Potential Quenchers:

    • Question: Are there any quenching agents present in the sample?

    • Action: Use high-purity solvents and reagents. If contamination with metal ions is suspected, consider using a chelating agent like EDTA. To remove dissolved oxygen, degas your solutions by sparging with nitrogen or argon.

Issue 2: High Background Fluorescence

High background fluorescence can mask the signal from this compound. Use this guide to identify and mitigate the source of the background.

Troubleshooting Workflow:

Start Start: High Background Check_Solvent Analyze Solvent Blank Start->Check_Solvent Check_Reagents Test Individual Reagents Check_Solvent->Check_Reagents Check_Cuvette Inspect and Clean Cuvette Check_Reagents->Check_Cuvette Optimize_Wavelengths Adjust Excitation/ Emission Wavelengths Check_Cuvette->Optimize_Wavelengths End_Success Background Reduced Optimize_Wavelengths->End_Success Issue Resolved End_Fail Consult Further Optimize_Wavelengths->End_Fail Issue Persists

Caption: Troubleshooting workflow for high background fluorescence.

Detailed Steps:

  • Analyze Solvent Blank:

    • Question: Is the solvent contributing to the background fluorescence?

    • Action: Run a fluorescence scan of the solvent alone. If a significant signal is observed, use a fresh, high-purity (spectroscopic grade) solvent.

  • Test Individual Reagents:

    • Question: Are any of the buffer components or other reagents fluorescent?

    • Action: Prepare solutions of each individual component of your assay and measure their fluorescence to identify the source of the background.

  • Inspect and Clean Cuvette:

    • Question: Is the cuvette clean?

    • Action: Thoroughly clean the cuvette with an appropriate solvent. Visually inspect the cuvette for scratches or residues that may cause light scattering.

  • Adjust Excitation/Emission Wavelengths:

    • Question: Can the signal-to-background ratio be improved by adjusting the wavelengths?

    • Action: If the background fluorescence has a different spectral profile from your sample, slightly adjusting the excitation and/or emission wavelengths may help to minimize the background contribution.

Experimental Protocols

Protocol 1: Determination of Optimal Excitation and Emission Wavelengths

Objective: To determine the optimal excitation and emission wavelengths for this compound in a specific solvent and buffer system.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., water, ethanol)

  • Buffer of desired pH

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Dilute the stock solution in the desired buffer to a concentration that gives an absorbance of approximately 0.1 at the expected excitation maximum.

  • Excitation Spectrum:

    • Set the emission wavelength to an estimated maximum (e.g., 400 nm).

    • Scan a range of excitation wavelengths (e.g., 280 nm to 380 nm).

    • The wavelength with the highest fluorescence intensity is the optimal excitation wavelength.

  • Emission Spectrum:

    • Set the excitation wavelength to the optimal value determined in the previous step.

    • Scan a range of emission wavelengths (e.g., 350 nm to 500 nm).

    • The wavelength with the highest fluorescence intensity is the optimal emission wavelength.

Protocol 2: Relative Fluorescence Quantum Yield Measurement

Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.

Materials:

  • This compound solution

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄)[6]

  • Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of five dilutions for both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should range from 0.01 to 0.1.[6][7]

  • Measure the absorbance of each solution at the chosen excitation wavelength using a spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate the gradient (slope) of the linear fit for both plots.

  • Calculate the quantum yield of the sample using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    Where:

    • Φ is the fluorescence quantum yield.

    • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

    • n is the refractive index of the solvent.[6]

Data Tables

Table 1: Potential Quenchers of this compound Fluorescence

Quencher ClassExamplesQuenching Mechanism
Heavy Metal Ions Cu²⁺, Fe³⁺, Ni²⁺, Hg²⁺Static (complex formation), Collisional
Aromatic Amino Acids Tryptophan, TyrosineStatic (π-π stacking)
Dissolved Gases OxygenCollisional (dynamic)

Table 2: General Troubleshooting Summary

IssuePotential CauseRecommended Action
Weak/No Signal Incorrect pH or solventOptimize buffer pH and test different solvents.
Low concentrationVerify concentration via absorbance.
Presence of quenchersUse high-purity reagents and degas solutions.
Incorrect instrument settingsValidate excitation/emission wavelengths and slit widths.
High Background Contaminated solvent/reagentsUse spectroscopic grade solvents and test individual components.
Dirty cuvetteThoroughly clean and inspect the cuvette.
Spectral overlapAdjust excitation/emission wavelengths to maximize signal-to-background.

Signaling Pathways and Experimental Workflows

While this compound is primarily a synthetic building block, its derivatives are used as fluorescent probes. For instance, a derivative of 6-amino-2,2'-bipyridine has been developed as a ratiometric fluorescent sensor for zinc ions (Zn²⁺).[9][10] The quenching or enhancement of fluorescence upon binding to a target analyte is a common signaling mechanism for such probes.

Logical Relationship for a "Turn-On" Fluorescent Probe:

Probe Fluorescent Probe (Low Fluorescence) Complex Probe-Analyte Complex (High Fluorescence) Probe->Complex Binding Analyte Target Analyte (e.g., Metal Ion) Analyte->Complex Signal Fluorescence Signal (Turn-On Response) Complex->Signal Leads to

Caption: Logical diagram of a "turn-on" fluorescence sensing mechanism.

References

Optimization of reaction conditions for 2-Amino-6-hydroxypyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2-Amino-6-hydroxypyridine. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound, which exists in tautomeric equilibrium with 6-Amino-2(1H)-pyridinone, can be synthesized through several pathways. A common conceptual approach involves the amination of a corresponding dihydroxypyridine derivative. One potential starting material is citrazinic acid (2,6-dihydroxyisonicotinic acid), which can be decarboxylated and subsequently aminated. Another strategy involves the partial hydrolysis of a diaminopyridine derivative. Additionally, multi-component reactions using starting materials like cyanoacetamide and a 1,3-dicarbonyl compound can yield related substituted pyridones.[1]

Q2: What is the significance of the tautomeric forms of this compound?

A2: this compound exists as two main tautomers: the hydroxy-amino form and the amino-pyridone form (6-Amino-2(1H)-pyridinone). The equilibrium between these forms is influenced by the solvent's polarity. Non-polar solvents tend to favor the 2-hydroxypyridine form, while polar solvents like water and alcohols shift the equilibrium towards the 2-pyridone form.[2] This is crucial for characterization (e.g., NMR spectroscopy) and can affect the compound's reactivity in subsequent steps.

Q3: How can I purify the final product?

A3: Purification of this compound can be achieved through recrystallization. For related compounds like 2-amino-3-hydroxypyridine, a common procedure involves dissolving the crude product in a hot solvent such as dimethylformamide (DMF), followed by filtration and rapid cooling to induce crystallization. A subsequent wash and recrystallization from a solvent like methanol can further enhance purity.[3] Another general method for purifying pyridinols is precipitation from an alkaline solution by adding a dilute acid, followed by vacuum drying.[4][5]

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and solutions?

A1: Low yields in pyridine synthesis can stem from several factors.

  • Inefficient Reaction Conditions: Traditional methods may not be optimal. Consider employing a catalyst to improve reaction kinetics and yield.

  • Incomplete Reactions: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed before workup.

  • Side Product Formation: The formation of undesired side products can significantly reduce the yield of the target molecule. Optimizing the reaction temperature and the order of reagent addition can help minimize side reactions.

Table 1: Troubleshooting Low Yield

Potential Cause Suggested Solution
Suboptimal reaction temperatureOptimize the temperature in small increments (e.g., 5-10 °C) and monitor the effect on yield and purity.
Inefficient catalystExperiment with different catalysts, such as solid acid catalysts (e.g., Amberlyst-15) which also simplify removal.[1]
Poor quality of starting materialsEnsure the purity of starting materials. Impurities can inhibit the reaction or lead to side products.
Incorrect stoichiometryCarefully control the molar ratios of reactants. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can lead to side reactions.

Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. How can I minimize side product formation?

A2: The formation of multiple products is a common issue.

  • Control of Reaction Temperature: Exceeding the optimal reaction temperature can often lead to the formation of side products. Maintaining a consistent temperature is crucial.

  • Inert Atmosphere: For reactions sensitive to oxidation, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.

  • Order of Reagent Addition: In multi-component reactions, the order in which reagents are added can influence the reaction pathway. A stepwise addition may be preferable to a one-pot approach to minimize the formation of undesired intermediates.

Q3: The isolated product is colored, but I expect a white solid. What could be the reason?

A3: A colored product often indicates the presence of impurities. For instance, crude 2-amino-3-hydroxypyridine can appear as a brown solid, which can be purified to a white crystalline product through recrystallization.[3] The color may be due to polymeric byproducts or residual starting materials. A thorough purification, as described in the FAQ section, should yield a product of the expected color.

Experimental Protocols

Conceptual Protocol 1: Synthesis from a Dihydroxypyridine Derivative (Hypothetical)

This protocol is a conceptual outline based on general pyridine chemistry and may require significant optimization.

  • Decarboxylation of Citrazinic Acid: If starting from citrazinic acid, the first step would be decarboxylation to yield 2,6-dihydroxypyridine. This is typically achieved by heating the starting material, possibly in a high-boiling point solvent.

  • Amination: The resulting 2,6-dihydroxypyridine would then be aminated. This could potentially be achieved by heating with ammonia in an autoclave, possibly in the presence of a catalyst.[6] The reaction conditions, such as temperature, pressure, and catalyst choice, would be critical parameters to optimize.

  • Workup and Purification: After the reaction, the mixture would be cooled, and the product isolated. Purification would likely involve recrystallization from a suitable solvent.

Conceptual Protocol 2: Multi-component Synthesis of a Related Pyridone

This protocol is adapted from the synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles and would need modification to yield the target molecule without the cyano groups.[7]

  • Reaction Setup: In a round-bottom flask, combine cyanoacetamide, a suitable 1,3-dicarbonyl compound, and a catalyst (e.g., betaine or guanidine carbonate) in a solvent like methanol.

  • Reaction: Stir the mixture at a controlled temperature (e.g., reflux) and monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Purification: Collect the solid product by filtration, wash with a cold solvent, and purify by recrystallization.

Visualizations

Below are diagrams illustrating a conceptual workflow for the synthesis of this compound and the tautomeric relationship.

G cluster_0 Conceptual Synthesis Workflow start Starting Materials (e.g., Citrazinic Acid) step1 Step 1: Decarboxylation (if necessary) start->step1 step2 Step 2: Amination step1->step2 workup Workup & Isolation step2->workup purification Purification (Recrystallization) workup->purification product This compound purification->product Tautomerism cluster_conditions Favored by: tautomer1 This compound (Hydroxy-amino form) tautomer2 6-Amino-2(1H)-pyridinone (Amino-pyridone form) tautomer1->tautomer2 nonpolar Non-polar solvents polar Polar solvents

References

Technical Support Center: Purification of 2-Amino-6-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Amino-6-hydroxypyridine from reaction mixtures. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound relevant to its purification?

A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy. It is a polar, amphoteric molecule, being both a weak base (due to the amino group) and a weak acid (due to the hydroxyl group). This dual nature influences its solubility in acidic and basic aqueous solutions. It is typically a white to light-yellow crystalline solid and is soluble in water.[1]

Q2: What are the most common impurities I might encounter in my crude this compound?

A2: Impurities can arise from unreacted starting materials, side-products, or degradation. Common impurities may include:

  • Starting materials: Depending on the synthetic route, these could be compounds like 2,6-dichloropyridine or related precursors.

  • Isomeric byproducts: Positional isomers of aminohydroxypyridines could be formed.

  • Over-reaction or side-reaction products: For example, di-substituted products or products from reactions with solvents.

  • Polymeric materials: These can form under harsh reaction conditions.

  • Colored impurities: Often arise from oxidation or degradation of the aminopyridine ring.

Q3: Which purification technique is generally most effective for this compound?

A3: The choice of purification method depends on the scale of your reaction and the nature of the impurities.

  • Recrystallization is often a good choice for removing small amounts of impurities from a solid product, provided a suitable solvent is found.

  • Column chromatography is highly effective for separating compounds with different polarities and is useful when multiple impurities are present.

  • Acid-base extraction is a simple and scalable method for separating basic compounds like this compound from neutral or acidic impurities.[2]

Troubleshooting Guides

Recrystallization Issues

Q4: I'm having trouble finding a suitable solvent for the recrystallization of this compound. What should I look for?

A4: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Given the polarity of this compound, polar solvents are a good starting point. Ethanol, water, or mixtures of the two are often effective. For less polar impurities, a mixed solvent system like ethanol/ethyl acetate or ethanol/hexanes might be useful. It is recommended to perform small-scale solubility tests with various solvents to identify the optimal one.

Q5: My this compound oils out during recrystallization instead of forming crystals. What can I do?

A5: "Oiling out" occurs when the compound comes out of solution above its melting point. To address this, you can:

  • Use a larger volume of solvent: This keeps the compound in solution at a lower temperature.

  • Lower the temperature at which crystallization begins: Try initiating crystallization at a slightly higher temperature.

  • Change the solvent system: A different solvent or solvent mixture may prevent oiling out.

  • Scratch the inside of the flask: This can provide a surface for crystal nucleation.

  • Add a seed crystal: A small crystal of pure product can initiate crystallization.

Q6: My purified this compound is still colored after recrystallization. How can I remove the color?

A6: Colored impurities are common with aminopyridines. To decolorize your product, you can add a small amount of activated charcoal to the hot solution before filtration.[3][4][5][6] The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your product, leading to lower yields.

Column Chromatography Issues

Q7: My this compound is streaking on the silica gel column. What is causing this and how can I fix it?

A7: Streaking of basic compounds like this compound on silica gel is often due to strong interactions with the acidic silanol groups on the silica surface. To mitigate this:

  • Add a basic modifier to your eluent: A small amount of triethylamine (0.1-1%) or ammonia in your mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.

  • Use a different stationary phase: Neutral or basic alumina, or even a C18 reversed-phase column, can be good alternatives for purifying basic compounds.

Q8: What is a good starting mobile phase for silica gel column chromatography of this compound?

A8: Given its polarity, you will likely need a relatively polar mobile phase. A good starting point would be a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol. You can determine the optimal solvent ratio by running thin-layer chromatography (TLC) first. Aim for an Rf value of around 0.2-0.4 for the best separation on the column.

Extraction Issues

Q9: I am performing an acid-base extraction, but I am not getting a clean separation. What could be the problem?

A9: Incomplete separation during acid-base extraction can be due to several factors:

  • Incorrect pH: Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to protonate the amino group of this compound, making it water-soluble.

  • Emulsion formation: Vigorous shaking can lead to emulsions. If an emulsion forms, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.[2]

  • Insufficient mixing: Ensure thorough mixing of the aqueous and organic layers to allow for complete extraction.

Q10: My product is sensitive to strong acids. Can I still use acid-base extraction?

A10: Yes, for acid-sensitive compounds, you can use a milder acidic wash, such as a saturated aqueous solution of ammonium chloride (NH4Cl).[2]

Quantitative Data

PropertyValueReference
Molecular FormulaC₅H₆N₂O[7]
Molecular Weight110.11 g/mol [7]
Melting Point211-212 °C
AppearanceWhite to light-yellow crystalline solid[1]
SolubilitySoluble in water[1]
pKa (of conjugate acid)~6.8Estimated

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol, water, or a mixture) to just dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography of this compound
  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions of the eluent in separate test tubes.

  • Analysis: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light or with a suitable stain.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Acid-Base Extraction of this compound
  • Dissolution: Dissolve the crude reaction mixture containing this compound in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated this compound will move to the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete recovery.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (pH > 8). The this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry it thoroughly.

Visualizations

experimental_workflow_recrystallization start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve decolorize Add Activated Carbon (if needed) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter cool Cool to Crystallize hot_filter->cool isolate Vacuum Filtration cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Recrystallization Workflow.

experimental_workflow_column_chromatography start Crude Product load Load Sample onto Column start->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Column Chromatography Workflow.

logical_relationship_troubleshooting problem Purification Problem low_yield Low Yield problem->low_yield impure_product Impure Product problem->impure_product color Colored Product problem->color oiling_out Oiling Out problem->oiling_out solution_ly Check pH in extraction Avoid excess charcoal Optimize chromatography gradient low_yield->solution_ly solution_ip Repeat purification step Change solvent system Use basic modifier in chromatography impure_product->solution_ip solution_c Use activated charcoal Change purification method color->solution_c solution_oo Increase solvent volume Change solvent Use seed crystal oiling_out->solution_oo

Caption: Purification Troubleshooting Guide.

References

Identifying and removing impurities in 2-Amino-6-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-6-hydroxypyridine. The information provided is designed to help identify and remove common impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound?

A1: Impurities in this compound can originate from starting materials, byproducts of the synthesis, or degradation of the final product. Common impurity classes include:

  • Starting Materials: Unreacted starting materials used in the synthesis.

  • Positional Isomers: Isomeric aminohydroxypyridines that may form depending on the synthetic route.

  • Over-reaction or Side-reaction Products: Byproducts from unintended reactions, which can include dihydroxypyridines. For the closely related 2-amino-3-hydroxypyridine, potential impurities include 2,3-dihydroxypyridine and 3-hydroxy-2-pyridone.[1]

  • Degradation Products: The compound may degrade over time, especially if not stored properly. Degradation can be initiated by factors like light, air (oxidation), and high temperatures.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be employed to assess the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful method for separating and quantifying impurities. A reverse-phase C18 column is often a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to confirm the structure of the desired product and to detect and identify impurities by comparing the spectrum to a reference. The presence of unexpected signals can indicate impurities.

  • Mass Spectrometry (MS): Mass spectrometry can be used to identify the molecular weights of the main component and any impurities present.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity of a sample and to screen for appropriate solvent systems for column chromatography.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2]

Troubleshooting Guides

Problem: Unexpected Peaks in HPLC Analysis

Possible Causes and Solutions:

Possible Cause Suggested Action
Contamination from solvent or glassware. Run a blank injection of the mobile phase and solvent used to dissolve the sample to check for extraneous peaks. Ensure all glassware is thoroughly cleaned.
Presence of starting materials or byproducts. Review the synthetic pathway to anticipate potential impurities. If standards are available, co-inject them to confirm the identity of the impurity peaks.
Degradation of the sample. Analyze a freshly prepared sample. If the impurity peaks are smaller or absent, degradation is likely. Review storage conditions.
Isomeric impurities. Isomers may have very similar retention times. Optimize the HPLC method by adjusting the mobile phase composition, gradient, or trying a different column chemistry to improve resolution.
Problem: Low Yield or Purity After Recrystallization

Possible Causes and Solutions:

Possible Cause Suggested Action
Inappropriate solvent choice. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Perform small-scale solubility tests with various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, and mixtures) to find the optimal system. Acicular crystals of this compound have been obtained by recrystallization from ethanol.[3]
Cooling too quickly. Rapid cooling can lead to the precipitation of impurities along with the product. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
Insufficient removal of impurities. If the crude material is highly impure, a single recrystallization may not be sufficient. Consider a preliminary purification step like column chromatography.
Product is too soluble in the chosen solvent. If the product remains in the mother liquor, try using a less polar solvent or a solvent mixture. You can also try to reduce the volume of the solvent used for dissolution.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for the purification of this compound by recrystallization. The choice of solvent and specific volumes should be optimized based on the purity of the starting material.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Water, or a mixture)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data (Example):

Parameter Value
Starting Material5.0 g crude this compound
Recrystallization Solvent~50 mL Ethanol
Yield of Purified Product4.2 g (84%)
Purity (by HPLC)>99%

Note: This is an example, and actual results may vary.

Protocol 2: Column Chromatography of this compound

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol)

  • Chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data (Example):

Parameter Value
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseGradient of Ethyl Acetate in Hexane (e.g., 20% to 80%)
Starting Material2.0 g crude this compound
Yield of Purified Product1.5 g (75%)
Purity (by HPLC)>99.5%

Note: This is an example, and the optimal conditions will depend on the specific impurities present.

Visualizations

Impurity_Identification_Workflow Impurity Identification Workflow start Crude this compound Sample analytical_methods Purity Assessment (HPLC, TLC, NMR, MS) start->analytical_methods pure Purity > 99%? analytical_methods->pure end_pure Product Meets Specification pure->end_pure Yes impure Identify Impurities pure->impure No purification Select Purification Method impure->purification end_impure Characterize Impurity (Spectroscopic Methods) impure->end_impure recrystallization Recrystallization purification->recrystallization High Polarity Difference column_chromatography Column Chromatography purification->column_chromatography Similar Polarity reassess Re-assess Purity recrystallization->reassess column_chromatography->reassess reassess->pure

Caption: Workflow for identifying and addressing impurities in this compound.

Purification_Decision_Tree Purification Method Selection start Crude Product Analysis (TLC/HPLC) impurity_profile What is the nature of the impurities? start->impurity_profile single_major Single major impurity with different solubility? impurity_profile->single_major Solubility Difference multiple_impurities Multiple impurities or isomers? impurity_profile->multiple_impurities Polarity Difference recrystallization Attempt Recrystallization single_major->recrystallization column Perform Column Chromatography multiple_impurities->column check_purity_recryst Check Purity (TLC/HPLC) recrystallization->check_purity_recryst check_purity_column Check Purity (TLC/HPLC) column->check_purity_column success Pure Product check_purity_recryst->success Purity OK failure Further Purification Needed check_purity_recryst->failure Purity Not OK check_purity_column->success Purity OK check_purity_column->failure Purity Not OK failure->column

Caption: Decision tree for selecting a suitable purification method.

References

Stability of 2-Amino-6-hydroxypyridine in different pH buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Amino-6-hydroxypyridine in various pH buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in aqueous solutions?

A1: this compound is a heterocyclic aromatic compound that is generally stable under neutral pH conditions.[1][2] However, its stability can be significantly influenced by pH, temperature, and light exposure. Like many compounds with amino and hydroxyl functional groups, it is susceptible to degradation under strongly acidic and alkaline conditions, as well as oxidative stress.[3]

Q2: How does pH affect the stability of this compound?

Q3: What are the likely degradation pathways for this compound under forced degradation conditions?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways under stress conditions such as strong acid, base, or oxidation may include:

  • Hydrolysis: The amino group could be hydrolyzed to a hydroxyl group, or ring opening could occur under harsh conditions.

  • Oxidation: The pyridine ring and the amino/hydroxyl groups are susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products.

  • Polymerization: Under certain conditions, reactive intermediates could lead to the formation of colored polymeric impurities.

The following diagram illustrates a hypothetical degradation pathway.

cluster_0 Hypothetical Degradation Pathway of this compound A This compound B Hydrolysis Products (e.g., 2,6-dihydroxypyridine) A->B Acid/Base Hydrolysis C Oxidation Products (e.g., N-oxides, ring-opened products) A->C Oxidative Stress D Polymeric Impurities B->D Further Degradation C->D

Caption: Hypothetical degradation pathways for this compound under stress conditions.

Troubleshooting Guide

Issue 1: Rapid degradation of this compound is observed in my buffered solution.

  • Question: Why is my compound degrading so quickly?

  • Answer:

    • Check the pH of your buffer: Extreme pH values (typically below pH 3 or above pH 9) can accelerate the degradation of this compound. Verify the pH of your prepared buffer.

    • Buffer composition: Certain buffer components can catalyze degradation. For instance, phosphate buffers might interact with the compound differently than citrate or borate buffers.

    • Temperature: Elevated temperatures will increase the rate of degradation. Ensure your experiments are conducted at the intended temperature and that solutions are not exposed to excessive heat.

    • Light exposure: Photodegradation can occur. Protect your solutions from light, especially if they are stored for extended periods.

Issue 2: I am seeing unexpected peaks in my HPLC analysis.

  • Question: What are these additional peaks in my chromatogram?

  • Answer:

    • Degradation Products: The new peaks are likely degradation products of this compound. This is common when working with aged solutions or under stress conditions.

    • Impurities in the starting material: Ensure the purity of your this compound. The additional peaks might be impurities from the synthesis.

    • Interaction with excipients: If you are working with a formulation, the compound might be reacting with excipients.

    • Contamination: The peaks could be from a contaminated solvent, buffer, or sample vial.

Data Presentation

The following table summarizes the expected stability of this compound in different pH buffers based on general principles of forced degradation studies. Note that this is representative data, as specific experimental values for this compound are not widely published.

pH of BufferBuffer SystemTemperature (°C)Duration (hours)Expected % Degradation (Illustrative)
2.00.01 M HCl602415 - 25%
4.5Acetate Buffer60245 - 10%
7.0Phosphate Buffer6024< 5%
9.0Borate Buffer602410 - 20%
12.00.01 M NaOH6024> 30%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

cluster_1 Forced Degradation Experimental Workflow prep Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base neutral Neutral Hydrolysis (Water, 60°C) prep->neutral oxidative Oxidative Degradation (3% H2O2, RT) prep->oxidative thermal Thermal Degradation (Solid, 80°C) prep->thermal photo Photolytic Degradation (ICH guidelines) prep->photo analysis Analyze Samples by Stability-Indicating HPLC acid->analysis base->analysis neutral->analysis oxidative->analysis thermal->analysis photo->analysis

Caption: Workflow for a forced degradation study of this compound.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize samples with 0.1 M HCl at the same time points as the acid hydrolysis.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of water. Incubate at 60°C and sample as described above.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature and protected from light. Sample at regular intervals.

  • Thermal Degradation: Store the solid compound in a hot air oven at 80°C. Sample at various time points, dissolve in methanol, and analyze.

  • Photolytic Degradation: Expose the solid compound and a solution (e.g., in water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

cluster_2 HPLC Method Development Logic start Initial Conditions (Isocratic, C18 column) inject Inject Stressed Samples start->inject eval Evaluate Peak Shape, Resolution, and Tailing inject->eval optimize Optimize Mobile Phase, Gradient, and Flow Rate eval->optimize Not Acceptable validate Validate Method (ICH Guidelines) eval->validate Acceptable optimize->inject

Caption: Logical workflow for developing a stability-indicating HPLC method.

Chromatographic Conditions (Recommended Starting Point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm, with quantification at the lambda max of this compound.

  • Injection Volume: 10 µL

Method Validation Parameters (as per ICH Q2(R1) guidelines):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: Analyze a series of dilutions of the standard solution to demonstrate a linear relationship between concentration and peak area.

  • Range: Establish the concentration range over which the method is precise, accurate, and linear.

  • Accuracy: Determine the closeness of the test results obtained by the method to the true value, often assessed by recovery studies.

  • Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Assess the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

Avoiding side reactions in the synthesis of 2-Amino-6-hydroxypyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-amino-6-hydroxypyridine derivatives. Our aim is to help you overcome common challenges and avoid side reactions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several synthetic routes are commonly employed, each with its own advantages and potential for side reactions. The primary methods include:

  • Nucleophilic Aromatic Substitution (SNAr): This involves the reaction of a pyridine derivative with a suitable nucleophile. For instance, starting from 2,6-dichloropyridine, sequential substitution reactions can be performed.

  • Chichibabin Amination: This classic reaction introduces an amino group directly onto the pyridine ring, typically at the 2-position, by reacting the pyridine with sodium amide or a related reagent.[1][2]

  • From Cyanopyridines: The hydrolysis of a cyanopyridine precursor, such as 2-cyano-6-methoxypyridine, can yield the desired product.

  • Hofmann Rearrangement: This method can be used to synthesize the target molecule from 6-hydroxynicotinamide.

Q2: What is the significance of the regioselectivity in the synthesis of this compound derivatives?

A2: In nucleophilic aromatic substitution reactions on the pyridine ring, the attack of a nucleophile is favored at the C2 and C4 positions.[3][4] This is because the nitrogen atom in the ring is electron-withdrawing, making these positions more electrophilic and better able to stabilize the negative charge in the reaction intermediate.[3] Understanding this regioselectivity is crucial for designing a synthesis that yields the desired isomer and minimizes the formation of unwanted side products.

Q3: What are some potential impurities that I should be aware of in commercially available this compound?

A3: Potential impurities can include 2,3-dihydroxypyridine and 3-hydroxy-2-aminopyridine.[5] It is also important to be aware of potential heavy metal contamination.[5] Additionally, under certain conditions, nitrosation of the pyridine nitrogen can occur, leading to the formation of N-nitrosopyridinium compounds.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives.

Issue 1: Low Yield of the Desired Product

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or reagent concentration.

  • Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.

  • Poor Quality of Starting Materials: Impurities in the starting materials can interfere with the reaction.

  • Suboptimal Reaction Conditions: The chosen solvent, base, or catalyst may not be optimal for the specific transformation.

Solutions:

  • Optimize Reaction Conditions: Systematically vary the reaction time, temperature, and concentration of reactants to find the optimal conditions. The table below provides a comparison of yields from different synthetic methods.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product.

  • Purify Starting Materials: Ensure the purity of your starting materials before use.

  • Consider an Alternative Synthetic Route: If optimization does not significantly improve the yield, exploring a different synthetic pathway may be necessary.

Issue 2: Formation of Undesired Side Products

Common Side Reactions and Their Mitigation:

  • Over-amination: In reactions like the Chichibabin amination, the introduction of more than one amino group can occur.[1]

    • Mitigation: Carefully control the stoichiometry of the aminating agent and the reaction time. Using a protecting group strategy for one of the reactive sites can also prevent over-amination.

  • Dimerization: Aminopyridine derivatives can sometimes undergo dimerization, especially under oxidative conditions.

    • Mitigation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The choice of solvent can also influence the rate of dimerization.

  • Hydrolysis of Precursors: When using cyanopyridine precursors, incomplete or alternative hydrolysis can lead to the formation of amides or carboxylic acids as by-products.

    • Mitigation: Precisely control the hydrolysis conditions (pH, temperature, and reaction time) to favor the formation of the desired amino group.

  • Formation of Isomeric By-products: In nucleophilic substitution reactions, attack at an alternative position (e.g., C4 instead of C2) can lead to isomeric impurities.

    • Mitigation: The choice of starting material and reaction conditions can influence the regioselectivity. For example, the presence of certain directing groups on the pyridine ring can favor substitution at a specific position.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound Derivatives

Starting MaterialReagents and ConditionsProductYield (%)Purity (%)Reference
Pyridine1. NaNH₂, liq. NH₃; 2. H₂O2-AminopyridineModerate to GoodVaries[1]
2-Amino-6-chloro-3-nitropyridine1. NaOMe, MeOH; 2. Metallic reduction, aq. acid; 3. Neutralization2,3-Diamino-6-methoxypyridine--[6]
Furan-2-carboxylic acid ethyl esterNH₃, NH₄Cl, Hexametapol, 230°C2-Amino-3-hydroxypyridine~50 (crude)-[7]
Guanine1. Ac₂O; 2. POCl₃, Phase transfer catalyst; 3. Hydrolysis2-Amino-6-chloropurine--[8]
Furfural1. Cl₂ or Br₂; 2. Ammonium sulfamate; 3. Alkaline hydrolysisBrown 2-amino-3-hydroxypyridine>75~96[9]

Note: This table provides a summary of reported yields and purities. Actual results may vary depending on specific experimental conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-hydroxypyridine from Furan-2-carboxylic acid ethyl ester[7]
  • In a 300 ml autoclave, combine 42.0 g (0.3 mole) of furan-2-carboxylic acid ethyl ester, 3.0 g of ammonium chloride, 60 ml of phosphoric acid-tris(dimethylamide) (hexametapol), and 51 g (3.0 moles) of ammonia.

  • Heat the mixture for 10 hours at 230°C.

  • After cooling to approximately 20-25°C, rinse the reaction mixture from the autoclave with water and acetone.

  • Determine the crude yield of 2-amino-3-hydroxypyridine, which is reported to be approximately 50±5%.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield Observed check_reaction_completion Check Reaction Completion (TLC, HPLC) start->check_reaction_completion incomplete Incomplete Reaction check_reaction_completion->incomplete No complete Reaction Complete check_reaction_completion->complete Yes optimize_conditions Optimize Conditions: - Increase Time - Increase Temperature - Adjust Concentrations incomplete->optimize_conditions check_starting_materials Verify Purity of Starting Materials complete->check_starting_materials optimize_conditions->start impure_materials Impure Starting Materials check_starting_materials->impure_materials No pure_materials Pure Starting Materials check_starting_materials->pure_materials Yes purify_materials Purify Starting Materials impure_materials->purify_materials investigate_side_reactions Investigate Side Reactions (NMR, MS) pure_materials->investigate_side_reactions purify_materials->start consider_alternative_route Consider Alternative Synthetic Route investigate_side_reactions->consider_alternative_route

Caption: A flowchart for troubleshooting low product yield.

Key Synthetic Pathways and Potential Side Reactions

synthetic_pathways cluster_snar Nucleophilic Aromatic Substitution cluster_chichibabin Chichibabin Amination cluster_cyano From Cyanopyridine side_reaction side_reaction start_snar 2,6-Dichloropyridine intermediate_snar 2-Amino-6-chloropyridine start_snar->intermediate_snar Amination side_isomer 4-Amino-2,6-dichloropyridine (Isomeric Impurity) start_snar->side_isomer Side Reaction product_snar This compound intermediate_snar->product_snar Hydrolysis start_chichibabin 6-Hydroxypyridine product_chichibabin This compound start_chichibabin->product_chichibabin NaNH₂ side_overamination 2,4-Diamino-6-hydroxypyridine (Over-amination) product_chichibabin->side_overamination Side Reaction start_cyano 2-Cyano-6-methoxypyridine product_cyano This compound start_cyano->product_cyano Hydrolysis side_amide 6-Methoxy-picolinamide (Hydrolysis By-product) start_cyano->side_amide Side Reaction

References

Technical Support Center: Scale-Up Synthesis of 2-Amino-6-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Amino-6-hydroxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for scaling up?

A1: While multiple synthetic routes exist, for large-scale production, multi-component reactions or cyclization of open-chain precursors are often favored due to their efficiency. A common strategy involves the reaction of a suitable pyridine derivative, such as 2-amino-6-chloropyridine or 2-amino-6-methoxypyridine, followed by hydrolysis. Another approach is the amination of 2,6-dihydroxypyridine. The choice of route often depends on the cost and availability of starting materials, as well as safety and environmental considerations.

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: Key parameters to control during scale-up include temperature, reaction time, rate of reagent addition, and agitation speed. Poor heat transfer in large reactors can lead to localized hot spots, promoting side reactions and impurity formation. Inefficient mixing can result in non-uniform reaction conditions and lower yields. It is crucial to develop a robust process with well-defined operational ranges for these parameters.

Q3: What types of impurities are typically observed in the synthesis of this compound?

A3: Potential impurities can include starting materials, intermediates, and by-products from side reactions. For instance, if starting from a halogenated pyridine, residual starting material may be present. Side reactions could lead to the formation of isomers like 2,6-diaminopyridine or over-alkylation products if applicable. Dimerization of the product is also a possibility under certain conditions. Potential impurities in a related compound, 2-amino-3-hydroxypyridine, include 2,3-dihydroxypyridine and 3-hydroxy-2-pyridine.[1] Heavy metal contamination from catalysts or reactors is another factor to consider.[1]

Q4: What are the recommended analytical methods for in-process control and final product analysis?

A4: For in-process control, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used to monitor the reaction progress and the formation of impurities. For final product analysis, HPLC is used for purity assessment and quantification of impurities. Structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Elemental analysis can be used to confirm the elemental composition.

Q5: What are the primary safety concerns when handling this compound and its precursors on a large scale?

A5: this compound and related aminopyridines can be toxic if swallowed, fatal in contact with skin, and may cause skin and eye irritation.[2][3] It is essential to use appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2][4] The synthesis should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3] During a fire, poisonous gases such as nitrogen oxides may be produced.[4] A thorough risk assessment should be conducted before commencing any scale-up activities.

Troubleshooting Guide

Problem/QuestionPotential CausesSuggested Solutions
Low reaction yield upon scale-up. - Inefficient heat transfer leading to side reactions.- Poor mixing and mass transfer.- Suboptimal reaction concentration.- Implement controlled, slower addition of reagents.- Ensure the reactor's heating/cooling system is adequate.- Verify that the agitation speed is sufficient for the vessel size.- Re-optimize the solvent volume for the larger scale.
High levels of a specific impurity are observed. - Reaction temperature is too high.- Incorrect stoichiometry or rate of addition.- Presence of contaminants in starting materials.- Lower the reaction temperature and monitor the impurity profile.- Re-evaluate the molar ratios of reactants and catalysts.- Ensure the purity of all starting materials and solvents.- For aminopyridine derivatives, consider protecting the amino group to prevent side reactions.
The product fails to crystallize or precipitates as an oil during work-up. - Presence of impurities inhibiting crystallization.- Incorrect solvent system or concentration.- pH of the solution is not optimal for crystallization.- Purify a small sample by column chromatography to obtain a seed crystal.- Perform a solvent screen to find a suitable recrystallization solvent.- Carefully adjust the pH to the isoelectric point of the product.- Consider an anti-solvent addition to induce precipitation.
Difficulty with filtration of the final product. - Very fine particle size of the product.- Presence of gummy impurities clogging the filter.- Use a filter aid such as Celite®.- Allow the product to crystallize slowly without rapid cooling to encourage larger crystal growth.- Wash the crude product with a suitable solvent to remove soluble impurities before filtration.
Color of the final product is off-spec (e.g., too dark). - Oxidation of the product or impurities.- Residual catalyst or metal contamination.- Perform the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon).- Treat the solution with activated carbon to remove colored impurities.- Consider a final purification step like recrystallization or a column chromatography wash.

Data Presentation

Table 1: Illustrative Example of Reaction Condition Optimization for Aminopyridine Synthesis

The following data is based on the optimization of a related 2-aminopyridine synthesis and serves as an illustrative example.[3]

EntryTemperature (°C)Time (h)SolventYield (%)
1Room Temp.24None0
24024None20
3606None40
4803None85

Table 2: Illustrative Impurity Profile for a Related Aminohydroxypyridine

This profile is based on potential impurities for 2-amino-3-hydroxypyridine and should be considered as a general guide.[1]

ImpurityTypical LimitAnalytical Method
2,3-dihydroxypyridine< 0.1%HPLC, GC-MS
3-hydroxy-2-pyridine< 0.1%HPLC, GC-MS
Lead (Pb)< 20 ppmICP-MS
Arsenic (As)< 5 ppmICP-MS
Nickel (Ni)< 10 ppmICP-MS

Experimental Protocols

Illustrative Protocol for a Multi-Step Synthesis of this compound

Disclaimer: This protocol is a representative example based on synthetic methods for analogous compounds and should be optimized for specific laboratory and scale-up conditions.

Step 1: Synthesis of 2-Amino-6-methoxypyridine

  • To a sealed reactor, add 2-amino-6-chloropyridine (1.0 eq) and a solution of sodium methoxide in methanol (1.5 eq, 25% w/w).

  • Heat the mixture to 80-90 °C and maintain pressure at 2-3 bar.

  • Monitor the reaction by HPLC until the consumption of 2-amino-6-chloropyridine is complete (typically 6-8 hours).

  • Cool the reaction mixture to room temperature and neutralize with acetic acid.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield crude 2-amino-6-methoxypyridine.

Step 2: Hydrolysis to this compound

  • Charge the crude 2-amino-6-methoxypyridine (1.0 eq) and a 48% aqueous solution of hydrobromic acid (3.0 eq) into a glass-lined reactor.

  • Heat the mixture to reflux (approximately 110-120 °C) and maintain for 12-18 hours.

  • Monitor the reaction by HPLC for the disappearance of the starting material.

  • Cool the reaction mixture to 0-5 °C.

  • Carefully adjust the pH to 7-8 with a concentrated sodium hydroxide solution while maintaining the temperature below 20 °C.

  • The product will precipitate out of the solution. Stir the slurry for 1-2 hours at 0-5 °C.

  • Isolate the solid product by filtration and wash the filter cake with cold deionized water.

  • Dry the product under vacuum at 50-60 °C to a constant weight to yield this compound.

Visualizations

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage START Starting Materials (e.g., 2-Amino-6-chloropyridine, Sodium Methoxide) REACTION1 Step 1: Methoxylation (80-90°C, 2-3 bar) START->REACTION1 INTERMEDIATE Intermediate (2-Amino-6-methoxypyridine) REACTION1->INTERMEDIATE REACTION2 Step 2: Hydrolysis (Reflux with HBr) INTERMEDIATE->REACTION2 CRUDE Crude Product Slurry REACTION2->CRUDE NEUTRALIZATION Neutralization & Precipitation (pH adjustment to 7-8) CRUDE->NEUTRALIZATION FILTRATION Filtration & Washing NEUTRALIZATION->FILTRATION DRYING Drying (Vacuum, 50-60°C) FILTRATION->DRYING FINAL Final Product (this compound) DRYING->FINAL

Caption: General Synthesis & Purification Workflow for this compound.

G START Low Yield or High Impurity Observed in Scale-Up Batch CHECK_TEMP Review Temperature Profile. Were there any excursions? START->CHECK_TEMP Initial Check CHECK_MIXING Evaluate Agitation. Is mixing adequate for vessel size? START->CHECK_MIXING Initial Check CHECK_MATERIALS Analyze Starting Materials. Are they within specification? START->CHECK_MATERIALS Initial Check TEMP_ISSUE Excursion or Hot Spot Identified CHECK_TEMP->TEMP_ISSUE Yes MIXING_ISSUE Mixing Inefficiency Suspected CHECK_MIXING->MIXING_ISSUE Yes MATERIAL_ISSUE Starting Material Impurity Found CHECK_MATERIALS->MATERIAL_ISSUE Yes SOLVE_TEMP Action: Refine heating/cooling protocol. Consider slower reagent addition. TEMP_ISSUE->SOLVE_TEMP SOLVE_MIXING Action: Increase agitation speed. Perform CFD modeling if necessary. MIXING_ISSUE->SOLVE_MIXING SOLVE_MATERIAL Action: Qualify new batch of raw material. Consider pre-purification. MATERIAL_ISSUE->SOLVE_MATERIAL

Caption: Troubleshooting Logic Flow for Scale-Up Synthesis Issues.

References

Technical Support Center: Degradation Pathways of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation pathways of pyridine derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to provide direct answers and troubleshooting steps for specific issues you may encounter.

Section 1: General Pathway & Microbiology Questions

Q1: What are the major microbial degradation pathways for the pyridine ring?

Microbial degradation of pyridine and its derivatives primarily occurs through aerobic pathways. A common initial step is the hydroxylation of the pyridine ring, leading to hydroxylated intermediates[1][2]. For example, 2- and 3-hydroxypyridine can be converted to pyridine-2,5-diol, while 4-hydroxypyridine can be converted to pyridine-3,4-diol[3][4]. However, some bacteria utilize novel mechanisms involving initial reductive steps[1][2].

A well-characterized pathway in Arthrobacter sp. involves a direct oxidative cleavage of the pyridine ring between the C-2 and C-3 positions without prior hydroxylation. This is catalyzed by a flavin-dependent monooxygenase and ultimately breaks the molecule down into succinic acid[5][6][7]. Other pathways involve ring cleavage between the C-2 and N atoms[5][8].

Q2: I'm having trouble isolating pyridine-degrading microorganisms. What can I do?

Difficulty in isolating these microbes can stem from several factors. Here are some troubleshooting steps:

  • Enrichment Culture Selectivity: If your enrichment conditions are not selective enough, try gradually increasing the concentration of the target pyridine derivative as the sole source of carbon and nitrogen. This will favor the growth of specialized degraders over generalists[9].

  • Incubation Time: Target microorganisms may be slow-growing. It is recommended to increase the incubation time for your enrichment cultures to allow these organisms to proliferate[9].

  • Sample Source: The abundance of pyridine degraders might be low in your environmental sample. Consider screening a wider variety of samples, particularly from sites with a history of contamination with these compounds[9].

Q3: How can I distinguish between biotic (microbial) and abiotic (chemical) degradation?

The fate of pyridines in the environment is influenced by both biotic and abiotic processes, such as photochemical transformations[1][2]. To differentiate between them in your experiment, you must run parallel control experiments.

  • Sterile Control: Set up an identical experiment (same medium, pyridine derivative concentration, and incubation conditions) but use a sterilized inoculum or no inoculum at all. Autoclaving the soil/sludge sample or using a chemical sterilant like sodium azide can create an effective control. Any loss of the parent compound in this control group can be attributed to abiotic factors.

  • Photodegradation Control: For light-sensitive derivatives like 1,4-dihydropyridines, run a control experiment where the solution is exposed to the same light conditions as your assay but without the microbial culture. This helps quantify the extent of photodegradation[10].

Section 2: Troubleshooting Experimental Assays

Q4: I am not observing any degradation of my pyridine compound. What are the possible causes?

This is a common issue with several potential causes:

  • Inappropriate Microorganism: The microbial culture you are using may lack the specific enzymes required to degrade your substituted pyridine[9]. The biodegradability of the pyridine ring can change significantly with even slight modifications to the ring substituents[1][2].

  • Substrate Toxicity: High concentrations of pyridine or its derivatives can be toxic to microorganisms, inhibiting their growth and metabolic activity[11][12]. Try running the experiment with a lower starting concentration of the substrate.

  • Sub-optimal Conditions: Microbial degradation is highly sensitive to environmental conditions. Ensure the pH, temperature, and nutrient availability are optimal for your specific microbial strain. The optimal pH for pyridine degradation is often neutral to slightly alkaline (pH 7.0-9.0), and the optimal temperature is typically around 30-35°C[8][12][13].

  • Acclimation Period: If using a mixed culture from an environmental sample, it may require a longer acclimation period to induce the necessary degradative enzymes.

Q5: My degradation rates are inconsistent between replicates. Why is this happening?

Inconsistent results often point to a lack of uniformity in the experimental setup:

  • Inoculum Size: Ensure a standardized and homogeneous inoculum is used for all replicates. Variations in the initial cell density will lead to different degradation kinetics[9].

  • Substrate Distribution: Pyridine derivatives, especially those with lower water solubility, may not be completely dissolved or evenly distributed in the medium. Thoroughly mix the medium after adding the substrate and before inoculating[9].

  • Aeration and Mixing: In aerobic degradation studies, variations in agitation and aeration can create different oxygen levels between flasks, significantly impacting degradation rates. Maintain consistent agitation across all experimental setups[9].

Q6: Degradation starts but then stops prematurely. What should I investigate?

When degradation halts, it often suggests a change in the culture conditions or the accumulation of inhibitory substances:

  • Toxic Intermediates: The degradation pathway may produce an intermediate compound that is toxic to the microorganisms, causing metabolic activity to cease[9]. Use analytical techniques like LC-MS to identify potential inhibitory intermediates.

  • Nutrient Depletion: The microorganisms may have exhausted essential nutrients in the medium required for growth and metabolism[9].

  • pH Shift: Microbial metabolism can produce acidic or basic byproducts, causing the pH of the medium to shift outside the optimal range for the degradative enzymes[9]. It is important to monitor and buffer the pH of the growth medium.

Section 3: Troubleshooting Analytical Methods (HPLC & GC-MS)

Q7: I'm seeing unexpected peaks in my HPLC/GC-MS chromatogram. What could they be?

Unexpected peaks can arise from several sources:

  • Contamination: Contamination can come from the sample, solvents, or glassware. Always run a blank (mobile phase or solvent injection) to identify and trace the source of contamination[9].

  • Degradation Intermediates: The new peaks may be intermediates of the pyridine degradation pathway. To confirm this, analyze samples at different time points to track the formation and disappearance of these peaks alongside the parent compound[9][14].

  • Solvent Reactions: Be aware of potential reactions with your solvent. For example, pyridine derivatives can react with dichloromethane (DCM) at room temperature to form bispyridinium dichloride side-products, which can complicate analysis[15].

  • Photodegradation: For light-sensitive compounds, extra peaks may be photodegradation products. This can be confirmed by intentionally exposing a sample to light and observing the formation of these peaks[10].

Q8: My HPLC peaks are tailing or showing poor shape. How can I fix this?

Poor peak shape in HPLC is often related to the mobile phase or the column:

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of pyridine compounds, which have a pKa around 5.2-6[16]. Ensure the mobile phase pH is appropriate for your analyte and column type.

  • Mobile Phase Preparation: Inconsistent mixing or inadequate degassing of the mobile phase can cause baseline instability and affect peak shape. Ensure proper mixing and degassing before use[9].

  • Column Degradation: Over time, HPLC columns can degrade. If the problem persists, try flushing the column with a strong solvent or replacing it if it has reached the end of its lifespan[9].

Data Presentation

Table 1: Microbial Degradation Rates for Pyridine
MicroorganismInitial Concentration (mg/L)Degradation Time (hours)Degradation Rate (mg/L/h)Reference
Bacillus brevis (free cells)200405.0[11]
Bacillus brevis (immobilized)2002010.0[11]
Shinella zoogloeoides BC0261,80645.5~39.7[8]
Gemmobacter sp. ZP-12100~342.90 ± 0.17[12]
Gemmobacter sp. ZP-12500~3613.72 ± 0.21[12]
Gemmobacter sp. ZP-121000~4920.40 ± 0.24[12]
Gemmobacter sp. ZP-121500~4831.09 ± 0.26[12]
Table 2: Optimal Conditions for Pyridine Degradation
MicroorganismOptimal pHOptimal Temperature (°C)Reference
Bacillus brevis9.0Not Specified[11]
Shinella zoogloeoides BC0268.030-35[8]
Streptomyces sp. HJ027.0 - 10.025 - 40[13]
Rhodococcus pyridinivorans HR-15.0 - 9.030[17]
Comamonas testosteroniNeutral to slightly alkalineNot Specified[12]

Experimental Protocols

Protocol 1: Microbial Degradation Assay

This protocol outlines a general procedure for assessing the biodegradation of a pyridine derivative by a bacterial isolate.

1. Media Preparation:

  • Prepare a Mineral Salts Medium (MSM) appropriate for your bacterial strain. A typical MSM contains sources of phosphorus (e.g., K₂HPO₄, KH₂PO₄), sulfur (e.g., MgSO₄), and trace elements.

  • In a separate, concentrated stock solution, prepare your target pyridine derivative. Sterilize this solution by filtration (0.22 µm filter) as autoclaving may cause degradation.

  • Autoclave the MSM and allow it to cool. Aseptically add the filtered pyridine stock solution to the sterile MSM to achieve the desired final concentration.

2. Inoculum Preparation:

  • Grow the bacterial strain in a suitable liquid medium (e.g., nutrient broth or MSM with an easily metabolized carbon source) until it reaches the mid-to-late exponential growth phase.

  • Harvest the cells by centrifugation.

  • Wash the cell pellet twice with sterile phosphate buffer or MSM (without a carbon source) to remove any residual growth medium.

  • Resuspend the final cell pellet in sterile MSM to create a standardized inoculum.

3. Experimental Setup:

  • Dispense the MSM containing the pyridine derivative into sterile flasks.

  • Inoculate the flasks with your prepared inoculum to a standard optical density (e.g., OD₆₀₀ of 0.1).

  • Crucially, set up sterile controls: Inoculate identical flasks containing the medium with an equivalent volume of sterile MSM instead of the cell suspension.

  • Incubate all flasks on an orbital shaker at the optimal temperature and agitation speed for your strain.

4. Sampling and Analysis:

  • At regular time intervals, aseptically withdraw samples from each flask.

  • Prepare samples for analysis. This typically involves centrifuging the sample to pellet the cells and then filtering the supernatant through a 0.22 µm syringe filter to remove any remaining cells or particulates.

  • Analyze the concentration of the pyridine derivative in the filtered supernatant using an appropriate analytical method, such as HPLC-UV or GC-MS[18]. Monitor the disappearance of the parent compound over time in both the experimental and control flasks.

Protocol 2: HPLC Analysis of Pyridine Derivatives

This is an example protocol for quantifying a pyridine derivative using Reverse-Phase HPLC. Conditions must be optimized for your specific analyte.

1. Instrumentation:

  • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)[19].

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[19].

2. Mobile Phase Preparation:

  • Prepare the mobile phase components (e.g., HPLC-grade acetonitrile and a buffered aqueous solution like phosphate or acetate buffer).

  • Filter both components through a 0.45 µm filter and degas them thoroughly using sonication or vacuum filtration.

  • An example mobile phase could be a gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid).

3. Standard Preparation:

  • Prepare a stock solution of your pyridine derivative of known concentration in a suitable solvent (e.g., mobile phase).

  • Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 mg/L).

4. Sample Analysis:

  • Set the column temperature (e.g., 30°C) and the mobile phase flow rate (e.g., 1.0 mL/min).

  • Set the UV detector to the wavelength of maximum absorbance (λmax) for your compound.

  • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve should have a linearity (R²) of ≥ 0.999[19].

  • Inject your filtered experimental samples.

  • Quantify the concentration of the pyridine derivative in your samples by comparing their peak areas to the standard curve.

Visualizations

Diagram 1: Microbial Degradation Pathway

cluster_pathway Degradation Pathway of Pyridine in Arthrobacter sp. Pyridine Pyridine Intermediate1 (Z)-N-(4-oxobut-1-enyl) formamide Pyridine->Intermediate1  pyrA, pyrE (Monooxygenase) Intermediate2 (Z)-4-formylaminobut- 2-enoate Intermediate1->Intermediate2  pyrB (Dehydrogenase) Intermediate3 Formamide + Succinate semialdehyde Intermediate2->Intermediate3  pyrC (Amidohydrolase) Formamide Formamide Intermediate3->Formamide SSA Succinate semialdehyde Intermediate3->SSA Succinate Succinic Acid SSA->Succinate  pyrD (Dehydrogenase) caption Fig. 1: Aerobic degradation pathway of pyridine via direct ring cleavage.

Fig. 1: Aerobic degradation pathway of pyridine via direct ring cleavage.[5][6]
Diagram 2: Experimental Workflow

cluster_workflow General Workflow for a Biodegradation Study A 1. Prepare Media & Substrate C 3. Set Up Cultures (Experimental & Sterile Controls) A->C B 2. Prepare Inoculum (Bacterial Culture) B->C D 4. Incubate (Controlled Temp. & Agitation) C->D E 5. Withdraw Samples (Time-course) D->E F 6. Sample Prep (Centrifuge/Filter) E->F G 7. Analytical Quantification (e.g., HPLC, GC-MS) F->G H 8. Data Analysis (Degradation Kinetics) G->H caption Fig. 2: Standard experimental workflow for assessing microbial degradation.

Fig. 2: Standard experimental workflow for assessing microbial degradation.
Diagram 3: Troubleshooting Guide

cluster_troubleshooting Troubleshooting: No Degradation Observed Start No Degradation? C1 Is sterile control also showing loss? Start->C1 Check Controls C2 Is substrate concentration too high (>500 mg/L)? C1->C2 No S1 Investigate Abiotic Degradation C1->S1 Yes C3 Are conditions (pH, Temp) optimal? C2->C3 No S2 Reduce Substrate Concentration C2->S2 Yes C4 Is the correct microbial species/strain being used? C3->C4 Yes S3 Adjust pH/Temp and Re-run C3->S3 No S4 Use an Acclimated Culture or Known Degrader C4->S4 No caption Fig. 3: A decision tree for troubleshooting failed degradation experiments.

Fig. 3: A decision tree for troubleshooting failed degradation experiments.

References

Validation & Comparative

A Comparative Guide: 2-Aminopyridine versus 2-Amino-6-hydroxypyridine as Fluorescent Markers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent marker is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of two aminopyridine-based compounds, 2-aminopyridine and 2-Amino-6-hydroxypyridine, for their utility as fluorescent markers in biological applications. While 2-aminopyridine is a well-characterized fluorophore, this guide also highlights the current knowledge gap regarding the fluorescent properties of this compound.

Performance Overview

Quantitative Data Summary

The following table summarizes the known photophysical properties of 2-aminopyridine. A corresponding data set for this compound could not be compiled due to a lack of available experimental data.

Table 1: Photophysical Properties of 2-Aminopyridine

PropertyValueSolvent/Conditions
Excitation Maximum (λex) ~310 nm1M H₂SO₄
Emission Maximum (λem) Varies with solvent polarityGeneral
Quantum Yield (Φ) 0.60 - 0.661M H₂SO₄
Molar Extinction Coefficient (ε) Not consistently reported-

Data compiled from multiple sources. The fluorescence of 2-aminopyridine derivatives can be influenced by substitution and solvent environment.

Experimental Protocols

The primary amine group on both 2-aminopyridine and this compound allows for their conjugation to biomolecules through various labeling strategies. A common method is reductive amination, which is particularly useful for labeling glycoproteins and other carbohydrate-containing molecules.

Protocol: Fluorescent Labeling of Glycoproteins via Reductive Amination

This protocol is a general guideline for the conjugation of amine-containing fluorescent markers to the carbohydrate moieties of glycoproteins.

Materials:

  • Purified glycoprotein

  • 2-aminopyridine or this compound

  • Dimethyl sulfoxide (DMSO)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Acetic acid

  • Dialysis tubing or size-exclusion chromatography column

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the Fluorophore: Prepare a stock solution of 2-aminopyridine or this compound in DMSO.

  • Prepare the Glycoprotein: Dissolve the glycoprotein in PBS.

  • Reaction Mixture: In a microcentrifuge tube, combine the glycoprotein solution with the fluorophore stock solution.

  • Initiate Reductive Amination: Add freshly prepared sodium cyanoborohydride solution to the mixture. Briefly vortex.

  • Incubation: Incubate the reaction mixture at 37°C for 4-6 hours.

  • Purification: Remove unreacted fluorophore and byproducts by dialysis against PBS or by using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein and the fluorophore at their respective absorption maxima.

Visualizing the Labeling Workflow

The following diagram illustrates the general workflow for labeling a biomolecule with an amine-containing fluorescent marker.

A Comparative Analysis of 2-Amino-6-hydroxypyridine Tautomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the tautomeric landscape of heterocyclic compounds is crucial for predicting molecular interactions, physicochemical properties, and biological activity. This guide provides a detailed comparative analysis of the predominant tautomeric forms of 2-amino-6-hydroxypyridine, supported by experimental and computational data.

The tautomerism of this compound involves the migration of a proton, leading to several possible isomers. The primary equilibrium is between the amino-hydroxy form (Tautomer A), the amino-oxo form (Tautomer B), and the imino-hydroxy form (Tautomer C). The relative stability of these tautomers is influenced by factors such as the electronic nature of the substituents, solvent polarity, and solid-state packing forces.

Relative Stability of Tautomers

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in determining the energetic favorability of different tautomers. While specific experimental data for this compound is limited in the literature, a comprehensive study on the closely related 2-amino-4-methylpyridine provides valuable insights. In this analogous system, the canonical amino form is significantly more stable than the corresponding imino tautomer.[1] This suggests that for this compound, the amino tautomers (A and B) are likely to be more stable than the imino tautomer (C).

The equilibrium between the amino-hydroxy (A) and amino-oxo (B) forms is analogous to the well-studied 2-hydroxypyridine/2-pyridone equilibrium. In the gas phase and non-polar solvents, the hydroxy form is generally favored, while in polar solvents and the solid state, the oxo (or pyridone) form predominates due to its larger dipole moment and ability to form strong hydrogen-bonded dimers.[2]

Table 1: Calculated Relative Energies of 2-Amino-4-methylpyridine Tautomers (a close analog)

TautomerStructureRelative Energy (kcal/mol) in Gas Phase
2-amino-4-methylpyridine Canonical Amino Form0.00
2(1H)-pyridinimine, 4-methyl- (trans) Imino Form (trans)13.60[1]
2(1H)-pyridinimine, 4-methyl- (cis) Imino Form (cis)16.36

Data from a computational study using B3LYP/6-311++G(d,p) level of theory.[1]

Experimental Protocols for Tautomer Analysis

A combination of spectroscopic and computational methods is typically employed to characterize the tautomeric forms of pyridine derivatives.

Computational Chemistry Protocol

A robust and widely used method for investigating tautomerization involves the following steps:[1]

  • Software: Gaussian program package is a common choice.

  • Methodology:

    • Geometry Optimization: The molecular geometries of all possible tautomers are optimized without any symmetry constraints.

    • Level of Theory: Density Functional Theory (DFT) with a hybrid functional such as Becke, three-parameter, Lee-Yang-Parr (B3LYP) is frequently used.

    • Basis Set: A basis set like 6-311++G(d,p) is employed for all atoms to ensure accuracy.

  • Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable equilibrium geometry.

  • Energy Calculations: The total electronic energies of the optimized structures are used to determine the relative energy differences between the tautomers.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between tautomers. The chemical shifts of the ring protons and carbons, as well as the proton on the heteroatoms (N-H vs. O-H), are sensitive to the electronic environment and can provide clear evidence for the predominant tautomer in solution. For instance, the presence of a broad N-H proton signal at a characteristic chemical shift would support the amino-oxo form.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the different tautomers are typically distinct. The λmax values are dependent on the extent of conjugation and the nature of the chromophore. By comparing the experimental spectrum with those of model compounds where the tautomeric forms are "fixed" by methylation (e.g., N-methyl vs. O-methyl derivatives), the position of the tautomeric equilibrium can be determined.

  • Infrared (IR) Spectroscopy: IR spectroscopy can provide valuable information about the functional groups present. For example, the presence of a C=O stretching vibration (typically in the range of 1650-1700 cm-1) is indicative of the amino-oxo tautomer, while the presence of an O-H stretching band (around 3200-3600 cm-1) would suggest the amino-hydroxy form.[3]

Signaling Pathways and Biological Activity

A thorough review of the current literature did not reveal any direct involvement of this compound tautomers in specific signaling pathways. However, the broader class of 2-aminopyridine and 2-pyridone derivatives has been explored for various biological activities. For example, some 2-aminopyridine derivatives have been investigated as precursors for heterocyclic compounds with medicinal value.[1] Additionally, Schiff bases derived from aminohydroxypyridines have been studied for their antimicrobial and antioxidant properties. It is plausible that the specific tautomeric form present under physiological conditions could influence the biological activity of this compound derivatives by affecting their ability to bind to target proteins or other biological macromolecules.

Visualizing Tautomeric Equilibrium and Experimental Workflow

Tautomeric_Equilibrium Tautomer_A Tautomer A (amino-hydroxy) Tautomer_B Tautomer B (amino-oxo) Tautomer_A->Tautomer_B Tautomer_C Tautomer C (imino-hydroxy) Tautomer_A->Tautomer_C

Caption: Tautomeric equilibrium of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_computation Computational Analysis cluster_analysis Data Analysis & Conclusion Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis IR IR Spectroscopy Purification->IR DFT DFT Calculations (Geometry Optimization, Energy Calculation) Purification->DFT Analysis Comparative Analysis of Experimental & Computational Data NMR->Analysis UV_Vis->Analysis IR->Analysis DFT->Analysis Conclusion Determination of Predominant Tautomer(s) Analysis->Conclusion

Caption: Experimental workflow for tautomer analysis.

References

A Comparative Guide to the Validation of 2-Amino-6-hydroxypyridine as a Selective Zn²⁺ Sensor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential of 2-Amino-6-hydroxypyridine as a selective fluorescent sensor for zinc ions (Zn²⁺) against established alternative sensors. It is important to note that, to date, there is a lack of direct experimental validation of this compound for this specific application in published scientific literature. Therefore, its potential is inferred from the known coordination chemistry and fluorescent properties of its constituent moieties: 2-aminopyridine and 6-hydroxypyridine. This guide presents a hypothetical validation framework for this compound and compares its projected performance with experimentally validated coumarin, quinoline, and bipyridine-based Zn²⁺ sensors.

Hypothetical Sensing Mechanism of this compound

It is postulated that this compound can act as a bidentate ligand, coordinating with a Zn²⁺ ion through the nitrogen atom of the pyridine ring and the nitrogen atom of the amino group, or the oxygen atom of the hydroxyl group. This chelation is expected to induce a change in the molecule's photophysical properties, leading to a "turn-on" fluorescence response. This phenomenon, known as Chelation-Enhanced Fluorescence (CHEF), is a common mechanism for fluorescent ion sensors.

G cluster_0 Hypothetical Signaling Pathway of this compound AHP This compound (Low Fluorescence) Complex AHP-Zn²⁺ Complex (High Fluorescence) AHP->Complex + Zn²⁺ (Chelation) Zn Zn²⁺ Zn->Complex Complex->AHP - Zn²⁺ (Removal) G cluster_1 General Experimental Workflow for Sensor Validation Synthesis Sensor Synthesis & Purification Characterization Spectroscopic Characterization (NMR, MS, etc.) Synthesis->Characterization Titration Fluorescence Titration with Zn²⁺ Characterization->Titration Selectivity Selectivity Study (Interfering Ions) Characterization->Selectivity Response Response Time Measurement Characterization->Response LOD Determine Limit of Detection Titration->LOD Application Application in Real Samples Selectivity->Application Response->Application LOD->Application G cluster_2 Logical Framework for Sensor Comparison Target Target Analyte: Zn²⁺ AHP This compound (Hypothetical) Target->AHP Coumarin Coumarin-based Sensors Target->Coumarin Quinoline Quinoline-based Sensors Target->Quinoline Bipyridine Bipyridine-based Sensors Target->Bipyridine Performance Performance Metrics: - LOD - Selectivity - Response Time AHP->Performance Coumarin->Performance Quinoline->Performance Bipyridine->Performance Conclusion Comparative Conclusion Performance->Conclusion

A Comparative Analysis of the Biological Activities of 2-Amino-6-hydroxypyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric landscape of aminohydroxypyridines presents a compelling area of study for medicinal chemists and drug discovery experts. The subtle repositioning of amino and hydroxyl groups on the pyridine ring can dramatically alter the molecule's physicochemical properties and, consequently, its biological activity. This guide provides a comparative overview of the known biological activities of 2-Amino-6-hydroxypyridine and its isomers, supported by available experimental data and detailed methodologies for key assays.

Summary of Biological Activities

While a comprehensive head-to-head comparison of all isomers across a wide range of biological assays is not extensively documented in publicly available literature, individual studies have illuminated distinct profiles for several of these compounds. The known activities include enzyme inhibition, antioxidant effects, and antimicrobial properties.

CompoundBiological ActivityKey Findings
This compound Enzyme InhibitionDerivatives have shown inhibitory activity against glyoxylate shunt enzymes, isocitrate lyase (ICL), and malate synthase (MS), which are crucial for the viability of certain pathogens.[1]
2-Amino-3-hydroxypyridine Broad-Spectrum PotentialServes as a versatile precursor for synthesizing compounds with anti-inflammatory, analgesic, anticancer, antiviral, and neuroprotective properties.[2] It has also been investigated for its toxicological profile.[3][4]
2-Amino-4-hydroxypyridine Enzyme Inhibition PrecursorActs as a crucial intermediate in the synthesis of inhibitors for neuronal nitric oxide synthase (nNOS).[5] Its existence in tautomeric equilibrium is considered critical for its interactions with biological targets.[5]
2-Amino-5-hydroxypyridine Antioxidant, Metabolic RoleIdentified as an efficient antioxidant, particularly in preventing the oxidation of human low-density lipoproteins (LDL).[6] It is also a known metabolite of the antibacterial drug sulfapyridine.[7]
3-Amino-2-hydroxypyridine Synthetic IntermediatePrimarily utilized as an intermediate in the synthesis of various pharmaceutical compounds.[8][9][10]
4-Amino-2-hydroxypyridine Synthetic IntermediateEmployed in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.
5-Amino-2-hydroxypyridine Synthetic IntermediateUsed as a building block in organic synthesis.

Experimental Protocols

To facilitate reproducible research and comparative studies, detailed methodologies for key biological assays are provided below.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay quantifies the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Principle: In the presence of an antioxidant, the purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[11]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a working solution of DPPH in methanol (typically 0.1 mM). This solution should be freshly prepared and kept in the dark.[12]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of various concentrations of the test compound or standard to the wells of a microplate.

    • Add 200 µL of the DPPH working solution to each well.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[12]

    • The percentage of radical scavenging activity is calculated using the following formula:

      where Abs_control is the absorbance of the blank control and Abs_sample is the absorbance in the presence of the test compound.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Antimicrobial Activity Assessment: Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.

Principle: The test compound diffuses from a well through a solidified agar medium that has been inoculated with a specific microorganism. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.[14][15]

Protocol:

  • Media and Inoculum Preparation:

    • Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria).[14]

    • Pour the molten agar into sterile Petri dishes and allow it to solidify.

    • Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).[14]

    • Evenly spread the microbial inoculum over the surface of the agar plates.[14]

  • Assay Procedure:

    • Aseptically create wells (typically 6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.[15][16]

    • Add a specific volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well.[15][17]

    • Include positive controls (a known antibiotic) and negative controls (the solvent used to dissolve the test compound).[18]

  • Incubation and Data Analysis:

    • Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).[14]

    • After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

Enzyme Inhibition Assessment: GSK-3β Kinase Assay

This in vitro assay is designed to measure the inhibitory effect of a compound on the activity of the Glycogen Synthase Kinase-3β (GSK-3β) enzyme.

Principle: The assay quantifies the phosphorylation of a specific substrate by GSK-3β. The activity of the enzyme is determined by measuring the amount of ATP consumed, which is detected using a luminescence-based system. A decrease in the luminescent signal in the presence of the test compound indicates inhibition of GSK-3β activity.[19][20]

Protocol (based on a commercial kit like ADP-Glo™):

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in a suitable kinase assay buffer.

    • Prepare a solution of GSK-3β enzyme, a specific GSK-3β substrate peptide, and ATP in the kinase assay buffer.[21][22]

  • Assay Procedure (384-well plate format):

    • Add the test compound dilutions to the wells of the assay plate.

    • Add the GSK-3β enzyme to each well (except for "no enzyme" controls).

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.[19]

    • Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[19][22]

  • Signal Detection and Data Analysis:

    • Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.

    • Add a Kinase Detection Reagent to convert the ADP formed into ATP, which then generates a luminescent signal via a luciferase reaction.[19]

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of the test compound relative to a "no inhibitor" control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[21]

Signaling Pathways and Logical Relationships

The biological activity of these aminohydroxypyridine isomers is intrinsically linked to their ability to interact with specific cellular signaling pathways. For instance, the inhibition of GSK-3β by certain compounds directly impacts pathways crucial for cell proliferation and metabolism.

GSK3B_Signaling cluster_insulin Insulin Pathway cluster_wnt Wnt Pathway cluster_downstream Downstream Effects Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K Akt Akt/PKB PI3K->Akt GSK3B GSK-3β Akt->GSK3B Inhibits (pSer9) Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Dishevelled->GSK3B Inhibits Glycogen_Synthase Glycogen Synthase (Inactive) GSK3B->Glycogen_Synthase Phosphorylates Beta_Catenin β-catenin (Degradation) GSK3B->Beta_Catenin Phosphorylates Inhibitor Aminohydroxypyridine Inhibitor Inhibitor->GSK3B Inhibits

Simplified GSK-3β signaling pathways and points of inhibition.

The diagram above illustrates how signaling through the Insulin and Wnt pathways converges to inhibit GSK-3β activity. Aminohydroxypyridine-based inhibitors can also directly target GSK-3β, thereby preventing the phosphorylation of its downstream substrates like glycogen synthase and β-catenin.

Experimental_Workflow cluster_assays Biological Assays cluster_data Data Analysis Compounds Aminohydroxypyridine Isomers Antioxidant Antioxidant Assay (e.g., DPPH) Compounds->Antioxidant Antimicrobial Antimicrobial Assay (e.g., Agar Well Diffusion) Compounds->Antimicrobial Enzyme Enzyme Inhibition Assay (e.g., GSK-3β) Compounds->Enzyme IC50 IC50 Determination Antioxidant->IC50 MIC MIC/Zone of Inhibition Antimicrobial->MIC Enzyme->IC50 Comparative_Analysis Comparative Analysis IC50->Comparative_Analysis MIC->Comparative_Analysis

General workflow for the comparative biological evaluation of aminohydroxypyridine isomers.

This workflow outlines the process of screening the aminohydroxypyridine isomers through various biological assays, followed by quantitative data analysis to enable a direct comparison of their activities.

References

Unveiling the Anticancer Potential of 2-Amino-6-hydroxypyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of various 2-Amino-6-hydroxypyridine derivatives against a range of cancer cell lines. This analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of implicated signaling pathways.

The pyridine scaffold is a prominent feature in numerous anticancer drugs, and derivatives of this compound have emerged as a promising class of compounds with potent cytotoxic activities against various cancer cell lines. These derivatives have been shown to exert their anticancer effects through diverse mechanisms, including the inhibition of key enzymes involved in cell cycle regulation and angiogenesis, as well as the induction of apoptosis. This guide summarizes the findings from multiple studies to offer a comparative perspective on their efficacy.

Comparative Efficacy of this compound Derivatives

The anticancer activity of this compound derivatives has been evaluated against a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison. The tables below summarize the IC50 values of various derivatives across different cancer cell lines.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Pyridine-Ureas 8eMCF-7 (Breast)0.22 (48h)[1][2]
8nMCF-7 (Breast)1.88 (48h)[1][2]
8eK-562 (Leukemia)Potent Growth Inhibition[1]
8eNCI-H522 (Non-small cell lung)Potent Growth Inhibition[1]
8eHCT-116 (Colon)Potent Growth Inhibition[1]
8ePC-3 (Prostate)Potent Growth Inhibition[1]
Pyridine-3,5-dicarbonitriles S1PC3 (Prostate)0.45[3][4]
S2PC3 (Prostate)0.85[3][4]
S3PC3 (Prostate)0.1[3][4]
S4PC3 (Prostate)0.56[3][4]
S1-S4HepG2, A549, MDA-MB-231, MCF-7, HELAVaried[3][4]
2-Oxo-pyridines & Spiro-pyridines 5Caco-2 (Colon)9.78[5]
7Caco-2 (Colon)7.83[5]
5HepG-2 (Liver)10.58[5]
7HepG-2 (Liver)8.90[5]
8HepG-2 (Liver)8.42[5]
Nicotinic Hydroxamates 11d(HDAC1)0.0005[6]
Nicotinic Anilides 12d(HDAC3)0.113[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies of this compound derivatives.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[7][8][9][10][11]

2. Sulforhodamine B (SRB) Assay:

This assay determines cell density based on the measurement of cellular protein content.

  • Cell Fixation: After compound treatment, fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates multiple times with water to remove the TCA.

  • Staining: Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Wash the plates with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein mass.[1][3][5][12][13]

Apoptosis Assay

Caspase-3 Activation Assay:

This assay detects the activation of caspase-3, a key executioner caspase in apoptosis.

  • Cell Treatment: Treat cells with the test compound to induce apoptosis.

  • Lysis: Lyse the cells to release intracellular contents.

  • Substrate Addition: Add a fluorogenic or colorimetric substrate for caspase-3 (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).

  • Incubation: Incubate the mixture to allow activated caspase-3 to cleave the substrate.

  • Signal Detection: Measure the resulting colorimetric or fluorescent signal, which is proportional to the caspase-3 activity.[2][14][15][16][17]

Enzyme Inhibition Assays

1. VEGFR-2 Kinase Inhibition Assay:

This assay measures the ability of a compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2.

  • Reaction Setup: In a microplate, combine the recombinant VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).

  • Detection: Measure the amount of ATP consumed or the amount of phosphorylated substrate. This is often done using a luminescence-based assay like the ADP-Glo™ Kinase Assay, where a lower luminescence signal indicates higher kinase activity.[18][19][20][21]

2. CDK2 Kinase Inhibition Assay:

This assay determines the inhibitory effect of a compound on Cyclin-Dependent Kinase 2 activity.

  • Reaction Components: Combine recombinant CDK2/Cyclin A or CDK2/Cyclin E enzyme, a substrate (e.g., Histone H1), and the test compound in a kinase buffer.

  • Reaction Start: Add ATP to initiate the phosphorylation reaction.

  • Incubation: Incubate the reaction mixture at 30°C.

  • Quantification: Determine the kinase activity by measuring the amount of ADP produced using a method like the ADP-Glo™ Kinase Assay. The luminescent signal is inversely proportional to the kinase activity.[22][23][24][25]

3. Histone Deacetylase (HDAC) Inhibition Assay:

This assay measures the inhibition of HDAC enzymes.

  • Substrate Immobilization: An acetylated histone HDAC substrate is coated onto microplate wells.

  • Enzyme Reaction: Add the nuclear extract or purified HDAC enzyme and the test inhibitor to the wells. Active HDACs will deacetylate the substrate.

  • Detection: Use a specific antibody that recognizes the deacetylated product. The amount of deacetylated product is then measured colorimetrically or fluorometrically, which is proportional to the HDAC activity.[26][27][28][29][30][31]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow for evaluating their anticancer efficacy.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_validation Lead Optimization & In Vivo Validation synthesis Synthesis of this compound Derivatives cell_lines Cancer Cell Lines synthesis->cell_lines cytotoxicity Cytotoxicity Assays (MTT, SRB) cell_lines->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assays (Caspase-3) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle enzyme Enzyme Inhibition Assays (VEGFR-2, CDK2, HDAC) ic50->enzyme lead_opt Lead Optimization apoptosis->lead_opt cell_cycle->lead_opt enzyme->lead_opt in_vivo In Vivo Animal Models lead_opt->in_vivo

General experimental workflow for evaluating anticancer efficacy.

VEGFR2_pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Inhibitor This compound Derivative Inhibitor->VEGFR2 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Cell Migration Src->Migration Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

VEGFR-2 signaling pathway and its inhibition.

CDK2_pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates p_pRb p-pRb pRb_E2F->p_pRb E2F E2F (active) p_pRb->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription CyclinE_CDK2->p_pRb hyperphosphorylates DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication CyclinA_CDK2 Cyclin A / CDK2 CyclinA_CDK2->DNA_Replication Inhibitor This compound Derivative Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2

Role of CDK2 in G1/S phase transition and its inhibition.

HDAC_pathway cluster_chromatin Chromatin State cluster_genes Gene Expression HATs Histone Acetyltransferases (HATs) Acetylated_Histones Acetylated Histones (Relaxed Chromatin) HATs->Acetylated_Histones Acetylates HDACs Histone Deacetylases (HDACs) Deacetylated_Histones Deacetylated Histones (Condensed Chromatin) HDACs->Deacetylated_Histones Inhibitor This compound Derivative Inhibitor->HDACs Acetylated_Histones->HDACs Deacetylates Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Acetylated_Histones->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Mechanism of HDAC inhibition leading to anticancer effects.

References

Performance of different analytical techniques for 2-Amino-6-hydroxypyridine detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical techniques for the quantitative determination of 2-Amino-6-hydroxypyridine. The selection of an appropriate analytical method is critical for accurate quantification in research, quality control, and pharmacokinetic studies. This document outlines the performance characteristics and detailed experimental protocols of several key techniques, supported by available experimental data for closely related aminopyridine isomers due to the limited availability of specific validated methods for this compound.

Introduction to this compound

This compound is a heterocyclic aromatic compound with applications as a synthesis reagent. Accurate and sensitive detection methods are crucial for its characterization and quantification in various matrices. This guide explores High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Spectrofluorimetry as potential analytical techniques.

Data Presentation: Performance Comparison

Due to the limited availability of published, validated methods specifically for this compound, the following table summarizes the performance of analytical techniques for closely related aminopyridine isomers. This data provides a valuable reference for expected performance when developing and validating a method for this compound.

Analytical TechniqueAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeRecovery (%)Reference
Spectrofluorimetry 2-Aminopyridine0.62 ng/mL2.07 ng/mL2.50–100 ng/mL96.7–104[1]
3-Aminopyridine0.74 ng/mL2.47 ng/mL2.50–100 ng/mL96.7–104[1]
Capillary Electrophoresis 4-Aminopyridine-2.5 ng/mL2.5–80 ng/mL>95[2]
Aminopyridine Isomers----[3]

Note: The performance characteristics are highly dependent on the specific instrumentation, experimental conditions, and sample matrix. The data presented should be considered as a guideline for method development and validation for this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to guide researchers in setting up their analytical workflows.

Spectrofluorimetric Method for Aminopyridines

This method relies on the native fluorescence of aminopyridines in an acidic medium.[1]

Instrumentation:

  • Spectrofluorometer

Reagents:

  • Hydrochloric acid (HCl)

  • 2-Aminopyridine (or target analyte) standard

  • 3-Aminopyridine (or target analyte) standard

  • Deionized water

Procedure:

  • Standard Solution Preparation: Prepare stock solutions of the aminopyridine standards in deionized water. Prepare working standards by serial dilution in 0.1 M HCl.

  • Sample Preparation: Dissolve the sample containing the analyte in 0.1 M HCl.

  • Measurement: Measure the fluorescence intensity at the excitation and emission maxima for the specific aminopyridine isomer. For 2-aminopyridine and 3-aminopyridine, the optimal wavelengths would need to be determined, but a starting point could be in the UV range for excitation and blue-violet range for emission.

  • Quantification: Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the standard solutions. Determine the concentration of the analyte in the sample from the calibration curve.

Capillary Electrophoresis (CE) for Aminopyridines

Capillary electrophoresis separates ions based on their electrophoretic mobility in an applied electric field.[2]

Instrumentation:

  • Capillary Electrophoresis system with a UV detector

Reagents:

  • Phosphate buffer

  • Internal Standard (e.g., 3,4-diaminopyridine)

  • Deionized water

  • Sample solvent (e.g., ethyl ether for extraction from plasma)[2]

Procedure:

  • Buffer Preparation: Prepare a phosphate buffer (e.g., 100 mM, pH 2.5) as the background electrolyte.[2]

  • Standard Solution Preparation: Prepare standard solutions of the analyte and internal standard in deionized water.

  • Sample Preparation: For complex matrices like plasma, a liquid-liquid extraction may be necessary to isolate the analyte.[2]

  • Electrophoretic Separation:

    • Capillary: Fused silica capillary (e.g., 50 cm effective length, 100 µm I.D.).[2]

    • Voltage: Apply a high voltage (e.g., 19 kV).[2]

    • Temperature: Maintain a constant capillary temperature (e.g., 15 °C).[2]

    • Injection: Use electrokinetic injection (e.g., 10 kV for 10 s).[2]

    • Detection: Monitor the absorbance at a suitable wavelength (e.g., 254 nm).[2]

  • Quantification: The concentration of the analyte is determined by comparing its peak area to that of the internal standard and referencing a calibration curve.

Mandatory Visualizations

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound, from sample preparation to data analysis.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Collection Extraction Extraction/Purification Sample->Extraction Derivatization Derivatization (if required) Extraction->Derivatization Technique Analytical Technique (HPLC, GC-MS, CE, etc.) Derivatization->Technique DataAcquisition Data Acquisition Technique->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

A generalized workflow for the analysis of this compound.
Conceptual Signaling Pathway for an Electrochemical Biosensor

This diagram illustrates the conceptual signaling pathway of an electrochemical biosensor, a potential technique for the detection of this compound.

Electrochemical Biosensor Analyte This compound Recognition Recognition Element (e.g., Antibody, Aptamer) Analyte->Recognition Binding Transducer Electrode Surface Recognition->Transducer Interaction Signal Electrochemical Signal (Current/Potential Change) Transducer->Signal Signal Generation Readout Detector Signal->Readout

Conceptual signaling pathway of an electrochemical biosensor.

Discussion and Recommendations

The choice of analytical technique for the detection of this compound will depend on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation.

  • Spectrofluorimetry offers a simple, cost-effective, and sensitive method, particularly if the target molecule exhibits native fluorescence.[1] However, its selectivity may be limited in complex matrices.

  • Capillary Electrophoresis provides high separation efficiency and is well-suited for the analysis of polar and charged molecules like aminopyridines.[2][3] It requires minimal sample and solvent consumption.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique, but it often requires derivatization for polar compounds like this compound to increase their volatility.

For researchers and drug development professionals, it is recommended to start with the development of an HPLC-UV or HPLC-MS method due to its robustness and wide applicability. If higher sensitivity is required and the compound is fluorescent, spectrofluorimetry could be a viable and economical option. For high-resolution separation of potential isomers or impurities, capillary electrophoresis is a strong candidate.

It is imperative to perform a thorough method validation according to ICH guidelines to ensure the reliability of the analytical data for its intended purpose. This includes assessing specificity, linearity, accuracy, precision, and limits of detection and quantification for the developed method for this compound.

References

A Comparative Guide to the Synthetic Routes of 2-Amino-6-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-amino-6-hydroxypyridine, a valuable building block in medicinal chemistry, can be approached through several strategic routes. This guide provides a comparative analysis of three primary synthetic pathways, offering insights into their respective advantages and challenges. The selection of an optimal route will depend on factors such as starting material availability, desired scale, and tolerance for specific reaction conditions.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From 2,6-DichloropyridineRoute 2: From 2-Amino-6-methoxypyridineRoute 3: From 2,6-Dihydroxypyridine
Starting Material 2,6-Dichloropyridine2-Amino-6-methoxypyridine2,6-Dihydroxypyridine
Key Reactions 1. Selective Amination2. HydrolysisEther CleavageDirect Amination (Chichibabin)
Typical Reagents 1. Amine, Pd or Cu catalyst2. NaOH or HClHBr or BBr₃Sodium Amide (NaNH₂)
Reaction Temperature 1. 90-150°C2. Reflux100-120°C150-180°C
Overall Yield ModerateHighModerate to Low
Key Advantages Readily available starting material.High-yielding final step.Potentially the most direct route.
Key Challenges Control of selectivity in amination.Harsh acidic conditions for deprotection.Harsh reaction conditions, potential for low yield and side products.

Synthetic Pathways and Methodologies

This section details the experimental protocols for the three synthetic routes, providing a step-by-step guide for laboratory implementation.

Route 1: Synthesis from 2,6-Dichloropyridine

This two-step approach involves the selective mono-amination of 2,6-dichloropyridine followed by hydrolysis of the remaining chloro group. This method offers a balance between the accessibility of the starting material and a manageable synthetic sequence.

Experimental Protocol:

Step 1: Selective Mono-amination of 2,6-Dichloropyridine to yield 2-Amino-6-chloropyridine

This procedure is adapted from established methods for the selective amination of dihalopyridines.[1]

  • To a sealable reaction vessel, add 2,6-dichloropyridine (1 equiv.), a suitable amine source such as aqueous ammonia (excess), a palladium or copper catalyst (e.g., Pd(OAc)₂, CuI), and a suitable ligand (e.g., XPhos, a diamine).

  • Add a solvent such as dioxane or DMSO.

  • Seal the vessel and heat the reaction mixture to 90-150°C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate 2-amino-6-chloropyridine.

Step 2: Hydrolysis of 2-Amino-6-chloropyridine to this compound

  • Dissolve 2-amino-6-chloropyridine (1 equiv.) in an aqueous solution of a strong base (e.g., 20% NaOH) or a strong acid (e.g., concentrated HCl).

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution with acid (if a basic hydrolysis was performed) or base (if an acidic hydrolysis was performed) to a pH of approximately 7.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Route 1: From 2,6-Dichloropyridine start 2,6-Dichloropyridine intermediate 2-Amino-6-chloropyridine start->intermediate Selective Amination (NH₃, Catalyst) end This compound intermediate->end Hydrolysis (NaOH or HCl, Δ) Route 2: From 2-Amino-6-methoxypyridine start 2-Amino-6-methoxypyridine end This compound start->end Ether Cleavage (HBr or BBr₃, Δ) Route 3: From 2,6-Dihydroxypyridine start 2,6-Dihydroxypyridine end This compound start->end Direct Amination (NaNH₂, Xylene, Δ)

References

2-Amino-6-hydroxypyridine: A Superior Alternative to Traditional Fluorescent Probes for Cellular Imaging and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescent probes for biological research, 2-Amino-6-hydroxypyridine is emerging as a compelling alternative to conventional dyes like fluorescein and rhodamine. Its inherent advantages, including its small size, tunable fluorescent properties, and potential for high quantum yields, position it as a valuable tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of this compound with other fluorescent probes, supported by experimental data and detailed protocols.

The primary advantage of small-molecule fluorescent probes like this compound lies in their minimal perturbation to the biological systems under investigation.[1] Unlike larger fluorescent proteins, their small size allows for more precise labeling and less interference with the natural function of biomolecules.[1] Furthermore, the chemical structure of this compound offers high flexibility for molecular design, enabling the synthesis of derivatives with tailored properties for specific applications.[1]

Comparative Analysis of Photophysical Properties

The performance of a fluorescent probe is determined by key photophysical parameters, including quantum yield, Stokes shift, and photostability. While direct comparative data for this compound is still emerging, analysis of its core structure and related compounds provides valuable insights.

Property2-Aminopyridine & DerivativesFluoresceinRhodamine 6G
Quantum Yield (Φ) ~0.6-0.66 (2-Aminopyridine)[2][3]~0.925[4]~0.95
Stokes Shift Moderate to large (derivatives)[5]~20 nm~25 nm
Photostability Generally good (pyridinyl derivatives)ModerateGood to excellent
pH Sensitivity Fluorescence of hydroxypyridines is pH-dependent[5]pH-sensitive (pKa ~6.4)Less pH-sensitive than fluorescein
Size SmallRelatively smallRelatively small

Quantum Yield: 2-Aminopyridine, a closely related compound, exhibits a high quantum yield of approximately 0.6-0.66.[2][3] This indicates a high efficiency of converting absorbed light into emitted fluorescence. For comparison, fluorescein and Rhodamine 6G, two widely used fluorescent probes, have quantum yields of about 0.925 and 0.95, respectively.[4] While slightly lower, the quantum yield of the aminopyridine scaffold is significant and can be further optimized through chemical modification.

Stokes Shift: A large Stokes shift, the difference between the maximum absorption and emission wavelengths, is desirable to minimize self-quenching and improve signal-to-noise ratios. Studies on 2-hydroxypyridine derivatives have shown that they can possess significant Stokes shifts.[5] This is a notable advantage over probes like fluorescein, which has a relatively small Stokes shift.

Photostability: Pyridine-containing fluorophores are generally recognized for their good photostability. This resistance to photobleaching allows for longer imaging experiments and more reliable quantification of fluorescent signals.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a functionalized this compound probe and its application in protein labeling and cellular imaging.

Synthesis of a Cysteine-Reactive this compound Probe

This protocol describes the synthesis of a maleimide-functionalized this compound derivative for specific labeling of cysteine residues in proteins.

Workflow for Synthesis:

A This compound B Reaction with 3-maleimidopropionic acid N-hydroxysuccinimide ester A->B Amide bond formation C Purification by column chromatography B->C D Cysteine-reactive This compound probe C->D

Caption: Synthesis of a cysteine-reactive this compound probe.

Materials:

  • This compound

  • 3-maleimidopropionic acid N-hydroxysuccinimide ester

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add triethylamine to the solution to act as a base.

  • Slowly add a solution of 3-maleimidopropionic acid N-hydroxysuccinimide ester in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a mixture of dichloromethane and methanol) to obtain the pure maleimide-functionalized probe.

  • Characterize the final product by NMR and mass spectrometry.

Protocol for Labeling Proteins with the Cysteine-Reactive Probe

This protocol outlines the steps for labeling a protein containing a cysteine residue with the synthesized probe.

Experimental Workflow for Protein Labeling:

A Prepare protein solution in reaction buffer B Add cysteine-reactive This compound probe A->B C Incubate reaction mixture B->C D Remove excess probe by size-exclusion chromatography C->D E Characterize labeled protein D->E

Caption: Workflow for labeling proteins with the synthesized probe.

Materials:

  • Purified protein with an accessible cysteine residue

  • Cysteine-reactive this compound probe (dissolved in DMSO)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)

  • Size-exclusion chromatography column

  • Bradford assay reagents for protein quantification

Procedure:

  • Prepare a solution of the purified protein in the reaction buffer at a concentration of 1-5 mg/mL.

  • Add a 10- to 20-fold molar excess of the cysteine-reactive this compound probe to the protein solution.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Remove the unreacted probe by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Determine the concentration of the labeled protein and the degree of labeling using a spectrophotometer and the Bradford assay.

Protocol for Cellular Imaging

This protocol provides a general guideline for using the labeled protein for cellular imaging experiments.

Cellular Imaging Workflow:

A Seed cells on coverslips B Incubate with labeled protein A->B C Wash cells to remove unbound probe B->C D Fix and permeabilize cells (optional) C->D E Mount coverslips and image with fluorescence microscope D->E

Caption: General workflow for cellular imaging with the labeled protein.

Materials:

  • Cells of interest

  • Cell culture medium and supplements

  • Labeled protein

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium with DAPI (for nuclear counterstaining)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Seed the cells on sterile glass coverslips in a culture plate and allow them to adhere overnight.

  • Remove the culture medium and incubate the cells with the fluorescently labeled protein diluted in serum-free medium for a predetermined time and concentration.

  • Wash the cells three times with warm PBS to remove any unbound labeled protein.

  • (Optional) Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 for 5 minutes if intracellular targets are to be visualized.

  • Wash the cells again with PBS.

  • Mount the coverslips onto glass slides using a mounting medium containing DAPI.

  • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the this compound derivative and DAPI.

Conclusion

This compound and its derivatives represent a promising class of fluorescent probes with significant advantages for biological research. Their small size, favorable photophysical properties, and chemical versatility make them excellent candidates for a wide range of applications, from high-resolution cellular imaging to the development of sensitive biosensors. As research in this area continues, the development of new and improved probes based on the this compound scaffold is anticipated to further advance our understanding of complex biological processes.

References

A Comparative Guide to the Photostability of 2-Amino-6-hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the photostability of 2-amino-6-hydroxypyridine derivatives. Due to the limited availability of direct comparative data for this specific class of compounds, this document synthesizes information from studies on structurally related aminopyridines and hydroxypyridines. The guide also presents a qualitative discussion on the factors influencing photostability and provides standardized protocols for experimental validation.

Introduction to this compound Derivatives and Photostability

This compound and its derivatives are heterocyclic organic compounds of significant interest in medicinal chemistry and materials science due to their potential biological activities and fluorescent properties. For applications involving fluorescence, such as in bioimaging and sensing, the photostability of these compounds is a critical parameter. Photostability refers to a molecule's resistance to photodegradation—chemical alteration upon absorption of light—which can lead to a loss of fluorescence (photobleaching) and the formation of potentially phototoxic byproducts. High photostability is crucial for obtaining reliable and reproducible results in fluorescence-based assays.

Quantitative Photostability Data of Structurally Related Compounds

The following table summarizes the fluorescence quantum yields for a series of multi-substituted 2-aminopyridine derivatives. Generally, a higher fluorescence quantum yield can be indicative of a more rigid molecular structure that is less susceptible to non-radiative decay pathways, which can sometimes correlate with improved photostability.

Compound (Substituted 2-Aminopyridine)Fluorescence Quantum Yield (Φ)Reference
Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate0.34[1]
Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate0.44[1]
Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate0.31[1]
Diethyl 2-(tert-butylamino)-6-(p-tolyl)pyridine-3,4-dicarboxylate0.27[1]
Diethyl 2-(tert-butylamino)-6-(o-tolyl)pyridine-3,4-dicarboxylate0.32[1]
Diethyl 2-(tert-butylamino)-6-(4-(trifluoromethyl)phenyl)pyridine-3,4-dicarboxylate0.31[1]
Diethyl 2-(tert-butylamino)-6-(4-bromophenyl)pyridine-3,4-dicarboxylate0.22[1]
Diethyl 2-(tert-butylamino)-6-(n-octyl)pyridine-3,4-dicarboxylate0.02[1]

Note: The data presented is for 2-aminopyridine derivatives with varying substituents at different positions, not specifically for this compound derivatives. These values are intended to illustrate the impact of substitution on fluorescence quantum yield.

Factors Influencing the Photostability of this compound Derivatives

The photostability of a fluorophore is influenced by both its intrinsic molecular structure and its environment. For this compound derivatives, the following factors are expected to play a significant role:

  • Substituent Effects: The nature and position of substituents on the pyridine ring can significantly alter the electronic properties of the molecule, thereby affecting its photostability.

    • Electron-donating groups (EDGs) , such as amino (-NH₂) and hydroxyl (-OH) groups, generally enhance fluorescence but their effect on photostability can be complex. They can increase the molecule's susceptibility to photooxidation.

    • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, can decrease the electron density of the aromatic ring, which may either increase or decrease photostability depending on the specific degradation pathway.

    • Bulky substituents , such as tert-butyl groups, can provide steric hindrance that protects the fluorophore from interactions with reactive species like molecular oxygen, potentially increasing photostability.[2]

  • Tautomerism: 2-hydroxypyridines can exist in equilibrium with their pyridone tautomer. The specific tautomeric form present can have distinct photophysical properties and reactivity, which will influence the overall photostability of the molecule.

  • Environmental Factors:

    • Solvent Polarity and Viscosity: The solvent can influence the energy levels of the excited state and the mobility of reactive species. More viscous environments can limit conformational changes that may lead to degradation.

    • pH: The protonation state of the amino and hydroxyl groups will change with pH, affecting the electronic structure and, consequently, the photostability. Studies on hydroxypyridines have shown that their fluorescence is pH-dependent.[3]

    • Presence of Oxygen: Molecular oxygen is a common quencher of excited states and can lead to photooxidation. Deoxygenation of the sample solution can often improve photostability.

Experimental Protocols

To enable researchers to benchmark the photostability of their own this compound derivatives, the following detailed experimental protocols are provided.

This protocol outlines a method to determine the time it takes for the fluorescence intensity of a compound to decrease to 50% of its initial value under continuous illumination.

Materials:

  • Solutions of this compound derivatives at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • A reference fluorescent dye with known photostability (e.g., Fluorescein or a more photostable dye like Alexa Fluor 488).

  • Fluorescence microscope with a stable light source (e.g., LED or laser) and a sensitive detector (e.g., PMT or sCMOS camera).

  • Image acquisition and analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare solutions of the test compounds and the reference dye in the same solvent and at a concentration that yields a similar initial fluorescence intensity under the chosen imaging conditions.

  • Microscope Setup:

    • Turn on the light source and allow it to stabilize.

    • Set the excitation and emission filters appropriate for the compound being tested.

    • Adjust the light source intensity to a level relevant to the intended application.

  • Image Acquisition:

    • Place the sample on the microscope stage and bring it into focus.

    • Acquire a time-lapse series of images of the sample under continuous illumination. The time interval between images should be chosen to adequately capture the decay in fluorescence.

  • Data Analysis:

    • Open the image series in an image analysis software.

    • Define a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by subtracting the mean intensity of a region without the fluorophore.

    • Normalize the background-corrected intensity values to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • The photobleaching half-life (t₁/₂) is the time at which the normalized fluorescence intensity reaches 0.5.

The photodegradation quantum yield represents the probability that an absorbed photon will lead to the photochemical destruction of the fluorophore.

Materials:

  • Solutions of the this compound derivatives of known absorbance at the excitation wavelength.

  • A chemical actinometer with a known quantum yield (e.g., ferrioxalate for UV/Vis).

  • A stable, monochromatic light source (e.g., a laser or a lamp with a monochromator).

  • UV-Vis spectrophotometer.

Procedure:

  • Actinometry: Determine the photon flux of the light source using a chemical actinometer according to established protocols.

  • Sample Irradiation:

    • Prepare a solution of the test compound with a known concentration and absorbance at the irradiation wavelength.

    • Irradiate the solution with the monochromatic light source for a defined period.

    • Monitor the decrease in the concentration of the compound over time using UV-Vis absorption spectroscopy or HPLC.

  • Data Analysis:

    • The photodegradation quantum yield (Φp) can be calculated using the following equation: Φp = (Number of molecules degraded) / (Number of photons absorbed)

    • The number of molecules degraded can be determined from the change in concentration.

    • The number of photons absorbed can be calculated from the photon flux (determined by actinometry) and the absorbance of the sample.

Visualizations

Below are diagrams illustrating the experimental workflow for assessing photostability and a generalized chemical structure for the compounds of interest.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_sample Prepare Solutions (Test & Reference) setup_microscope Microscope Setup prep_sample->setup_microscope acquire_images Acquire Time-Lapse Images setup_microscope->acquire_images measure_intensity Measure Fluorescence Intensity acquire_images->measure_intensity normalize_data Normalize Data measure_intensity->normalize_data plot_decay Plot Intensity vs. Time normalize_data->plot_decay calc_half_life Calculate t₁/₂ plot_decay->calc_half_life

Caption: Experimental workflow for determining photobleaching half-life.

Caption: General structure of this compound with potential substitution sites.

References

A Comparative Guide to the Structural Activity Relationship of 2-Aminopyridine Analogs as VRK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-aminopyridine analogs as inhibitors of Vaccinia-Related Kinase 1 (VRK1), a serine/threonine kinase implicated in cell division, chromatin remodeling, and cancer. The following sections summarize the key structural-activity relationships (SAR), present quantitative inhibitory data, and detail the experimental protocols used for their evaluation.

Structural-Activity Relationship (SAR) Analysis

The 2-aminopyridine scaffold has been identified as a promising basis for the development of potent and selective VRK1 inhibitors.[1] Structure-activity relationship studies, based on the compounds synthesized and evaluated by Serafim et al., reveal several key insights into the molecular features that govern inhibitory activity against VRK1.

The core structure consists of a central pyridine ring with key substitutions at the 2, 3, and 6-positions. The 2-amino group and the pyridine nitrogen are crucial for binding to the kinase hinge region, a common interaction motif for kinase inhibitors.[1] The SAR exploration focused on modifications at the R¹ and R² positions, as depicted in the general structure below.

Key Findings:

  • Importance of the 2,4-Difluorophenol Moiety: The initial prototype compound (5), which featured 2,4-difluorophenol groups at both the R¹ and R² positions, demonstrated notable binding. This moiety engages in favorable polar interactions with conserved residues within the VRK1 ATP-binding site.[1]

  • Asymmetric Substitution is Tolerated: The data indicates that VRK1 can accommodate asymmetric substitutions. For instance, replacing one of the difluorophenol groups with a different substituent can maintain or even improve potency.

  • Impact of the 2-Amino vs. 2-Methyl Group: A significant finding was the comparison between a 2-aminopyridine core and a 2-methylpyridine core. Compound 26 , featuring a 2-methylpyridine core and a 2,4-difluorophenol group at R¹, emerged as the most potent VRK1 inhibitor in the series with an IC50 of 150 nM. This suggests that the 2-amino group, while a common hinge binder, is not strictly necessary for VRK1 inhibition and that other interactions can be optimized for improved potency.[1]

  • Role of the R² Substituent: Modifications at the R² position significantly impacted activity. Replacing the difluorophenol at R² with a smaller methyl group (compound 25 ) led to a notable decrease in potency compared to the parent compound 5 . This highlights the importance of the interactions provided by the difluorophenol ring at this position.

The logical relationship of these SAR findings can be visualized in the diagram below.

SAR_Logic cluster_core Core Scaffold: Aminopyridine cluster_R1 R1 Position cluster_R2 R2 Position cluster_Hinge Hinge Binding Moiety cluster_Activity Resulting Activity Core 2-Aminopyridine Scaffold R1 2,4-Difluorophenol at R1 Core->R1 Compound 5 Core->R1 Compound 26 Core->R1 Compound 25 R2_DFP 2,4-Difluorophenol at R2 Core->R2_DFP Compound 5 Core->R2_DFP Compound 26 R2_Me Methyl at R2 Core->R2_Me Compound 25 Hinge_NH2 2-Amino Group Core->Hinge_NH2 Compound 5 Core->Hinge_NH2 Compound 25 Hinge_Me 2-Methyl Group Core->Hinge_Me Compound 26 High_Activity High Potency (IC50 = 150 nM) R1->High_Activity Mid_Activity Moderate Potency R1->Mid_Activity Low_Activity Reduced Potency R1->Low_Activity R2_DFP->High_Activity R2_DFP->Mid_Activity R2_Me->Low_Activity Hinge_NH2->Mid_Activity Hinge_NH2->Low_Activity Hinge_Me->High_Activity

Figure 1. Key Structural-Activity Relationships for VRK1 Inhibition.

Quantitative Data Comparison

The inhibitory activities of key 2-aminopyridine analogs against human VRK1 are summarized in the table below. Activities are presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Compound IDR¹ SubstituentR² SubstituentCore MoietyVRK1 IC50 (nM)VRK1 Kd (nM)Reference
5 2,4-Difluorophenyl2,4-Difluorophenyl3-Amino-Pyridine310360[1]
25 2,4-DifluorophenylMethyl3-Amino-Pyridine>10,000ND[1]
26 2,4-Difluorophenyl2,4-Difluorophenyl3-Methyl-Pyridine150190[1]
ND = Not Determined

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The protocols for the primary biochemical assay and the synthesis of the analogs are provided below.

In Vitro VRK1 Kinase Assay

This assay quantifies the inhibitory effect of the compounds on the phosphorylation activity of VRK1 using a radioisotope-based method.

Materials:

  • Recombinant full-length human VRK1 enzyme

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Substrate Solution (e.g., Casein or a specific peptide substrate like RBER-CHKtide)

  • γ-³³P-ATP Assay Cocktail (Kinase buffer containing unlabeled ATP and γ-³³P-ATP)

  • Test compounds (serial dilutions in DMSO)

  • P81 Phosphocellulose Paper

  • 1% Phosphoric Acid Solution

  • Scintillation Counter

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_readout Detection & Analysis p1 Prepare serial dilutions of test compound in DMSO r1 Add test compound to reaction mix p1->r1 p2 Prepare kinase reaction mix: VRK1 Enzyme + Substrate + Kinase Buffer p2->r1 r2 Initiate reaction by adding γ-³³P-ATP Cocktail r1->r2 r3 Incubate at 30°C for 15-30 minutes r2->r3 d1 Stop reaction by spotting mixture onto P81 paper r3->d1 d2 Wash P81 paper with 1% phosphoric acid to remove unbound ATP d1->d2 d3 Measure radioactivity using a scintillation counter d2->d3 d4 Calculate % inhibition and determine IC50 values d3->d4

Figure 2. Workflow for the In Vitro VRK1 Radioisotope Kinase Assay.

Procedure:

  • Preparation: A kinase reaction mixture is prepared containing the VRK1 enzyme, a suitable substrate, and kinase assay buffer.

  • Inhibitor Addition: The test compounds, serially diluted in DMSO, are added to the reaction mixture. The final DMSO concentration is kept constant (e.g., ≤1%) across all reactions to avoid solvent effects.

  • Reaction Initiation: The phosphorylation reaction is initiated by the addition of the γ-³³P-ATP assay cocktail.

  • Incubation: The reaction is allowed to proceed for a defined period, typically 15 to 30 minutes, at a constant temperature of 30°C.

  • Reaction Quenching: The reaction is stopped by spotting a portion of the mixture onto P81 phosphocellulose paper. The phosphorylated substrate binds to the paper, while unused ATP does not.

  • Washing: The P81 papers are washed multiple times with 1% phosphoric acid to remove any unbound γ-³³P-ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The results are expressed as a percentage of the activity observed in the vehicle (DMSO) control. IC50 values are calculated by fitting the dose-response data to a four-parameter sigmoidal curve.

General Synthesis of 3,6-Disubstituted-2-aminopyridine Analogs

The analogs were synthesized via a two-step Suzuki-Miyaura coupling reaction, a versatile method for creating carbon-carbon bonds.

Workflow Diagram:

Synthesis_Workflow Start Starting Material: 2-Amino-3,6-dibromopyridine Step1 First Suzuki Coupling: Monosubstitution at C6 (e.g., with R²-Boronic Acid) Start->Step1 Intermediate Intermediate: 2-Amino-3-bromo-6-(R²)-pyridine Step1->Intermediate Step2 Second Suzuki Coupling: Substitution at C3 (e.g., with R¹-Boronic Acid) Intermediate->Step2 Final Final Product: 3-(R¹)-6-(R²)-2-aminopyridine Step2->Final

Figure 3. General Synthetic Pathway for 2-Aminopyridine Analogs.

Procedure:

  • First Suzuki-Miyaura Coupling: The starting material, 2-amino-3,6-dibromopyridine, undergoes a regioselective Suzuki coupling with the first boronic acid (or ester) to install the R² substituent, typically at the more reactive 6-position. This reaction is catalyzed by a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., Na₂CO₃) and a suitable solvent system (e.g., dioxane/water).

  • Purification: The resulting monosubstituted intermediate, 2-amino-3-bromo-6-(R²)-pyridine, is purified using standard techniques such as column chromatography.

  • Second Suzuki-Miyaura Coupling: The purified intermediate is then subjected to a second Suzuki coupling with a different boronic acid to introduce the R¹ substituent at the 3-position under similar catalytic conditions.

  • Final Purification: The final product is purified by chromatography and its structure and purity are confirmed by analytical methods such as NMR and mass spectrometry.

References

Safety Operating Guide

Proper Disposal of 2-Amino-6-hydroxypyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the responsible management of chemical waste is of paramount importance for ensuring a safe working environment and protecting the ecosystem. This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Amino-6-hydroxypyridine, a pyridine derivative that necessitates careful handling due to its potential hazards.

Based on the safety data for pyridine and its derivatives, this compound should be treated as hazardous waste.[1][2] Adherence to all local, state, and federal regulations is mandatory for its disposal.[1] This guide outlines the essential procedures for safe handling, segregation, and disposal of this compound.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, as well as inhalation of any dust or vapors.[1]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hoodTo avoid inhalation of dust or vapors.[1]

In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain and collect the material.[1] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be conducted in compliance with all applicable regulations.[1]

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]

    • This waste stream should not be mixed with other incompatible waste. It is important to store it separately from strong oxidizing agents and acids.[1]

  • Waste Collection and Labeling:

    • Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1]

    • The label must clearly state "Hazardous Waste," the full chemical name "this compound," and indicate the associated hazards (e.g., Toxic, Irritant).[1]

  • Storage:

    • The sealed hazardous waste container must be stored in a designated, well-ventilated, and secure satellite accumulation area.[1]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2]

Quantitative Data Summary

ParameterGuidelineSource Analogs
Waste Classification Hazardous WastePyridine, Thiophene[2]
Primary Hazards Harmful if swallowed, Skin/eye irritantPyridine[2]
Storage Class 11 - Combustible SolidsSigma-Aldrich[3]
WGK (Germany) WGK 3Sigma-Aldrich[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: Have this compound Waste? classify Classify as Hazardous Waste start->classify segregate Segregate from Incompatible Waste (e.g., strong oxidizers, acids) classify->segregate collect Collect in a Labeled, Sealed Hazardous Waste Container segregate->collect storage Store in a Designated, Well-Ventilated, Secure Area collect->storage contact_ehs Contact Institutional EHS or Licensed Waste Contractor for Disposal storage->contact_ehs end_disposal End of Disposal Process contact_ehs->end_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-6-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Amino-6-hydroxypyridine (CAS: 5154-00-7), a vital reagent in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard safety protocols.

Chemical Identifier and Hazard Information

Identifier Value
Chemical Name This compound
CAS Number 5154-00-7
Molecular Formula C₅H₆N₂O
Molecular Weight 110.12 g/mol
GHS Pictogram GHS07 (Exclamation Mark)
GHS Signal Word Warning
Hazard Statements H302: Harmful if swallowedH319: Causes serious eye irritation
Precautionary Statements P264, P280, P301+P312, P305+P351+P338, P337+P313, P501

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound to minimize exposure risk. The following table summarizes the recommended PPE.

Equipment Specification Purpose
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber recommended). Double gloving is advised for extended handling.To prevent skin contact. Regularly check for signs of degradation or punctures.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and splashes.
Skin and Body Protection A fully-buttoned laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.To avoid inhalation of dust particles.

Note: No specific glove breakthrough time data is available for this compound. It is crucial to consult the glove manufacturer's chemical resistance guide for specific recommendations.

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]

Safe Handling Procedures:

  • Before use, consult the Safety Data Sheet (SDS) for the most current and detailed safety information.

  • Wear the appropriate PPE as specified in the table above.

  • Avoid generating dust when handling the solid material.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the chemical.[2]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and acids.

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Collect waste material, including contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.[3]

  • The container must be kept closed and stored in a designated satellite accumulation area.

Disposal Method:

  • Disposal of pyridine-containing waste should be conducted through a licensed professional waste disposal service.

  • The primary method of disposal for pyridine derivatives is typically high-temperature incineration.[2]

  • All local, state, and federal regulations regarding hazardous waste disposal must be strictly followed.[3]

Experimental Workflow

The following diagram outlines a general workflow for handling this compound in a laboratory setting.

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_sds Consult SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe handling_weigh Weigh Solid prep_ppe->handling_weigh handling_dissolve Dissolve/Use in Reaction handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handling_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: General laboratory workflow for handling solid this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.